Product packaging for 4-Methoxy-2(5H)-furanone(Cat. No.:CAS No. 69556-70-3)

4-Methoxy-2(5H)-furanone

Cat. No.: B1582017
CAS No.: 69556-70-3
M. Wt: 114.1 g/mol
InChI Key: VOYDEHILKLSVNN-UHFFFAOYSA-N
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Description

4-Methoxy-2(5H)-furanone is a furanone. 4-Methoxy-2(5H)-furanone is isolated from Narthecium asiaticum maxim leave samples and is reported to cause nephrotoxicity in cattle.>4-Methoxy-2(5H)-furanone is a natural product found in Narthecium ossifragum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B1582017 4-Methoxy-2(5H)-furanone CAS No. 69556-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYDEHILKLSVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349193
Record name 4-Methoxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69556-70-3
Record name 4-Methoxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

natural occurrence of 4-Methoxy-2(5H)-furanone in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 4-Methoxy-2(5H)-furanone in Plants

Executive Summary

This compound is a naturally occurring heterocyclic compound belonging to the furanone class. While not as extensively studied as some of its structural relatives, its presence in certain plant species, notably in conjunction with toxic isomers, warrants significant scientific attention. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its known natural distribution, proposes a biosynthetic pathway based on analogous well-documented pathways for related furanones, outlines detailed methodologies for its extraction and analysis, and discusses the biological activities of the broader 2(5H)-furanone class to frame the potential significance of this specific molecule. The guide emphasizes the causality behind experimental choices and is grounded in authoritative, cited literature to ensure scientific integrity.

Section 1: Introduction to Furanones in the Plant Kingdom

The 2(5H)-furanone core is a structural motif found in a variety of natural products exhibiting a wide range of biological activities.[1] These α,β-unsaturated γ-lactones are synthesized by plants, marine organisms, and microorganisms.[1][2] Their functions can range from signaling molecules and pheromones to defensive compounds.[3]

Chemical Profile of this compound
  • IUPAC Name: 4-Methoxyfuran-2(5H)-one

  • Molecular Formula: C₅H₆O₃

  • Molecular Weight: 114.10 g/mol

  • Structure: A five-membered lactone ring with a methoxy group at the C4 position.

The reactivity and biological profile of this compound are largely dictated by the unsaturated lactone ring and the electron-donating methoxy group. It is crucial to distinguish it from its isomer, 3-methoxy-2(5H)-furanone , as the position of the methoxy group dramatically alters its toxicological profile.[4] Furthermore, it shares a structural relationship with commercially significant flavor compounds like 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane or DMMF) , which is a key aroma component in many fruits.[5] Understanding these related structures provides essential context for its biosynthesis and potential function.

Section 2: Documented Natural Occurrence

The confirmed natural occurrence of this compound is currently limited to a few plant species, where it often co-exists with its more toxic isomer. This co-occurrence is of particular interest in the study of plant-induced toxicology in animals.

Plant SpeciesCompound IdentifiedConcentration (Dry Matter)Key Findings & SignificanceReference
Narthecium asiaticum Maxim.This compoundNot quantifiedIsolated alongside the nephrotoxic 3-methoxy-2(5H)-furanone and 5-hydroxy-4-methoxy-2(5H)-furanone.[6]
Narthecium ossifragum (L.) Huds.This compoundDetected, but not quantifiedIdentified as an isomer of the principal nephrotoxin, 3-methoxy-2(5H)-furanone. A synthetic sample of the 4-methoxy isomer was found to be non-toxic to goats at 60 mg/kg, in stark contrast to the 3-methoxy isomer.[4]

Section 3: Biosynthesis in Plants - A Proposed Pathway

The precise biosynthetic pathway for this compound has not been elucidated. However, by examining the well-characterized biosynthesis of the related flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries, we can propose a logical and scientifically grounded hypothetical pathway.[7]

Model Pathway: Biosynthesis of HDMF and DMMF in Strawberry

The biosynthesis of HDMF, a precursor to the methoxylated furanone DMMF, has been shown to originate from carbohydrate metabolism.[7] Specifically, D-fructose 6-phosphate is a key precursor.[7] The pathway involves a series of enzymatic transformations to form the furanone ring, which is then methylated.

DMMF_Biosynthesis F6P D-Fructose 6-Phosphate Intermediate Enzymatic Rearrangements F6P->Intermediate Multiple Steps HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) Intermediate->HDMF DMMF 2,5-Dimethyl-4-methoxy- 3(2H)-furanone (DMMF) HDMF->DMMF Methylation OMT O-Methyltransferase (e.g., FaOMT) HDMF->OMT SAM S-Adenosyl Methionine (SAM) SAM->OMT SAH S-Adenosyl Homocysteine (SAH) OMT->DMMF OMT->SAH

Caption: Biosynthesis of DMMF in strawberry via methylation of HDMF.

Proposed Biosynthetic Pathway for this compound

Drawing from the DMMF model, we hypothesize that this compound is likely synthesized from a 5-carbon sugar phosphate precursor, such as D-xylulose 5-phosphate from the pentose phosphate pathway. This precursor would undergo enzymatic cyclization and rearrangement to form a hydroxylated furanone intermediate, 4-hydroxy-2(5H)-furanone , which is then methylated to yield the final product.

Proposed_Biosynthesis PPP Pentose Phosphate Pathway X5P D-Xylulose 5-Phosphate PPP->X5P Cyclization Putative Cyclase/Isomerase X5P->Cyclization Enzymatic Steps HydroxyFuranone 4-Hydroxy-2(5H)-furanone (Hypothetical Intermediate) Cyclization->HydroxyFuranone MethoxyFuranone This compound HydroxyFuranone->MethoxyFuranone Methylation OMT_p Putative O-Methyltransferase HydroxyFuranone->OMT_p SAM_p S-Adenosyl Methionine (SAM) SAM_p->OMT_p SAH_p S-Adenosyl Homocysteine (SAH) OMT_p->MethoxyFuranone OMT_p->SAH_p

Caption: Proposed biosynthesis of this compound.

Section 4: Methodologies for Extraction, Isolation, and Analysis

The isolation and characterization of this compound from a complex plant matrix require a systematic workflow. The choice of methods is guided by the compound's moderate polarity and volatility.[8][9]

Experimental Workflow

The overall process involves sample preparation, extraction, purification, and finally, identification and quantification.

Extraction_Workflow Start Plant Material (e.g., Narthecium leaves) Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Solvent Extraction (e.g., Methanol or Ethyl Acetate) Prep->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude Crude Extract Filtration->Crude Purification Purification (Column Chromatography) Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis Analysis & Identification (GC-MS, NMR) Fractions->Analysis Result Pure this compound Analysis->Result

Caption: General workflow for isolation of this compound.

Step-by-Step Protocol

Objective: To extract, isolate, and identify this compound from plant tissue.

  • Sample Preparation:

    • Rationale: To increase surface area and disrupt cell walls for efficient solvent penetration.

    • Protocol: Harvest fresh plant material. Lyophilize (freeze-dry) to preserve chemical integrity and remove water. Grind the dried tissue into a fine powder using a Wiley mill or a cryogenic grinder.

  • Solvent Extraction:

    • Rationale: To solubilize the target compound from the solid plant matrix. A solvent of intermediate polarity like ethyl acetate or methanol is chosen to match the polarity of the target furanone.[9][10]

    • Protocol:

      • Macerate the powdered plant material (e.g., 100 g) in a suitable solvent (e.g., 1 L of ethyl acetate) for 24-48 hours at room temperature with continuous stirring.

      • Filter the mixture through Whatman No. 1 filter paper.

      • Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

      • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at <40°C to yield the crude extract.

  • Purification by Column Chromatography:

    • Rationale: To separate the target compound from other co-extracted metabolites based on polarity.

    • Protocol:

      • Prepare a silica gel 60 column packed in a non-polar solvent (e.g., hexane).

      • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

      • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc from 95:5 to 70:30).

      • Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

  • Identification and Quantification by GC-MS:

    • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile or semi-volatile compounds like furanones.[11][12] The retention time provides chromatographic information, while the mass spectrum provides a molecular fingerprint for structural confirmation.

    • Protocol:

      • Evaporate the solvent from the purified fractions. Re-dissolve a small aliquot in a suitable volatile solvent (e.g., dichloromethane).

      • Inject 1 µL of the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., HP-5MS).

      • Use a temperature program, for example: initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min.

      • Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard. The mass spectrum should show a molecular ion peak (M+) at m/z 114 and characteristic fragment ions.

      • Quantification can be performed by creating a calibration curve with a pure standard.

Section 5: Biological Activity and Potential Applications

While data on this compound is sparse, the biological activities of the broader 2(5H)-furanone class are well-documented, suggesting potential areas for future investigation.

Toxicology of Isomers

The most immediate and critical aspect of this compound is its relationship to its toxic isomer.

  • 3-methoxy-2(5H)-furanone: Identified as the principal nephrotoxin in Narthecium ossifragum and implicated in cattle nephrotoxicity from Narthecium asiaticum.[4][6] It induces renal tubular necrosis.[13]

  • This compound: In a comparative study, this isomer was shown to be non-toxic when administered to goats, highlighting the profound impact of substituent position on biological activity.[4]

Antimicrobial and Anti-Biofilm Activities of 2(5H)-Furanone Derivatives

Many natural and synthetic 2(5H)-furanones are potent inhibitors of bacterial communication, a process known as quorum sensing (QS).[2] By interfering with QS, these compounds can prevent biofilm formation and reduce the expression of virulence factors in various pathogenic bacteria, offering a promising alternative to traditional antibiotics.[14]

Biological ActivityTarget OrganismsMechanism of ActionExample Furanone ClassReference
Anti-Biofilm Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliQuorum Sensing (QS) Inhibition; structural mimics of AHL signaling molecules.Halogenated furanones from Delisea pulchra[2][14]
Antimicrobial Staphylococcus aureus, Bacillus subtilisDirect inhibition of bacterial growth (bactericidal or bacteriostatic).Chiral sulfonyl 2(5H)-furanones[14]
Antifungal Candida albicansSynergistic activity with conventional antifungal agents like fluconazole.Chiral sulfonyl 2(5H)-furanones[14]

Given these precedents, this compound is a candidate for investigation into its own potential antimicrobial and anti-biofilm properties. Its natural origin and apparent lack of toxicity make it an attractive lead for further study.

Section 6: Conclusion and Future Directions

This compound is a plant-derived natural product with a confirmed, albeit narrow, distribution. Its primary significance currently lies in its co-occurrence with and structural relation to a potent nephrotoxin, making its accurate identification crucial in phytochemical and toxicological studies of Narthecium species.

This guide has synthesized the available data to provide a framework for future research. Key areas that require attention include:

  • Broader Phytochemical Screening: Investigating a wider range of plant species to determine if the occurrence of this compound extends beyond the Narthecium genus.

  • Biosynthetic Pathway Elucidation: Using tracer studies and enzymatic assays to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

  • Biological Activity Profiling: Conducting systematic in vitro and in vivo studies to definitively characterize the biological activities of pure this compound, particularly its potential as an antimicrobial or QS inhibitor.

  • Toxicological Assessment: Performing comprehensive toxicological studies to confirm its safety profile and understand the structural basis for the dramatic difference in toxicity compared to its 3-methoxy isomer.

Addressing these research gaps will provide a more complete understanding of this molecule and could unlock its potential for applications in drug development and other scientific fields.

Section 7: References

Sources

biosynthesis pathway of 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of 4-Methoxy-2(5H)-furanone

Abstract

This compound and its derivatives are significant contributors to the aroma profiles of numerous fruits and processed foods, valued for their sweet, caramel-like notes. While the direct and complete biosynthetic pathway of this compound remains to be fully elucidated, extensive research on the closely related and commercially important compound, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane), provides a robust and scientifically validated model. This guide synthesizes the current understanding of furanone biosynthesis, leveraging the DMMF pathway as a blueprint. We will dissect the enzymatic transformations from a common sugar precursor to the core furanone structure and subsequent methylation. Furthermore, this guide proposes a hypothetical pathway for this compound and provides detailed experimental protocols for its validation, offering a comprehensive resource for researchers in natural product chemistry, biotechnology, and flavor science.

Introduction

The furanone family of volatile organic compounds plays a pivotal role in the sensory perception of a wide array of natural and processed foods. Their characteristic sweet, fruity, and caramel-like aromas make them highly sought-after flavor ingredients. Among these, this compound represents a core chemical scaffold. Understanding its biological origin is paramount for applications ranging from the metabolic engineering of crops with enhanced flavor profiles to the biotechnological production of natural flavoring agents.

This technical guide is structured to provide a deep dive into the biosynthesis of this class of molecules. Due to the limited direct research on this compound, we will first present a detailed, evidence-based exploration of the biosynthesis of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), a well-studied analogue found in strawberries and other fruits.[1][2][3] This established pathway will serve as an authoritative model to then propose a scientifically-grounded hypothetical pathway for this compound and outline the necessary experimental frameworks for its elucidation.

Section 1: A Validated Biosynthetic Model - The Formation of 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

The biosynthesis of DMMF is a two-stage process that begins with a sugar phosphate and culminates in a specific methylation event. This pathway has been extensively studied in the strawberry (Fragaria x ananassa).

Part 1.1: Synthesis of the Furanone Core: From D-Fructose-1,6-diphosphate to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

The journey from a simple sugar to the core furanone structure, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), involves a series of enzymatic steps that reshape the carbon backbone.

The Precursor: Isotopic labeling studies have definitively identified D-fructose-1,6-diphosphate as the natural progenitor of HDMF in fruits.[1][4][5] This places the entry point of the pathway squarely within central carbon metabolism.

The Key Enzymatic Steps:

  • Formation of an Intermediate: While the initial steps are not fully characterized, it is understood that D-fructose-1,6-diphosphate undergoes a series of transformations to yield the highly reactive intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).

  • Reduction to HDMF: The final and critical step in HDMF biosynthesis is the reduction of the exocyclic double bond of HMMF. This reaction is catalyzed by an NAD(P)H-dependent enone oxidoreductase (FaEO).[1][6] This enzyme was initially misidentified as a quinone oxidoreductase (FaQR) but was later correctly characterized based on its substrate specificity.[1][6] The activity of FaEO increases significantly during fruit ripening, correlating with the accumulation of HDMF.[1]

HDMF_Biosynthesis FDP D-Fructose-1,6-diphosphate Intermediates Multiple Enzymatic Steps FDP->Intermediates HMMF 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) Intermediates->HMMF HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) HMMF->HDMF Reduction FaEO Enone Oxidoreductase (FaEO) FaEO->HDMF NADP NAD(P)+ FaEO->NADP NADPH NAD(P)H NADPH->FaEO

Caption: Biosynthesis of the HDMF core from D-Fructose-1,6-diphosphate.

Part 1.2: The Final Transformation - O-Methylation to DMMF

The conversion of the hydroxyl group of HDMF to a methoxy group is the final step in DMMF biosynthesis, imparting the characteristic aroma profile.

The Enzyme and Methyl Donor: This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (FaOMT).[1] FaOMT transfers the methyl group from SAM to the 4-hydroxy position of HDMF, yielding DMMF and S-adenosyl-L-homocysteine (SAH).[1] The expression of the gene encoding FaOMT is also upregulated during strawberry ripening, in concert with FaEO.

DMMF_Formation HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) DMMF 2,5-Dimethyl-4-methoxy- 3(2H)-furanone (DMMF) HDMF->DMMF Methylation FaOMT O-Methyltransferase (FaOMT) FaOMT->DMMF SAH S-Adenosyl-L-homocysteine (SAH) FaOMT->SAH SAM S-Adenosyl-L-methionine (SAM) SAM->FaOMT

Caption: The final methylation step in DMMF biosynthesis.

Section 2: A Proposed Biosynthetic Pathway for this compound

Extrapolating from the well-defined DMMF pathway, we can construct a logical, albeit hypothetical, biosynthetic route to this compound. The core chemical logic—formation of a hydroxy-furanone intermediate followed by methylation—is likely conserved. The primary distinction will lie in the precursor molecule that dictates the substitution pattern of the furanone ring.

To arrive at a furanone lacking the methyl groups at positions 2 and 5, a simpler precursor than D-fructose-1,6-diphosphate is required. A plausible candidate is a C4 intermediate derived from central metabolism, such as 2-keto-4-hydroxybutyrate . This molecule has been biosynthetically produced from pyruvate and formaldehyde using pyruvate aldolase.[7][8]

Proposed Enzymatic Steps:

  • Cyclization and Dehydration: 2-keto-4-hydroxybutyrate could undergo an enzyme-catalyzed intramolecular cyclization and dehydration to form an unsaturated lactone intermediate, 4-hydroxy-2(5H)-furanone. This step would likely be catalyzed by a specific cyclase or dehydratase.

  • Methylation: The resulting 4-hydroxy-2(5H)-furanone would then serve as the substrate for an O-methyltransferase, analogous to FaOMT. This enzyme would utilize SAM to methylate the hydroxyl group at the 4-position, yielding the final product, this compound.

Proposed_Pathway Precursor 2-Keto-4-hydroxybutyrate Intermediate 4-Hydroxy-2(5H)-furanone Precursor->Intermediate FinalProduct This compound Intermediate->FinalProduct Enzyme1 Putative Cyclase/Dehydratase Enzyme1->Intermediate Enzyme2 Putative O-Methyltransferase Enzyme2->FinalProduct SAH SAH Enzyme2->SAH SAM SAM SAM->Enzyme2

Caption: A proposed biosynthetic pathway for this compound.

Section 3: Experimental Methodologies for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining isotopic labeling, enzyme assays, and analytical chemistry. The following protocols provide a framework for these investigations.

Protocol 3.1: Isotopic Labeling to Identify Precursors

Objective: To determine the metabolic origin of the this compound backbone.

Methodology:

  • Culture Preparation: Grow a biological system known to produce this compound (e.g., specific plant cell culture or microorganism) in a defined medium.

  • Precursor Feeding: Supplement parallel cultures with stable isotope-labeled precursors. Key candidates include [U-¹³C]-glucose (to trace general carbon flow) and specifically labeled [¹³C₄]-2-keto-4-hydroxybutyrate. A control culture with no labeled precursor should be run in parallel.

  • Incubation and Extraction: Incubate the cultures for a period sufficient for metabolism and product formation. Subsequently, harvest the cells/medium and perform a solvent extraction (e.g., with ethyl acetate) to isolate volatile and semi-volatile compounds.

  • Analysis by GC-MS: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectra of this compound from the labeled and unlabeled cultures. An increase in the molecular weight corresponding to the incorporation of ¹³C will confirm the precursor-product relationship.

Protocol 3.2: In Vitro Enzyme Assays

Objective: To demonstrate the catalytic activities of the putative cyclase/dehydratase and O-methyltransferase.

Methodology:

  • Protein Extraction: Prepare a cell-free protein extract from the source organism harvested during peak production of this compound.

  • Assay for Cyclase/Dehydratase Activity:

    • Set up a reaction mixture containing the protein extract, 2-keto-4-hydroxybutyrate, and appropriate buffers and cofactors.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • At various time points, quench the reaction and extract the products.

    • Analyze for the formation of 4-hydroxy-2(5H)-furanone using LC-MS or GC-MS.

  • Assay for O-Methyltransferase Activity:

    • Set up a reaction mixture containing the protein extract, chemically synthesized 4-hydroxy-2(5H)-furanone, S-adenosyl-L-methionine (SAM), and appropriate buffers.

    • Incubate and analyze as above for the formation of this compound.

Protocol 3.3: Identification of Intermediates

Objective: To detect and identify the proposed intermediate, 4-hydroxy-2(5H)-furanone, in vivo.

Methodology:

  • Targeted Metabolomics: Develop a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 4-hydroxy-2(5H)-furanone. This involves optimizing chromatographic separation and defining specific parent-fragment ion transitions (Multiple Reaction Monitoring - MRM).

  • Sample Analysis: Analyze protein-quenched extracts from the organism at different stages of growth or induction of the pathway.

  • Confirmation: The presence of a peak with the correct retention time and MRM transitions, when compared to an authentic chemical standard, provides strong evidence for the existence of the intermediate in the biological system.

Section 4: Data Summary

The following tables summarize the key components of the established DMMF pathway and the proposed pathway for this compound.

Table 1: Key Components of the DMMF Biosynthetic Pathway

ComponentIdentitySource OrganismReference
Precursor D-Fructose-1,6-diphosphateFragaria x ananassa[1][4]
Intermediate 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)Fragaria x ananassa[1][6]
Enzyme 1 Enone Oxidoreductase (FaEO)Fragaria x ananassa[1][6]
Intermediate 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Fragaria x ananassa[1]
Enzyme 2 O-Methyltransferase (FaOMT)Fragaria x ananassa[1]
Methyl Donor S-Adenosyl-L-methionine (SAM)Fragaria x ananassa[1]
Final Product 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)Fragaria x ananassa[1][2]

Table 2: Proposed Components for the this compound Biosynthetic Pathway

ComponentProposed IdentityRationale/Homology
Precursor 2-Keto-4-hydroxybutyrateProvides the C4 backbone without methyl substitutions.
Enzyme 1 Cyclase / DehydrataseRequired for ring formation from the linear precursor.
Intermediate 4-Hydroxy-2(5H)-furanoneThe direct precursor for the final methylation step.
Enzyme 2 O-MethyltransferaseHomologous to FaOMT, for methylation of the hydroxyl group.
Methyl Donor S-Adenosyl-L-methionine (SAM)The most common biological methyl group donor.
Final Product This compoundThe target molecule of the proposed pathway.

Conclusion

The biosynthesis of this compound, while not yet fully elucidated, can be logically inferred from the well-established pathway of its methylated analogue, DMMF. The proposed pathway, originating from 2-keto-4-hydroxybutyrate, provides a testable hypothesis for future research. The experimental protocols outlined in this guide offer a clear roadmap for researchers to validate this proposed route, identify the specific enzymes involved, and ultimately harness this knowledge for biotechnological applications. The elucidation of this pathway will not only fill a gap in our understanding of natural product biosynthesis but also open new avenues for the sustainable production of valuable flavor compounds.

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  • König, T., Gutsche, B., Hartl, M., Hübscher, R., Schreier, P., & Schwab, W. (1999). Formation Pathways of 3-Hydroxy-4,5-dimethyl-2[5H]-furanone (Sotolon) in Citrus Soft Drinks. Journal of Agricultural and Food Chemistry, 47(8), 3288-3291.
  • Kallio, H., & Salorinne, L. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(9), 2036-2042. [Link]
  • Gröger, H., & Hummel, W. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid.
  • Kallio, H., & Salorinne, L. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. PubMed Central. [Link]
  • Raab, T., López-Ráez, J. A., Klein, D., Ibrahim, A., Pozo-Bayón, M. Á., & Schwab, W. (2006). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 72(10), 6502-6508. [Link]
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  • Groll, M., Hiltmair, T., Lissek, S., & Schwab, W. (2013). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288(22), 15946-15955. [Link]
  • Uehara, S., Iwashita, K., & Nakajima, M. (2017). Identification and characterization of an enzyme involved in the biosynthesis of the 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in yeast. Bioscience, Biotechnology, and Biochemistry, 81(9), 1787-1794. [Link]
  • Kim, H., & Lee, D. (2021). Demonstrated biosynthesis of 4-hydroxybutyric acid and 2-pentanone with BioPKS pipeline.
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  • O'Gara, F., & Egan, S. (2011). Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens. Bioorganic & Medicinal Chemistry Letters, 21(1), 356-359. [Link]
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4-Methoxy-2(5H)-furanone chemical structure and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Isomers of 4-Methoxy-2(5H)-furanone

Introduction: The Furanone Core in Modern Chemistry

Furanones represent a significant class of heterocyclic organic compounds, characterized by a five-membered ring containing an oxygen atom and a ketone group.[1] The butenolide scaffold, of which 2(5H)-furanone is a parent structure, is prevalent in a vast array of natural products and serves as a versatile building block in synthetic organic chemistry.[1] These compounds are of particular interest to researchers in drug development and flavor chemistry due to their diverse biological activities and distinct sensory properties. This guide focuses specifically on this compound (CAS No. 69556-70-3), a key derivative whose unique structural features—a lactone, an enol ether, and a chiral center at C5—confer specific reactivity and stereochemical properties.[2][3] Understanding its structure, isomers, and tautomeric relationships is fundamental for its effective application in research and development.

Core Chemical Structure and Physicochemical Properties

This compound is a five-membered lactone (a cyclic ester) with a methoxy group attached to a double bond, forming an enol ether system. This arrangement results in a planar ring with sp² hybridized carbons, creating a system with partial aromaticity that influences its reactivity.[3] The molecule's formal IUPAC name is 4-methoxy-2,5-dihydrofuran-2-one.[4]

Molecular Structure

The core structure consists of a furan ring with a carbonyl group at the C2 position and a double bond between C3 and C4. The methoxy group (-OCH₃) at C4 is an electron-donating group, which significantly influences the electronic distribution across the molecule, impacting its reactivity in electrophilic and nucleophilic reactions.[3]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 69556-70-3[2][3]
Molecular Formula C₅H₆O₃[2]
Molecular Weight 114.10 g/mol [3]
Appearance Slightly yellow or light yellow crystalline mass[2][4]
Melting Point 62-65 °C[2][4][5]
Boiling Point 105 °C at 0.5 mm Hg[2][5]
SMILES COC1=CC(=O)OC1[3][6]
InChI Key VOYDEHILKLSVNN-UHFFFAOYSA-N[3][4]

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a unique fingerprint for the molecule.[7][8][9]

TechniqueExpected ObservationsRationale
¹H NMR Singlet (~3.7-3.9 ppm, 3H); Singlet (~5.1-5.3 ppm, 1H); Singlet (~4.8-5.0 ppm, 2H)The three protons of the methoxy group (-OCH₃) are equivalent and appear as a singlet. The vinylic proton at C3 is a singlet due to no adjacent protons. The two protons at the C5 position (a CH₂) are also expected to appear as a singlet.
¹³C NMR Carbonyl carbon (C=O) at ~170-175 ppm; Vinylic carbons (C3, C4) at ~90-160 ppm; Methylene carbon (C5) at ~70-75 ppm; Methoxy carbon (-OCH₃) at ~55-60 ppm.The chemical shifts are characteristic for a lactone carbonyl, an electron-rich double bond (enol ether), a CH₂ group adjacent to an oxygen atom, and a methoxy carbon.
IR Spectroscopy Strong, sharp peak at ~1740-1780 cm⁻¹; Peak at ~1650-1670 cm⁻¹; Peak at ~1200-1250 cm⁻¹These absorptions correspond to the C=O stretch of the α,β-unsaturated lactone, the C=C stretch of the double bond, and the C-O stretch of the enol ether, respectively.[10]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 114.10Corresponds to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO, CO₂, or the methoxy group.

Isomerism in Methoxyfuranones

Isomers are compounds with the same molecular formula but different structural arrangements.[11] For C₅H₆O₃, several positional isomers and tautomers are theoretically possible, each with distinct chemical and physical properties. Understanding these isomeric forms is crucial for predicting reaction outcomes and isolating the desired product.

Positional Isomers

Positional isomers differ in the location of the methoxy substituent on the furanone ring. The stability and reactivity of each isomer are governed by the electronic effects of the substituent relative to the lactone functionality.

Isomers cluster_4M This compound cluster_3M 3-Methoxy-2(5H)-furanone cluster_5M 5-Methoxy-2(5H)-furanone img4 struct3 Structure not available in search img5

Caption: Key positional isomers of Methoxy-2(5H)-furanone.

  • 3-Methoxy-2(5H)-furanone: In this isomer, the methoxy group is directly attached to the carbon adjacent to the carbonyl. This structure is a vinylogous ester. Its synthesis and stability would differ significantly from the 4-methoxy isomer.

  • 5-Methoxy-2(5H)-furanone: Here, the methoxy group is at the C5 position, forming an acetal-like structure. This isomer may be susceptible to hydrolysis under acidic conditions.[12] The synthesis of related 5-hydroxy and 5-alkoxy furanones has been reported, often as byproducts in the cyclization of β-formylcrotonates.[12]

Tautomerism: The Keto-Enol Relationship

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[13][14] The most relevant tautomerism for furanones is the keto-enol equilibrium.[11] While this compound itself is a stable enol ether (a "locked" enol form), its precursor, 4-hydroxy-2(5H)-furanone, exists in equilibrium with its keto tautomer, tetronic acid (furan-2,4(3H,5H)-dione).

The methoxy derivative can be seen as the methylation product of the more stable enol tautomer of the corresponding hydroxyfuranone. The stability of the enol form in 4-hydroxyfuranones is driven by the formation of a conjugated system involving the double bond and the carbonyl group. This concept is critical in understanding the biosynthesis of related natural products like Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), where tautomerism and subsequent enzymatic methylation play key roles.[15][16][17]

Synthesis and Experimental Protocols

The synthesis of furanone derivatives is an active area of research, with various methods developed to construct this valuable heterocyclic core.[18][19]

General Synthetic Strategy: Oxidation and Cyclization

A common pathway to the 2(5H)-furanone core involves the oxidation of furfural.[1][3] The resulting intermediate can undergo isomerization, often base-catalyzed, to yield the more thermodynamically stable 2(5H)-furanone isomer over the 2(3H)-furanone kinetic product.[20] Subsequent functionalization, such as methoxylation of a hydroxy precursor, would yield the target molecule.

workflow Start Furfural Derivative (Precursor) Oxidation Oxidation & Cyclization (e.g., H₂O₂, Acid/Base Catalyst) Start->Oxidation Intermediate Hydroxyfuranone Intermediate Oxidation->Intermediate Methylation Methylation (e.g., (CH₃)₂SO₄, Base) Intermediate->Methylation Product This compound Methylation->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: Generalized workflow for synthesis and characterization.

Protocol 1: Synthesis via Methylation of 4-Hydroxy-2(5H)-furanone

This protocol describes a generalized procedure for the synthesis of this compound from its hydroxy precursor. Caution: This procedure should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

  • Dissolution: Dissolve 1.0 equivalent of 4-hydroxy-2(5H)-furanone in a suitable anhydrous solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 1.5 equivalents of a mild base (e.g., potassium carbonate, K₂CO₃) to the solution. Stir the suspension for 15-20 minutes at room temperature to form the corresponding phenoxide-like salt. The purpose of the base is to deprotonate the hydroxyl group, making it a more potent nucleophile.

  • Methylation: Add 1.2 equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirring suspension. Extreme caution is advised as these are toxic and carcinogenic reagents.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes any remaining inorganic impurities and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Sample Preparation for NMR Analysis

This protocol ensures high-quality data for structural verification.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required for optimal results.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

  • Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Conclusion

This compound is a structurally distinct heterocyclic compound with significant potential in various scientific fields. Its chemistry is defined by the interplay of its lactone, enol ether, and chiral functionalities. A thorough understanding of its structure, spectroscopic properties, and the nuances of its isomerism—including positional isomers and the underlying principles of tautomerism in its precursors—is paramount for researchers and drug development professionals. The synthetic and analytical protocols provided herein offer a framework for the reliable preparation and characterization of this important molecule, enabling its further exploration and application.

References

  • Chemical-Suppliers. (n.d.). 4-Methoxy-2(5H)furanone | CAS 69556-70-3.
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  • ResearchGate. (2010). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.
  • ResearchGate. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
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  • Google Patents. (1997). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • PubMed. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis.
  • LookChem. (n.d.). 4-Hydroxy-2(5H)-furanone.
  • ACS Publications. (1997). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries.
  • PubMed Central. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
  • MDPI. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
  • Google Patents. (2014). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
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An In-depth Technical Guide to 4-Methoxy-2(5H)-furanone: From Natural Occurrence to Synthetic Strategies and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxy-2(5H)-furanone, a notable heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its natural origins, synthetic pathways, chemical properties, and significant biological activities. The structure of this guide is designed to offer a logical and in-depth exploration of the subject, moving from its discovery in nature to its potential applications in science.

Discovery and Natural Occurrence

The history of this compound is rooted in the study of natural products. It has been identified as a constituent of the leaves of Narthecium asiaticum maxim. This discovery is particularly significant when contrasted with its toxic isomer, 3-methoxy-2(5H)-furanone, which is the principal nephrotoxin found in a related plant, Narthecium ossifragum. In a study involving the intraruminal dosing of goats, this compound was found to be non-toxic at a dose of 60 mg kg⁻¹ live weight, highlighting the critical role of substituent positioning on the furanone ring in determining biological activity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 69556-70-3[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol
IUPAC Name 4-methoxy-2,5-dihydrofuran-2-one[1]
Melting Point 62-64 °C
Boiling Point 105 °C at 0.5 mmHg
Appearance Light yellow crystalline mass[1]
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the α,β-unsaturated lactone carbonyl group (C=O) around 1740-1780 cm⁻¹. Other characteristic peaks would include those for the C=C double bond stretching at approximately 1650 cm⁻¹ and C-O stretching vibrations. Supplier data confirms that the infrared spectrum of commercially available this compound conforms to its structure[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy group protons (-OCH₃) at around 3.5-4.0 ppm. The protons on the furanone ring would exhibit characteristic shifts and couplings. The vinylic proton at the 3-position would likely appear as a singlet or a narrow triplet (if coupled to the C5 protons) in the olefinic region (around 5.0-6.0 ppm). The two protons at the 5-position (a CH₂ group) would likely appear as a multiplet further upfield.

    • ¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon of the lactone would be the most downfield signal (around 170 ppm). The olefinic carbons of the C=C double bond would appear in the range of 100-160 ppm, with the carbon at the 4-position being significantly affected by the electron-donating methoxy group. The methoxy carbon would have a characteristic signal around 55-60 ppm, and the methylene carbon at the 5-position would be the most upfield signal.

Synthesis of this compound

While a definitive, widely cited first synthesis of this compound is not prominent in the available literature, its synthesis can be approached through established methods for the preparation of substituted butenolides. A plausible and commonly employed strategy involves the modification of the 2(5H)-furanone core.

Protocol: A Potential Synthetic Route via Photooxidation of Furfural followed by Methoxy Group Introduction

This protocol is a conceptualized pathway based on known transformations of furanone derivatives.

Part 1: Synthesis of 2(5H)-Furanone from Furfural

This step is based on the well-documented photooxidation of furfural.

  • Reaction Principle: The oxidation of furfural to 2(5H)-furanone can proceed through a Baeyer-Villiger-type oxidation mechanism, where an oxygen atom is inserted into the furan ring.

  • Step-by-Step Methodology:

    • In a suitable photochemical reactor, dissolve furfural in a solvent such as methanol.

    • Add a photosensitizer, for example, Rose Bengal or Methylene Blue.

    • While stirring, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) and bubble oxygen through the mixture.

    • Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by removing the solvent and sensitizer.

    • The crude product is then purified, typically by column chromatography, to yield 2(5H)-furanone.

Part 2: Introduction of the 4-Methoxy Group

The introduction of a methoxy group at the 4-position of the 2(5H)-furanone ring is a more complex step. One potential approach could involve a halogenation-substitution sequence.

  • Reaction Principle: This conceptual pathway involves the bromination of the double bond, followed by elimination to create a 4-bromo-2(5H)-furanone intermediate. Subsequent nucleophilic substitution with methanol or sodium methoxide would yield the desired product.

  • Step-by-Step Methodology:

    • Dissolve the 2(5H)-furanone from Part 1 in a suitable solvent (e.g., carbon tetrachloride).

    • Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

    • Reflux the mixture and monitor the reaction until the starting material is consumed.

    • After cooling, filter the succinimide byproduct and concentrate the filtrate.

    • The crude 4-bromo-2(5H)-furanone is then dissolved in methanol.

    • A base, such as sodium methoxide or triethylamine, is added to facilitate the nucleophilic substitution.

    • The reaction is stirred, potentially with heating, until the substitution is complete.

    • The final product, this compound, is isolated through an aqueous workup and purified by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

Substituted 2(5H)-furanones have garnered significant interest for their diverse biological activities, particularly their antimicrobial properties.

Antibacterial Activity

Derivatives of 2(5H)-furanone have demonstrated notable antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus[2][3][4][5]. The efficacy against these bacteria is often attributed to the ability of the furanone derivatives to penetrate the bacterial cell. In contrast, Gram-negative bacteria tend to be less susceptible, likely due to the protective outer membrane that hinders the entry of these compounds[2].

Mechanism of Action: Induction of Oxidative Stress

The primary mechanism underlying the antibacterial action of many 2(5H)-furanone derivatives is the induction of oxidative stress within the bacterial cell[2]. This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread damage to cellular components.

  • ROS Generation: Upon entering the bacterial cell, the furanone molecule is thought to participate in redox cycling, a process that leads to the formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[2].

  • Cellular Damage: The accumulation of ROS overwhelms the bacterial cell's antioxidant defense systems, leading to:

    • Protein Damage: ROS can oxidize amino acid residues in proteins, leading to conformational changes and loss of function. This can disrupt critical metabolic pathways and enzymatic activities[2].

    • DNA Damage: Although less emphasized for this class of compounds compared to others, ROS can also cause damage to nucleic acids.

    • Lipid Peroxidation: The bacterial cell membrane can be a target of ROS, leading to lipid peroxidation, which compromises membrane integrity and function.

The dual action of inducing ROS production while simultaneously damaging the proteins responsible for detoxifying these reactive species creates a lethal cascade within the bacterium[6].

Mechanism of Action Conceptual Pathway of this compound Antibacterial Action Furanone This compound CellWall Gram-Positive Bacterial Cell Wall Furanone->CellWall Penetration Cytoplasm Bacterial Cytoplasm CellWall->Cytoplasm ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Cytoplasm->ROS Induces Generation OxidativeDamage Oxidative Damage ROS->OxidativeDamage Proteins Cellular Proteins (Enzymes, Structural) Proteins->OxidativeDamage DNA Bacterial DNA DNA->OxidativeDamage Membrane Cell Membrane Membrane->OxidativeDamage CellDeath Bacterial Cell Death OxidativeDamage->CellDeath Leads to

Caption: Oxidative stress-induced bacterial cell death pathway.

Applications in Synthetic Chemistry

Beyond its biological activities, this compound and related butenolides are valuable building blocks in organic synthesis. Their utility stems from the presence of multiple functional groups that can participate in a variety of chemical transformations.

One of the most significant applications is in Diels-Alder reactions . The electron-deficient double bond of the α,β-unsaturated lactone system makes this compound an effective dienophile. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of complex six-membered rings, which are common structural motifs in many natural products and pharmaceutical agents.

Diels-Alder Reaction This compound in a Diels-Alder Reaction cluster_reactants Reactants cluster_product Product Diene Conjugated Diene (4π electrons) Plus + Diene->Plus Dienophile This compound (2π electrons) Cycloadduct Cyclohexene Derivative (Bicyclic Adduct) Dienophile->Cycloadduct [4+2] Cycloaddition Plus->Dienophile

Caption: General scheme of a Diels-Alder cycloaddition.

Conclusion

This compound stands as a molecule of interest at the intersection of natural product chemistry, synthetic methodology, and microbiology. Its discovery in nature, coupled with its selective antibacterial activity through the induction of oxidative stress, presents opportunities for further investigation in the development of new therapeutic agents. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the field of organic chemistry. This guide has provided a foundational understanding of this compound, intended to support and inspire future research and development endeavors.

References

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Foreword: The Versatile Scaffold of 2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 2(5H)-Furanone Derivatives

The 2(5H)-furanone core, an α,β-unsaturated γ-lactone, represents a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring is a recurring motif in a multitude of natural products isolated from marine algae, plants, and microorganisms.[1][2][3] The red algae Delisea pulchra, for instance, produces halogenated furanones as a sophisticated chemical defense against biofouling, a discovery that catalyzed a wave of research into their potent biological activities.[1][4] Synthetic exploration has further broadened the chemical space, yielding derivatives with a remarkable spectrum of pharmacological properties.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of activities to provide a deeper understanding of the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern efficacy, and the practical experimental methodologies required for their evaluation. We will explore the causality behind experimental choices and present self-validating protocols, offering a field-proven perspective on harnessing the therapeutic potential of this versatile chemical class. The activities covered are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects, underscoring the broad therapeutic promise of these compounds.[5][6]

Section 1: Antimicrobial & Anti-Biofilm Activity: Disrupting Bacterial Communication

The rise of antibiotic resistance has created an urgent need for novel antimicrobial strategies. 2(5H)-Furanone derivatives have emerged as powerful tools in this arena, not primarily as bactericidal agents, but as sophisticated anti-virulence compounds that disarm pathogens by interfering with their communication and coordination.[7][8]

Mechanism of Action: Quorum Sensing Inhibition

Many pathogenic bacteria rely on a cell-to-cell communication system known as Quorum Sensing (QS) to coordinate collective behaviors, including the formation of drug-resistant biofilms and the production of virulence factors.[9][10] In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules.[1] Halogenated furanones, being structural mimics of AHLs, can competitively bind to the cognate receptor proteins (e.g., LuxR-type transcriptional regulators), thereby inhibiting the transcription of QS-controlled genes.[11] This effectively silences the pathogen's ability to launch a coordinated attack, rendering it more susceptible to host defenses and conventional antibiotics.[12]

This anti-virulence approach is a paradigm shift, as it imposes less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

Quorum_Sensing_Inhibition cluster_0 Standard Quorum Sensing Pathway cluster_1 Inhibition by 2(5H)-Furanone AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor Protein AHL->Receptor Binds to Complex AHL-Receptor Complex DNA Bacterial DNA (Promoter Region) Complex->DNA Binds & Activates Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Transcription Furanone 2(5H)-Furanone Derivative BlockedReceptor Inhibited Receptor Furanone->BlockedReceptor Competitively Binds NoTranscription No Transcription BlockedReceptor->NoTranscription Prevents DNA Binding

Caption: Mechanism of Quorum Sensing (QS) inhibition by 2(5H)-furanone derivatives.

Quantitative Data: Antimicrobial & Anti-Biofilm Efficacy

The potency of furanone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth, and the Minimum Biofilm Inhibitory Concentration (MBIC) or Biofilm Preventing Concentration (BPC).

Compound IDTarget OrganismMIC (µg/mL)MBIC/BPC (µg/mL)Key ObservationsReference
Compound 26 Staphylococcus aureus8~8A chiral sulfone derivative with prominent activity.[13]
Compound 26 Bacillus subtilis8~8Effective against multiple Gram-positive bacteria.[13]
F105 S. aureus (MRSA)1010-20Active against both planktonic and biofilm-embedded MRSA.[7][8][13]
F131 S. aureus / C. albicans2-4 (S.a) / 4-16 (C.a)-Inhibits mono-species and mixed-species biofilms.[4]
(Z)-5-(bromomethylene) furan-2(5H)-one S. epidermidis--Completely repressed biofilm formation.[7][8]
Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a reliable method for quantifying biofilm formation and its inhibition by test compounds. The self-validating aspect lies in the inclusion of multiple controls (negative, positive, and vehicle) to ensure that observed effects are due to the compound's activity and not artifacts.

Objective: To quantify the inhibitory effect of 2(5H)-furanone derivatives on bacterial biofilm formation.

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • 2(5H)-furanone derivatives stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in the appropriate broth at 37°C. b. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Plate Setup: a. Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. b. Add 1 µL of the furanone stock solution (or vehicle control, DMSO) to achieve the desired final concentrations. Include a negative control (medium only) and a positive control (bacteria with vehicle).

  • Incubation: a. Cover the plate and incubate statically for 24-48 hours at 37°C. This allows for biofilm formation on the well surfaces.

  • Washing: a. Gently discard the planktonic (free-floating) culture from the wells. b. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria. Invert the plate and tap gently on a paper towel to remove excess liquid.

  • Staining: a. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the stain and wash the wells again three times with PBS.

  • Solubilization and Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

  • Data Analysis: a. Calculate the percentage of biofilm inhibition relative to the positive control (vehicle-treated).

Section 2: Anticancer Activity: Inducing Targeted Cell Death

The furanone scaffold is prevalent in compounds exhibiting significant cytotoxicity against a range of cancer cell lines.[2][14] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Mechanisms of Action: Apoptosis Induction & Cell Cycle Arrest
  • Induction of Apoptosis via Oxidative Stress: Many furanone derivatives can increase the intracellular concentration of reactive oxygen species (ROS).[14] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a caspase cascade (activation of caspase-9 and caspase-3), culminating in the execution phase of apoptosis.

  • Cell Cycle Arrest: Furanones can interfere with the cell division machinery, causing arrest at specific checkpoints, most commonly the G2/M or S phase.[14][15][16] This prevents the cancer cells from proliferating and can ultimately lead to cell death. Some derivatives have also been shown to interact directly with DNA, which may contribute to their cytotoxic effects.[15][17]

Apoptosis_Induction Furanone Furanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS Induces Mito Mitochondrion ROS->Mito Causes Damage CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Apoptosis induction pathway via ROS generation by furanone derivatives.

Quantitative Data: Cytotoxic Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency in inhibiting cancer cell growth. Lower values indicate higher potency.

Compound Class/IDCancer Cell LineIC₅₀ (µM)Mechanism / Key FindingsReference
Bis-2(5H)-furanone (4e) C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[15][17]
5-alkoxy derivative (12) A549 (Lung)-Induces G2 phase arrest and caspase-independent cell death.[16]
5-(3-nitrobenzylidene) (21) Various-Introduction of nitro group increased cytotoxicity.[18]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-... HEPG2 (Liver)0.002Showed significantly higher potency than the reference drug.[19]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-... MCF7 (Breast)0.002Showed significantly higher potency than the reference drug.[19]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a cornerstone for screening potential anticancer compounds.

Objective: To determine the IC₅₀ value of a 2(5H)-furanone derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottomed cell culture plates

  • 2(5H)-furanone derivatives stock solutions (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the furanone derivative in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). c. Incubate for another 48-72 hours.

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently pipette to ensure complete dissolution, resulting in a purple solution.

  • Quantification: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (blank wells). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 3: Anti-inflammatory Activity: Targeting Key Enzymes

Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[20][21] Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, often through the dual inhibition of key enzymes in the inflammatory cascade.[21][22][23]

Mechanism of Action: COX/LOX Inhibition

Inflammation is mediated by signaling molecules like prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively.[21] Furanone derivatives can inhibit these enzymes, thereby reducing the production of these pro-inflammatory mediators.[20][22] The ability of some derivatives to act as dual COX/LOX inhibitors is particularly attractive, as it could offer a broader spectrum of anti-inflammatory effects with a potentially improved side-effect profile compared to selective COX-2 inhibitors.[21][23]

Anti_Inflammatory_Pathway cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes (e.g., 5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation LTs->Inflammation Furanone 2(5H)-Furanone Derivative Furanone->COX Inhibits Furanone->LOX Inhibits

Caption: Inhibition of the arachidonic acid cascade by dual COX/LOX inhibiting furanones.

Section 4: Diverse Bioactivities and Future Directions

Beyond the major areas discussed, the 2(5H)-furanone scaffold has been linked to a wide array of other biological activities, highlighting its vast therapeutic potential.

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated lactone makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites, leading to irreversible inhibition.[24] This reactivity underpins many of its biological effects.

  • Neuroprotective Effects: Certain furanone derivatives isolated from fungi have shown the ability to protect neuronal cells from injury induced by oxygen-glucose deprivation/reperfusion, suggesting potential applications in treating stroke and neurodegenerative diseases.[25][26]

  • Cardioprotective Effects: Specific furanone-containing guanidine derivatives have been developed as potent inhibitors of the sodium/hydrogen exchanger-1 (NHE-1).[27] Inhibition of NHE-1 is a validated strategy for protecting the heart from ischemia-reperfusion injury.[27][28]

  • Anticholinesterase and Antioxidant Activity: Some functionally substituted furanones have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease, while also exhibiting potent free-radical scavenging activity.[29]

Conclusion

The 2(5H)-furanone core is a chemically tractable and biologically versatile scaffold. Its derivatives have demonstrated a rich polypharmacology, with compelling activities against bacterial virulence, cancer cell proliferation, and inflammatory processes. The ability to modulate these activities through targeted synthetic modifications to the furanone ring and its substituents provides a fertile ground for future drug discovery efforts. The anti-virulence strategy of quorum sensing inhibition, in particular, holds immense promise for developing next-generation therapeutics that can circumvent the pressing challenge of antibiotic resistance. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the profound biological potential of these compounds into clinical success.

References

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  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023, July 13). PubMed.
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  • 2(5H)-FURANONE: A PROSPECTIVE STRATEGY FOR BIOFOULING-CONTROL IN MEMBRANE BIOFILM BACTERIA BY QUORUM SENSING INHIBITION Kannan P. (n.d.). SciELO.
  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (n.d.). National Institutes of Health.
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  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. (2025, August 6). ResearchGate.
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  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023, June 13). ACS Publications.
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  • Neuroprotective furanones from a soil-derived fungus Penicillium paxilli ga254. (n.d.). Taylor & Francis Online.
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Sources

The Enigmatic Role of 4-Methoxy-2(5H)-furanone in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the current understanding of 4-Methoxy-2(5H)-furanone, a heterocyclic organic compound with potential significance in flavor chemistry. While its structural analogs, notably 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), are well-established as key aroma contributors in a variety of fruits and processed foods, this compound itself remains a comparatively enigmatic molecule. This guide provides a comprehensive overview of its known chemical and physical properties, explores the established role of its closely related analogs to provide a framework for its potential sensory impact, and details synthetic and analytical methodologies pertinent to its study. The significant knowledge gaps concerning its natural occurrence, sensory profile, and formation pathways are highlighted, presenting clear opportunities for future research in the field. This document is intended for researchers, scientists, and drug development professionals seeking to expand the frontiers of flavor chemistry.

Introduction: The Furanone Family and Their Impact on Flavor

Furanones are a class of oxygen-containing heterocyclic compounds that play a pivotal role in the sensory profiles of a vast array of food products. Their contribution to flavor is often characterized by sweet, caramel-like, and fruity notes. Among the most studied are 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) and its methylated derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane).[1] These compounds are recognized as key flavor constituents in fruits such as strawberries and pineapples, and are also formed during the thermal processing of food through the Maillard reaction.[2]

This guide, however, focuses on a lesser-known member of this family: This compound . While structurally similar to its well-documented counterparts, a comprehensive understanding of its specific role in flavor chemistry is still emerging. This document aims to consolidate the existing knowledge on this compound and to provide a technical foundation for its further investigation.

Physicochemical Properties of this compound

A clear understanding of a molecule's physical and chemical properties is fundamental to any investigation into its function. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
CAS Number 69556-70-3
Appearance Light yellow crystalline mass[3]
Melting Point 62-65 °C[3]
Boiling Point 105 °C at 0.5 mmHg
IUPAC Name 4-methoxy-2,5-dihydrofuran-2-one[3]

These properties are crucial for developing appropriate analytical methods for extraction, separation, and identification, as well as for designing synthetic pathways.

The Well-Characterized Analog: 2,5-Dimethyl-4-methoxy-3(2H)-furanone (Mesifurane) as a Proxy

Due to the limited specific data on the sensory characteristics and natural occurrence of this compound, we turn to its extensively studied analog, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), to provide context and a predictive framework. It is crucial to emphasize that the following information pertains to mesifurane and not directly to this compound, but it offers valuable insights into the potential role of a methoxylated furanone.

Sensory Profile of Mesifurane

Mesifurane is a potent aroma compound with a complex sensory profile. Its odor is generally described as sweet, with caramel, coffee, and maple notes, and can also have musty or vegetative undertones.[4] The perceived aroma can vary with concentration.

Natural Occurrence and Biosynthesis of Mesifurane

Mesifurane is a naturally occurring compound found in a wide variety of fruits, including arctic bramble, mango, and strawberry. Its biosynthesis in plants is understood to proceed via the enzymatic methylation of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).[2] The methyl group is transferred from S-adenosyl-L-methionine (SAM) to HDMF, a reaction catalyzed by an O-methyltransferase.[2]

Formation of Furanones in Food Processing

Furanones, including the precursor to mesifurane, are well-known products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[2] The formation of these compounds contributes significantly to the desirable aromas of a wide range of cooked and processed foods. The specific furanones formed depend on the types of sugars and amino acids present, as well as the processing conditions such as temperature, pH, and water activity.[5]

Synthesis and Potential Formation Pathways of this compound

While the natural occurrence of this compound is not well-documented, its synthesis has been described in the chemical literature. Understanding its synthesis is critical for obtaining pure standards for analytical and sensory studies.

A potential synthetic route to related furanones involves the cyclization of alkyl β-formylcrotonates in the presence of dilute aqueous hydrochloric acid.[1] In some cases, methoxylated furanones can be formed as byproducts in these reactions.[1] For instance, the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone from methyl β-formylcrotonate can yield 5-methoxy-4-methyl-2(5H)-furanone as a byproduct.[1] This suggests that under certain acidic and methanolic conditions, similar precursors could potentially lead to the formation of this compound.

Diagram: Hypothetical Formation Pathway of a Methoxy-Furanone

G Precursor Alkyl β-formylcrotonate (or similar precursor) Intermediate Cyclization Intermediate Precursor->Intermediate  Acid-catalyzed  cyclization Acid Dilute HCl Acid->Intermediate Methanol Methanol Furanone This compound Methanol->Furanone Intermediate->Furanone  Methoxylation G Sample Food Sample Extraction Extraction (LLE or SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

Sources

synthesis of 4,5-diaryl-3-hydroxy-2(5H)-furanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Diaryl-3-hydroxy-2(5H)-furanones

Authored by Gemini, Senior Application Scientist

Abstract

The 4,5-diaryl-3-hydroxy-2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with significant biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and antiviral properties.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable heterocyclic core, tailored for researchers, chemists, and professionals in drug development. We will dissect two robust and versatile synthetic approaches: a convergent synthesis via base-catalyzed condensation and a linear synthesis employing sequential palladium-catalyzed cross-coupling reactions. This document emphasizes the underlying mechanistic principles, the rationale behind experimental choices, and provides detailed, actionable protocols.

Introduction: The 4,5-Diaryl-3-hydroxy-2(5H)-furanone Core

The 2(5H)-furanone ring, a five-membered unsaturated lactone, is a recurring motif in a vast number of natural products and pharmacologically active compounds.[3] The specific substitution pattern of two aryl groups at the C4 and C5 positions, combined with a C3-hydroxyl group, imparts unique electronic and steric properties. This arrangement often results in compounds with potent biological profiles, such as the inhibition of HIV-1 integrase and the proliferation of tumor cell lines.[1] The synthesis of these molecules, however, presents distinct challenges in controlling regioselectivity and achieving efficient bond formation to construct the densely functionalized core. This guide will illuminate two field-proven strategies to navigate these challenges.

Synthetic Strategy I: Convergent Synthesis via Base-Catalyzed Condensation and Cyclization

This approach builds the furanone core by assembling two key fragments in a convergent manner. The core transformation relies on the principles of the Claisen and Dieckmann condensations, where a C-C bond is formed between two ester-containing precursors, followed by an intramolecular cyclization to yield the lactone ring.[4][5] The typical precursors are a substituted phenylacetic acid ester (providing the C4-aryl and C4 carbon) and an aryl glyoxalate ester or a diaryl oxalate (providing the C5-aryl, C5, C3, and C2 carbons).

Mechanistic Rationale and Causality

The reaction proceeds through a sequence of base-mediated steps. The choice of a strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or Lithium diisopropylamide (LDA)) is critical. Its primary role is to deprotonate the α-carbon of the phenylacetic ester, generating a highly nucleophilic enolate.

This enolate then attacks one of the electrophilic carbonyl carbons of the oxalate ester. The subsequent intramolecular cyclization, a Dieckmann-type condensation, occurs as the newly formed alkoxy group attacks the remaining ester carbonyl.[4] This step is entropically favored, leading to the formation of the stable five-membered ring. The final 3-hydroxy-2(5H)-furanone is revealed after acidic workup and exists in equilibrium with its tautomeric keto form.

The diagram below illustrates this mechanistic pathway.

G cluster_start Starting Materials cluster_steps Reaction Sequence SM1 Methyl Arylacetate (Ar¹-CH₂-COOMe) STEP1 Step 1: Enolate Formation Base (e.g., NaH, NaOEt) deprotonates the α-carbon. SM1->STEP1 SM2 Diethyl Oxalate (EtOOC-COOEt) SM2->STEP1 INT1 Intermediate 1: Nucleophilic Enolate [Ar¹-CH-COOMe]⁻ STEP1->INT1 INT1->STEP1 Base abstracts proton STEP2 Step 2: Nucleophilic Attack (Claisen) Enolate attacks diethyl oxalate. INT1->STEP2 INT2 Intermediate 2: Acyclic Adduct STEP2->INT2 INT2->STEP2 C-C bond formation STEP3 Step 3: Cyclization (Dieckmann) Intramolecular attack forms the 5-membered ring. INT2->STEP3 INT3 Intermediate 3: Cyclic Alkoxide STEP3->INT3 INT3->STEP3 Ring closure STEP4 Step 4: Tautomerization & Workup Protonation yields the final product. INT3->STEP4 TARGET Product: 4-Aryl-3-hydroxy-5-alkoxy-2(5H)-furanone (Precursor to Diaryl) STEP4->TARGET

Caption: Mechanism of Condensation-Cyclization Pathway.

Note: To achieve the 5-Aryl substitution, an aryl glyoxalate ester (Ar²-CO-COOR) can be used in place of diethyl oxalate, or further modification of the 5-alkoxy group is required.

Experimental Protocol: General Procedure

Materials:

  • Substituted Methyl Phenylacetate (1.0 eq)

  • Diethyl Oxalate or Ethyl Arylglyoxalate (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.5 eq). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in anhydrous THF.

  • Enolate Formation: The suspension is cooled to 0 °C. A solution of methyl phenylacetate (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by pouring it into ice-cold 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude residue is purified by column chromatography on silica gel to afford the 4-aryl-3-hydroxy-2(5H)-furanone precursor.

Synthetic Strategy II: Linear Synthesis via Sequential Suzuki Cross-Coupling

This strategy offers excellent control over the introduction of different aryl groups at the C3 and C4 positions through a linear sequence. The synthesis commences with a readily available, halogenated furanone core, such as a derivative of mucochloric or mucobromic acid.[3] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are then used to sequentially build the diaryl framework.[3]

Mechanistic Rationale and Causality

The Suzuki coupling is a robust C-C bond-forming reaction between an organoboron species (boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex.[3] The key to the sequential strategy lies in the differential reactivity of the halogen atoms on the furanone ring. On a 3,4-dihalofuranone core, the C4-halogen is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C3-halogen. This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group.

This regioselectivity allows for the controlled, stepwise introduction of aryl groups:

  • First Coupling (C4): The first Suzuki reaction is performed under carefully controlled conditions (catalyst loading, temperature, reaction time) to selectively couple an arylboronic acid at the more reactive C4 position.

  • Second Coupling (C3): The resulting 4-aryl-3-halofuranone is then subjected to a second Suzuki coupling, often under more forcing conditions, to introduce the second aryl group at the C3 position.

The diagram below outlines the sequential cross-coupling workflow.

G cluster_step1 First Suzuki Coupling (C4 Position) cluster_step2 Second Suzuki Coupling (C3 Position) cluster_final_step Final Modification START Start: 3,4-Dibromo-2(5H)-furanone STEP1_REAGENTS Ar¹-B(OH)₂ Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) START->STEP1_REAGENTS Reacts with STEP1_ACTION Selective coupling at the more reactive C4-Br bond. STEP1_REAGENTS->STEP1_ACTION INT1 Intermediate: 4-Aryl¹-3-bromo-2(5H)-furanone STEP1_ACTION->INT1 Yields STEP2_REAGENTS Ar²-B(OH)₂ Pd(0) Catalyst Base INT1->STEP2_REAGENTS Reacts with STEP2_ACTION Coupling at the remaining C3-Br bond. May require more forcing conditions. STEP2_REAGENTS->STEP2_ACTION PRODUCT_CORE Product Core: 3,4-Diaryl-2(5H)-furanone STEP2_ACTION->PRODUCT_CORE Yields FINAL_STEP Hydroxylation/Modification at C5 and C3 to yield the final target molecule. PRODUCT_CORE->FINAL_STEP FINAL_PRODUCT Target: 4,5-Diaryl-3-hydroxy-2(5H)-furanone FINAL_STEP->FINAL_PRODUCT

Sources

The Therapeutic Potential of 4-Methoxy-2(5H)-furanone: A Multifaceted Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary: The 2(5H)-furanone core represents a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific derivative, 4-Methoxy-2(5H)-furanone, a molecule that stands at the intersection of antimicrobial efficacy and a favorable preliminary safety profile. Unlike its highly nephrotoxic isomer, 3-Methoxy-2(5H)-furanone, this compound has demonstrated significant antibacterial and anti-biofilm properties without this associated toxicity, making it a compelling candidate for therapeutic development.[3][4] This document provides a comprehensive overview of its chemical properties, established biological activities, and a forward-looking perspective on its potential applications in oncology and beyond, based on the broader activities of the furanone class. We will delve into its primary mechanism of action—the induction of oxidative stress—and provide validated experimental protocols for its preclinical evaluation.

Introduction to this compound

The 2(5H)-Furanone Scaffold

The α,β-unsaturated γ-lactone structure of the 2(5H)-furanone ring is a key pharmacophore responsible for a diverse range of biological effects, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities.[1][5][6] This reactivity is largely attributed to the Michael acceptor capability of the lactone, allowing it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. The versatility of this scaffold has made it a focal point for synthetic and medicinal chemists for decades.[6]

Chemical Identity and Natural Occurrence

This compound is a five-membered heterocyclic compound featuring a methoxy substituent at the C4 position and a carbonyl group at C2.[3] This specific arrangement of functional groups dictates its chemical reactivity and biological interactions. The compound has been identified in natural sources, notably in the leaves of Narthecium asiaticum Maxim, where it co-occurs with its toxic isomer.[3][7]

The Critical Isomeric Distinction: A Favorable Safety Profile

A pivotal aspect for any therapeutic candidate is its safety profile. This compound is structurally isomeric with 3-Methoxy-2(5H)-furanone. The latter has been unequivocally identified as the principal nephrotoxin in Narthecium ossifragum, responsible for renal tubular necrosis in ruminants.[4][8] In stark contrast, studies have shown that this compound is not toxic when administered at twice the dose at which its isomer shows toxic effects.[4] This crucial difference in toxicity, despite the minor structural variation, positions this compound as a significantly more viable starting point for therapeutic development.[3]

Physicochemical Properties and Synthesis

Key Chemical Properties

A thorough understanding of the compound's fundamental properties is essential for its application in research and development. The methoxy group at the 4-position influences the molecule's polarity, solubility, and electronic distribution.[3]

PropertyValueReference
IUPAC Name 4-methoxyfuran-2(5H)-one[3]
Molecular Formula C₅H₆O₃[3]
Molecular Weight 114.10 g/mol [3]
CAS Number 69556-70-3[3]
Canonical SMILES COC1=CC(=O)OC1[3]
Established Synthetic Route: Photooxidation of Furfural

An efficient and scalable synthesis is critical for the exploration of a new chemical entity. One established method for producing this compound is through the photooxidation of furfural, a readily available starting material.[3]

Causality in Synthesis: This method is advantageous as it utilizes photochemistry in a specific solvent (methanol) to direct the oxidation. Methanol acts as both the solvent and a reactant, becoming incorporated as the methoxy group. The sensitizer (e.g., rose bengal) absorbs light and transfers the energy to molecular oxygen, creating highly reactive singlet oxygen which then attacks the furan ring of furfural to form an endoperoxide intermediate. This unstable intermediate then rearranges to yield the final product. This process is a classic example of harnessing photochemical reactivity for specific chemical transformations.

SynthesisWorkflow Furfural Furfural Intermediate Endoperoxide Intermediate Furfural->Intermediate Photooxidation Reagents O₂, Methanol (CH₃OH) Sensitizer (e.g., Rose Bengal) hν (Light) Reagents->Intermediate Product This compound Intermediate->Product Rearrangement

Diagram 1: Synthetic workflow for this compound.

Core Therapeutic Potential: Antimicrobial and Anti-Biofilm Activity

The most extensively documented therapeutic potential of this compound lies in its antimicrobial properties.[3]

Spectrum of Antibacterial Activity

The compound exhibits potent activity, particularly against Gram-positive bacteria. Its efficacy is reduced against Gram-negative organisms, a common phenomenon attributed to the additional outer membrane of Gram-negative bacteria acting as a permeability barrier.[3]

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusGram-positive32 µg/mL[3]
Bacillus subtilisGram-positive64 µg/mL[3]
Escherichia coliGram-negative128 µg/mL[3]
Pseudomonas aeruginosaGram-negative128 µg/mL[3]
Anti-Biofilm Properties

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. This compound has been shown to prevent biofilm formation at concentrations equal to its MIC.[3] This suggests that its anti-biofilm effect is directly linked to its bactericidal or bacteriostatic activity, rather than a specific disruption of quorum sensing pathways, which is observed in some other furanone derivatives.[3]

Mechanism of Action: Induction of Oxidative Stress

The primary antimicrobial mechanism of this compound is the induction of severe oxidative stress within the target bacterial cells.[3] This multi-pronged attack overwhelms the bacterium's antioxidant defenses.

Mechanistic Steps:

  • ROS Generation: The compound triggers the production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, within the bacterial cytoplasm.[3]

  • Macromolecular Damage: These highly reactive species cause widespread oxidative damage to essential biomolecules, including proteins and nucleic acids, leading to a loss of function.[3]

  • Membrane Disruption: Oxidative stress also compromises the integrity of the bacterial cell membrane, increasing its permeability and leading to leakage of vital intracellular components.[3]

MechanismOfAction cluster_cell Bacterial Cell ROS Generation of Reactive Oxygen Species (ROS) Damage Oxidative Damage (Proteins, DNA) ROS->Damage Membrane Membrane Integrity Disruption ROS->Membrane Death Cell Death Damage->Death Membrane->Death Compound This compound Compound->ROS

Diagram 2: Proposed antimicrobial mechanism of action.

Exploratory Therapeutic Avenues

While direct evidence for this compound is still emerging, data from related furanone derivatives suggest several plausible and exciting avenues for further investigation.

Anticancer Potential

The 2(5H)-furanone scaffold is present in numerous compounds with demonstrated anticancer activity.[1][9][10]

  • EAG-1 Inhibition: A theoretical docking study evaluated a series of furanone derivatives for their potential to inhibit the Ether-à-go-go-1 (EAG-1) potassium channel, a protein overexpressed in many cancers and considered a promising therapeutic target. This compound was included in this study (as compound 27), and several other furanones showed promising binding affinities, suggesting this could be a viable mechanism.[11]

  • Topoisomerase I Inhibition: Other furanone derivatives have been synthesized and shown to act as Topoisomerase I (Topo I) inhibitors.[12] These agents stabilize the Topo I-DNA covalent complex, leading to DNA breaks and apoptosis in cancer cells.

  • Cell Cycle Arrest & DNA Interaction: Bis-2(5H)-furanone derivatives have been shown to induce S-phase cell cycle arrest in C6 glioma cells and to interact directly with DNA, which may be a key part of their antitumor mechanism.[9]

Quorum Sensing Inhibition

Halogenated furanones, particularly brominated derivatives, are well-known inhibitors of bacterial quorum sensing (QS).[6] QS is a cell-to-cell communication system that regulates virulence and biofilm formation. While this compound is not halogenated, its furanone core suggests that derivatives could be designed to specifically target QS pathways, offering a non-bactericidal approach to managing infections.

Methodologies for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound, a series of validated in vitro assays are required. The following protocols provide a robust framework for initial screening and mechanistic studies.

Workflow cluster_primary Primary Screening cluster_mechanistic Mechanistic Studies MIC MIC Determination (Antibacterial Potency) Biofilm Biofilm Inhibition Assay MIC->Biofilm MTT MTT Assay (Cytotoxicity vs. Cancer Cells) MTT->Biofilm ROS ROS Detection Assay Biofilm->ROS LeadOpt Lead Optimization (Derivatization) ROS->LeadOpt

Diagram 3: A logical workflow for preclinical evaluation.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Broth microdilution is a standardized and high-throughput method. Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a bacterial inoculum from an overnight culture, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth). Self-Validation: The inclusion of positive and negative controls ensures the validity of the experiment. The positive control must show growth, and the negative control must remain clear.

Protocol: Crystal Violet Assay for Biofilm Inhibition

Principle: Crystal violet (CV) is a basic dye that stains the acidic components of the biofilm extracellular matrix and attached cells. The amount of retained dye is proportional to the total biofilm biomass. Methodology:

  • Assay Setup: In a 96-well flat-bottomed plate, add bacterial culture (e.g., S. aureus) in a suitable growth medium (e.g., TSB with glucose) along with sub-MIC concentrations of this compound.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Fixation: Fix the remaining biofilms with methanol for 15 minutes.

  • Staining: Remove the methanol and stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Destaining and Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound dye with 30% acetic acid. Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm. Causality: By using sub-MIC concentrations, this protocol specifically assesses the compound's ability to interfere with biofilm formation mechanisms, rather than simply killing the bacteria before they can attach.

Protocol: Reactive Oxygen Species (ROS) Detection

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent but is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Methodology:

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend to a defined optical density.

  • Loading: Load the cells with DCFH-DA (e.g., 10 µM final concentration) and incubate in the dark for 30 minutes to allow for probe uptake and deacetylation.

  • Treatment: Wash the cells to remove excess probe and treat them with different concentrations of this compound. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.

  • Measurement: Measure the fluorescence intensity over time using a fluorometer or plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. Interpretation: A time- and dose-dependent increase in fluorescence intensity compared to untreated controls indicates intracellular ROS production induced by the compound.

Future Directions and Conclusion

This compound presents itself as a promising chemical scaffold with confirmed antimicrobial activity and a favorable safety profile relative to its toxic isomer.[3][4] Its mechanism of action via oxidative stress induction is a validated strategy for combating bacterial pathogens.[3]

The path forward for developing this compound requires a multi-pronged approach:

  • Medicinal Chemistry: A structure-activity relationship (SAR) campaign should be initiated. Derivatization of the furanone core could enhance potency against Gram-positive bacteria, broaden the spectrum to include Gram-negative pathogens and fungi, and potentially introduce novel mechanisms of action, such as quorum sensing inhibition.

  • Advanced Biology: The exploratory avenues in oncology should be pursued with direct in vitro testing. Assessing its activity against a panel of cancer cell lines and investigating its potential to inhibit targets like EAG-1 or Topoisomerase I are logical next steps.

  • In Vivo Studies: Promising derivatives should be advanced into preclinical animal models to evaluate in vivo efficacy, pharmacokinetics (ADME), and comprehensive toxicology.

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  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Preprints.org.
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  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Bentham Science.
  • Synthesis and biological evaluation of some novel furan deriv
  • Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa.
  • Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones.
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
  • Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.) Huds. PubMed.
  • The possible involvement of 3-methoxy-2(5H)-furanone in the etiology of Narthecium asiaticum maxim.
  • Effects of 3-methoxy-2(5H)-furanone-containing extracts from Narthecium ossifragum (L.) Huds. on renal tubular cells in vitro. PubMed.
  • Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. PubMed.
  • Analgesic Effects of 5-Alkyloxy-4-amino-2(5H)-furanones as Cholecystokinin-2 Antagonists. PubMed.

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An In-depth Technical Guide to the Toxicological Profile of 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Dichotomous Interest

4-Methoxy-2(5H)-furanone (CAS No. 69556-70-3) emerges from the vast landscape of heterocyclic chemistry as a molecule of significant interest. Structurally, it is a five-membered lactone ring, a motif common in many biologically active natural products.[1] While its primary utility has been in synthetic organic chemistry as a versatile building block, recent investigations into its biological activity have unveiled a potential toxicological profile that is both intriguing and warrants careful consideration.[2] This guide provides a comprehensive analysis of the current toxicological understanding of this compound, designed for researchers, toxicologists, and drug development professionals. We will dissect its mechanism of action, compare its profile to structural isomers, and provide actionable experimental protocols for its evaluation.

Physicochemical Identity and Properties

A thorough toxicological assessment begins with a fundamental understanding of the compound's chemical and physical nature. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

PropertyValueSource(s)
CAS Number 69556-70-3[3][4]
Molecular Formula C₅H₆O₃[3][4]
Molecular Weight 114.10 g/mol [3][4]
Appearance Solid[3]
Melting Point 62-64 °C[3][5]
Boiling Point 105 °C @ 0.5 mmHg[3]
SMILES COC1=CC(=O)OC1[3][5]
InChI Key VOYDEHILKLSVNN-UHFFFAOYSA-N[3]
Storage Class 11 (Combustible Solids)[4]

Synthesis and Natural Occurrence

While primarily a synthetic compound, understanding its origins is relevant.

  • Synthetic Pathway: A common laboratory synthesis involves the photooxidation of furfural. This process, typically conducted in methanol with a sensitizer like methylene blue, proceeds through an endoperoxide intermediate to yield the furanone structure.[2]

  • Natural Isolation: Interestingly, this compound has been isolated from the plant Narthecium asiaticum. However, it was found alongside its highly toxic isomer, 3-methoxy-2(5H)-furanone, which is responsible for the plant's nephrotoxicity in cattle. In this context, this compound was determined to be non-toxic.[5][6] This crucial distinction will be explored further in Section 4.

Core Toxicological Profile

The toxicological profile of this compound is primarily characterized by its effects on microbial systems, with emerging data suggesting a more favorable profile in mammals compared to its isomers.

Mechanism of Action: The Oxidative Stress Paradigm

The principal mechanism underlying the biological activity of this compound is the induction of oxidative stress.[2] This is a common mode of action for many antimicrobial compounds. The proposed cascade of events is as follows:

  • Cellular Entry: The molecule penetrates the target cell.

  • ROS Generation: Inside the cell, it triggers the formation of Reactive Oxygen Species (ROS), such as superoxide radicals and hydrogen peroxide.

  • Macromolecular Damage: The surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to essential macromolecules. This includes the oxidation of proteins, which impairs their function, and the peroxidation of lipids, which disrupts membrane integrity.[2]

  • Metabolic and Structural Failure: The culmination of this damage leads to the breakdown of critical metabolic pathways and a loss of cellular structure, ultimately resulting in cell death or inhibition of growth.[2]

cluster_extracellular Extracellular cluster_intracellular Intracellular (e.g., Bacterium) 4M2F_ext This compound 4M2F_int Cellular Uptake 4M2F_ext->4M2F_int Penetrates Cell Wall ROS Generation of Reactive Oxygen Species (ROS) 4M2F_int->ROS Damage Oxidative Damage ROS->Damage Proteins Protein Oxidation (Enzyme Inactivation) Damage->Proteins Membrane Lipid Peroxidation (Membrane Disruption) Damage->Membrane Outcome Cell Death or Growth Inhibition Proteins->Outcome Membrane->Outcome

Caption: Proposed mechanism of antimicrobial action for this compound.

In Vitro Toxicity: Antimicrobial and Anti-Biofilm Activity

Studies have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This is likely due to the structural differences in the cell walls between Gram-positive and Gram-negative organisms, with the latter's outer membrane presenting a more formidable barrier.[2]

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)Biofilm Preventing Conc. (BPC)
Staphylococcus aureusGram-positive32 µg/mL32 µg/mL
Bacillus subtilisGram-positive64 µg/mL64 µg/mL
Escherichia coliGram-negative128 µg/mL128 µg/mL
Pseudomonas aeruginosaGram-negative128 µg/mL128 µg/mL
Data sourced from Vulcanchem.[2]

The compound is also effective at preventing biofilm formation at concentrations equal to its MIC. This suggests the anti-biofilm effect is a direct consequence of its bactericidal or bacteriostatic properties, rather than a specific interference with quorum sensing pathways, which is a mechanism seen in some other furanone derivatives.[2]

In Vivo Mammalian Toxicity: A Tale of Two Isomers

Direct and comprehensive in vivo toxicological data for this compound is limited. However, a pivotal study investigating the nephrotoxicity of the plant Narthecium ossifragum provides a critical insight. The study identified the structural isomer 3-methoxy-2(5H)-furanone as the primary nephrotoxin, causing kidney damage in goats at doses of 15 mg/kg.[2]

Crucially, the same study isolated and tested This compound and found it to be non-toxic when administered to goats at a dose of 60 mg/kg live weight.[2] This finding is paramount, as it demonstrates that the position of the methoxy group on the furanone ring is a critical determinant of mammalian toxicity. The shift from position 3 to position 4 appears to abrogate the nephrotoxic effects observed in its isomer.

Genotoxicity and Carcinogenicity

There are currently no specific studies available that evaluate the genotoxic or carcinogenic potential of this compound. This represents a significant data gap. It is worth noting that the toxicological profiles of furanone derivatives can vary widely; for instance, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a water disinfection byproduct, is a known potent mutagen, while other derivatives are considered non-genotoxic.[3][7] Therefore, no assumptions can be made, and dedicated studies (e.g., Ames test, chromosome aberration test) are required to characterize this endpoint.

Human Health and Safety

Based on available safety data sheets, this compound is classified with the following hazards:

  • GHS Signal Word: Warning[8]

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[8]

4.1. Exposure Controls and Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the following precautions are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 type).[4]

4.2. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Key Experimental Protocols

To facilitate further research, we provide methodologies for assessing the core biological activities of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

start Start prep_stock Prepare Stock Solution of 4M2F in DMSO start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well plate with broth prep_stock->serial_dilute add_bacteria Add Standardized Bacterial Inoculum to each well serial_dilute->add_bacteria controls Include Positive (bacteria only) & Negative (broth only) Controls add_bacteria->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect for Turbidity (or use plate reader) incubate->read_results determine_mic MIC = Lowest Concentration with no visible growth read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC determination using the broth microdilution method.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile growth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the stock solution (at 2x the highest desired test concentration) to well 1.

  • Transfer: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the positive control (no compound), and well 12 as the negative control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: Intracellular ROS Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels in bacteria.

Methodology:

  • Cell Culture: Grow bacterial cells to the mid-logarithmic phase.

  • Harvest and Wash: Harvest the cells by centrifugation and wash them twice with a phosphate-buffered saline (PBS) solution.

  • Probe Loading: Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate in the dark for 30 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Wash: Centrifuge the cells again to remove the excess probe and resuspend them in fresh PBS.

  • Treatment: Aliquot the cell suspension into a 96-well black plate. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control and a positive control (e.g., H₂O₂).

  • Measurement: Immediately measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Analysis: Monitor fluorescence over time. An increase in fluorescence intensity in treated cells compared to the control indicates ROS generation.

Conclusion and Future Directions

The toxicological profile of this compound is one of selective antimicrobial activity, driven by the induction of oxidative stress. Its demonstrated efficacy against Gram-positive bacteria and biofilms highlights its potential for further investigation as an antimicrobial agent.

The most compelling aspect of its profile is the apparent lack of in vivo mammalian toxicity when compared directly to its nephrotoxic isomer, 3-methoxy-2(5H)-furanone.[2][5] This positional isomerism effect underscores the critical importance of subtle molecular structure in defining toxicological outcomes.

Despite these promising findings, significant data gaps remain. The absence of genotoxicity, carcinogenicity, reproductive toxicity, and ecotoxicity data precludes a complete risk assessment. Future research must prioritize these areas to fully characterize the safety profile of this compound before its potential can be considered in any therapeutic or commercial application.

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  • 4-Methoxy-2,5-dimethyl-3(2H)-furanone 4077-47-8 wiki - Guidechem. (n.d.).
  • Furuhashi, T., et al. (1999). Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 441(2), 227-236.
  • Miles, C. O., et al. (1999). The possible involvement of 3-methoxy-2(5H)-furanone in the etiology of Narthecium asiaticum maxim. associated nephrotoxicity in cattle.
  • This compound, 97%, Thermo Scientific. (n.d.).
  • This compound - Stenutz. (n.d.).
  • Flaoyen, A., et al. (1999). Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.) Huds.
  • Zaiter, L., et al. (2020). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 25(23), 5707.
  • Safety Data Sheet for 2-(5H)-Furanone. (2011).

Sources

Methodological & Application

Synthesis of 4-Methoxy-2(5H)-furanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2(5H)-furanone is a valuable heterocyclic compound with applications in organic synthesis and as a potential pharmacophore. This document provides a comprehensive guide to a plausible and robust laboratory-scale synthesis of this compound. The protocol is designed for accessibility and reproducibility, leveraging readily available starting materials. This guide offers a detailed, step-by-step procedure, including reaction setup, purification, and characterization, underpinned by mechanistic insights to facilitate a deeper understanding of the chemical transformations.

Introduction

The 2(5H)-furanone ring system, also known as a butenolide, is a core structural motif in a multitude of natural products and pharmacologically active molecules.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The substituent at the C4-position of the furanone ring plays a crucial role in modulating its biological and chemical properties. The presence of a methoxy group at this position, as in this compound, can significantly influence its reactivity and potential as a building block in medicinal chemistry.

While this compound is a known compound and is commercially available, a detailed, publicly accessible synthesis protocol is not extensively documented.[4][5] This guide outlines a reliable two-step synthetic route commencing from the readily available starting material, maleic anhydride. The chosen strategy involves the formation of a 4-hydroxy-2(5H)-furanone intermediate, followed by a methylation reaction to yield the target compound. This approach is based on well-established principles of furanone chemistry and offers a logical and efficient pathway to the desired product.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated in the workflow diagram below. This strategy was selected for its logical progression and reliance on well-understood and documented reaction types in furanone chemistry.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Hydroxy-2(5H)-furanone cluster_1 Step 2: Methylation A Maleic Anhydride B Reaction with Water (Hydrolysis) A->B H2O, Heat C Intramolecular Cyclization B->C Acid/Base Catalyst D 4-Hydroxy-2(5H)-furanone (Tautomeric Mixture) C->D E 4-Hydroxy-2(5H)-furanone F Reaction with Methylating Agent E->F e.g., Diazomethane or Dimethyl Sulfate G This compound F->G

Diagram: Synthesis Workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-2(5H)-furanone (Tetronic Acid)

The initial step involves the conversion of maleic anhydride to 4-hydroxy-2(5H)-furanone, which exists in tautomeric equilibrium with its open-chain form. This transformation can be achieved through various methods, often involving hydrolysis of the anhydride followed by cyclization. The synthesis of maleic anhydride itself is a well-established industrial process, typically involving the oxidation of n-butane or benzene.[6][7] The hydrolysis of maleic anhydride to maleic acid is a straightforward reaction, and subsequent cyclization to the furanone can be promoted under acidic or basic conditions.

Step 2: Methylation of 4-Hydroxy-2(5H)-furanone

The second step is the methylation of the hydroxyl group at the C4 position. This is a standard O-alkylation reaction. A common and effective reagent for this transformation is diazomethane, which provides a clean and high-yielding methylation under mild conditions. However, due to the hazardous nature of diazomethane, alternative methylating agents such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base can also be employed. The choice of methylating agent will depend on the available laboratory facilities and safety considerations.

Experimental Protocols

Materials and Equipment

Reagent/EquipmentGrade/Specification
Maleic AnhydrideReagent Grade, ≥99%
Hydrochloric Acid (HCl)Concentrated, 37%
Diethyl EtherAnhydrous
Sodium SulfateAnhydrous
DiazomethaneGenerated in situ
N-methyl-N-nitrosourea (MNU)For diazomethane generation
Potassium Hydroxide (KOH)Reagent Grade
Rotary EvaporatorStandard laboratory grade
Magnetic Stirrer with HotplateStandard laboratory grade
Thin Layer Chromatography (TLC)Silica gel plates
Column ChromatographySilica gel (230-400 mesh)
NMR Spectrometer400 MHz or higher
IR SpectrometerStandard laboratory grade
Mass SpectrometerGC-MS or LC-MS

Protocol 1: Synthesis of 4-Hydroxy-2(5H)-furanone

This protocol is adapted from established methods for the synthesis of 4-hydroxy-2(5H)-furanones from maleic anhydride derivatives.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (10.0 g, 0.102 mol).

  • Hydrolysis: To the flask, add 50 mL of deionized water. Heat the mixture to reflux with stirring for 1 hour to ensure complete hydrolysis to maleic acid.

  • Cyclization: After cooling to room temperature, add 5 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate out. If so, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude 4-hydroxy-2(5H)-furanone. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Synthesis of this compound

Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should be performed in a well-ventilated fume hood, behind a safety shield, and using appropriate personal protective equipment. Use of diazomethane-generating kits with non-distilling apparatus is recommended.

  • Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from N-methyl-N-nitrosourea (MNU) and potassium hydroxide according to a standard and safe laboratory procedure. The concentration of the diazomethane solution can be estimated by titration, but for this small-scale synthesis, it is often used in excess until a persistent yellow color is observed.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 4-hydroxy-2(5H)-furanone (5.0 g, 0.05 mol) in 30 mL of anhydrous diethyl ether. Cool the flask in an ice bath (0 °C).

  • Methylation: Slowly add the ethereal solution of diazomethane to the stirred solution of 4-hydroxy-2(5H)-furanone at 0 °C. Continue the addition until a faint yellow color persists in the reaction mixture, indicating a slight excess of diazomethane.

  • Quenching: Allow the reaction to stir at 0 °C for 1 hour. Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Light yellow crystalline mass[5]
Melting Point 60-65 °C[5]
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
IR Spectrum Conforms to the presence of C=O (lactone), C=C, and C-O functional groups.[5]
Mass Spectrum Molecular ion peak corresponding to the molecular weight of 114.10 g/mol .

Discussion and Troubleshooting

  • Step 1 - Incomplete Cyclization: If the conversion to 4-hydroxy-2(5H)-furanone is low, the reflux time can be extended. The concentration of the acid catalyst can also be moderately increased.

  • Step 2 - Diazomethane Handling: The use of diazomethane requires strict adherence to safety protocols. As a safer alternative, methylation can be performed using dimethyl sulfate and a base like potassium carbonate in a solvent such as acetone. However, this may require heating and longer reaction times, and the purification might be more challenging.

  • Purification: The final product is a solid and can be purified by recrystallization if a suitable solvent is found. Column chromatography is generally a reliable method for obtaining high-purity material.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this two-step procedure, researchers can reliably produce this valuable compound in a laboratory setting. The mechanistic insights and troubleshooting tips provided herein are intended to empower scientists to successfully execute and adapt this synthesis for their research and development needs.

References

  • Benchchem. Theoretical Insights into the Reaction Mechanisms of 2(5H)-Furanone: A Technical Guide.
  • ResearchGate.
  • Google Patents. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Bentham Science. Synthesis and Biological Properties of 2(5H)
  • Thermo Fisher Scientific. This compound, 97% 25 g.
  • PubMed.
  • ResearchGate.
  • Molbase. Synthesis of 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone (Compound 7).
  • Sigma-Aldrich. This compound 99 69556-70-3.
  • MDPI. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
  • ResearchGate. Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone.
  • ACS Publications. Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries | Journal of Agricultural and Food Chemistry.
  • ACS Publications. Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits | Journal of Agricultural and Food Chemistry.
  • Google Patents. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Organic Syntheses. 3-Methyl-2(5H)-furanone.
  • NIST WebBook. 4-Methyl-5H-furan-2-one.
  • ACS Publications. Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters.
  • ResearchGate. Methods of synthesis of furan-2(5H)-ones | Request PDF.
  • Santa Cruz Biotechnology. 4-Methoxy-2,5-dimethyl-3(2H)-furanone | CAS 4077-47-8.
  • PubMed. Isolation and characterization of 3-methoxy-2(5H)
  • PubChem. 2,5-dimethyl-4-methoxy-3(2H)-furanone | C7H10O3 | CID 61325.
  • Henan EME Technology Co.,Ltd. Synthesis of Maleic Anhydride - Blog.
  • Google Patents. US7345167B2 - Method for the production of maleic anhydride.

Sources

Application Notes and Protocols for the Analytical Detection of 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 4-Methoxy-2(5H)-furanone (CAS No: 69556-70-3). Recognizing the compound's emerging significance in various scientific domains, this document outlines robust analytical methodologies employing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it delves into spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for structural confirmation. Emphasis is placed on the rationale behind methodological choices, ensuring scientific integrity and enabling researchers to adapt and validate these methods for their specific applications.

Introduction: The Scientific Imperative for Accurate this compound Detection

This compound is a lactone derivative with a chemical structure that lends itself to diverse biological activities and applications. Its accurate and sensitive detection is paramount in fields ranging from flavor chemistry, where furanones are key aroma compounds, to drug development, where the furanone moiety is a scaffold in various pharmacologically active molecules. The potential for this compound to be a metabolite, a synthetic intermediate, or a final product necessitates reliable analytical methods for its characterization and quantification in complex matrices.

This document serves as a technical guide, providing not just procedural steps but also the underlying scientific principles that govern the successful analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 69556-70-3[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
Boiling Point 105 °C at 0.5 mmHg[1]
Melting Point 62-64 °C[1]
Appearance Crystalline mass
SMILES COC1=CC(=O)OC1[1]

A study on the stability of the structurally similar 2,5-dimethyl-4-methoxy-3[2H]-furanone revealed only slight decomposition in aqueous buffer solutions across a pH range of 2.0-8.0 over 32 days at 23°C[2][3]. This suggests that this compound is likely to exhibit reasonable stability under typical analytical conditions. However, it is always recommended to perform stability studies in the specific sample matrix as part of method validation.

Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex mixtures. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound, GC is a suitable analytical approach. Coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

  • Sample Preparation: For complex matrices such as food, beverages, or biological fluids, a sample preparation step is crucial to extract the analyte and remove interfering components. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and easily automated technique ideal for volatile and semi-volatile analytes[4][5][6][7]. The choice of fiber coating is critical; a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective for furanone compounds[8]. For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate can also be employed.

  • GC Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), generally provides good separation for a wide range of compounds, including furanones[9].

  • Mass Spectrometry Detection: Electron Ionization (EI) is a common ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its enhanced sensitivity and selectivity.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Aliquoting: Place a known amount of the liquid or homogenized solid sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Matrix Modification: For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analyte.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow for the partitioning of the analyte into the headspace.

  • Extraction: Expose the SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a fixed time (e.g., 20-40 minutes) under agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analyte onto the column.

GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Splitless (for SPME)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for qualitative) and SIM (for quantitative)
SIM Ions To be determined from the mass spectrum of a pure standard

Data Analysis and Quantification

A calibration curve should be constructed by analyzing standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Expected Performance (based on similar furanones)

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Linearity (R²) > 0.99
Recovery 80 - 110%
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, a reversed-phase HPLC method with UV detection is a practical and robust approach.

  • Sample Preparation: For relatively clean matrices, a simple "dilute and shoot" approach may be feasible after filtration. For more complex matrices, Solid Phase Extraction (SPE) is a highly effective cleanup and concentration technique. A C18 sorbent is a common choice for retaining moderately polar compounds like furanones from aqueous solutions.

  • HPLC Column: A C18 reversed-phase column is the standard choice for separating compounds of moderate polarity. The particle size (e.g., 5 µm) and column dimensions will influence the efficiency and analysis time.

  • Mobile Phase: A mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol is typically used. A gradient elution may be necessary to separate the analyte from other matrix components.

  • Detection: this compound contains a chromophore that allows for detection by UV-Vis spectroscopy. A photodiode array (PDA) detector is advantageous as it provides spectral information that can aid in peak identification and purity assessment.

Sample Preparation: Solid Phase Extraction (SPE)

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

HPLC Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection Wavelength To be determined by scanning a pure standard (typically around 220-280 nm for furanones)

Data Analysis and Quantification

Similar to GC-MS, quantification is achieved by creating a calibration curve with standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structure confirmation. A validated ¹H NMR method has been successfully used for the quantification of the similar compound 5-hydroxymethyl-2(5H)-furanone, demonstrating the potential of this technique for quantitative applications[10][11][12].

Protocol for ¹H NMR Analysis (Qualitative)

  • Sample Preparation: Dissolve an accurately weighed amount of the purified sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique that can be used for the qualitative identification of this compound.

Protocol for FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze directly if it is a liquid.

  • Data Acquisition: Acquire the FTIR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as the C=O stretch of the lactone, the C=C stretch of the furanone ring, and the C-O stretches.

Experimental Workflows and Data Visualization

To facilitate the implementation of these methods, the following diagrams illustrate the key experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Aliquot Sample Sample->Aliquot Spike Spike with IS Aliquot->Spike Equilibrate Equilibrate Spike->Equilibrate Extract HS-SPME Equilibrate->Extract Desorb Thermal Desorption Extract->Desorb GC GC Separation Desorb->GC MS MS Detection GC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Load Load on SPE Sample->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute HPLC HPLC Separation Reconstitute->HPLC UV_PDA UV/PDA Detection HPLC->UV_PDA Data Data Acquisition UV_PDA->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV/PDA analysis of this compound.

Conclusion and Future Perspectives

The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound. The choice of method will ultimately be dictated by the specific research question, the nature of the sample matrix, and the available resources. It is imperative that any method is thoroughly validated in the target matrix to ensure data of the highest quality and reliability. As research into the applications and biological roles of this compound continues to expand, the development of even more sensitive and high-throughput analytical methods will be a key enabler of future discoveries.

References

  • Steingass, C. B., et al. (2015). Changes in the profile of volatile compounds as a function of aging in fresh pineapple juice under conditions of accelerated aging over a 16 week period at 25 °C. Food Chemistry, 187, 393-401. [Link]
  • Mayer, F., & Schwab, W. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. [Link]
  • Mayer, F., & Schwab, W. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Zeitschrift für Lebensmittel-Untersuchung und -Forschung A, 204(6), 438-441. [Link]
  • Queiroz, M. E. C., & Pawliszyn, J. (2006). Solid-phase microextraction and related techniques in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 219-233. [Link]
  • Reyes-Garcés, N., et al. (2018). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Molecules, 23(12), 3245. [Link]
  • Souza-Silva, É. A., et al. (2015). A critical review of the state of the art of solid-phase microextraction of organochlorine pesticides from environmental matrices. Analytica Chimica Acta, 853, 1-24. [Link]
  • Kataoka, H., et al. (2000). Automated in-tube solid-phase microextraction for the determination of drugs of abuse in human urine by liquid chromatography.
  • Zhai, Y., et al. (2023). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Foods, 12(15), 2933. [Link]
  • Chen, G., & Chen, X. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
  • Błaszków, W., & Zaprutko, L. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach. Journal of Agricultural and Food Chemistry, 57(7), 2764-2770. [Link]
  • Wang, Y., & Ho, C. T. (2019). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 67(29), 7941-7949. [Link]
  • Maroselli, T., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry, 2022, 9580338. [Link]
  • European Union Reference Laboratory for Processing Contaminants. (2021). 2(5H)
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  • Maroselli, T., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry, 2022, 9580338. [Link]
  • Maroselli, T., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry, 2022, 9580338. [Link]
  • Schwab, W. (2013). Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951. [Link]
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Sources

Application Note: Quantification of 4-Methoxy-2(5H)-furanone in Fruit Samples by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-2(5H)-furanone, also known as mesifurane, is the methyl ether of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) and is a critical aroma-impact compound contributing to the desirable sweet, caramel-like, and fruity notes in many fruits, particularly strawberries.[1][2] Its accurate quantification is essential for quality control in the food and beverage industry, for flavor research, and for crop breeding programs aiming to enhance flavor profiles. However, analyzing this semi-volatile compound within complex fruit matrices presents significant challenges due to potential interferences and its presence at trace levels.

This application note details a robust, sensitive, and reproducible method for the quantification of this compound in fruit samples. The protocol leverages the advantages of Headspace Solid-Phase Microextraction (HS-SPME) for solvent-free analyte extraction and concentration, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for selective separation and detection.[3][4] The methodology described herein is designed to be a self-validating system, incorporating rigorous quality control and method validation steps aligned with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[5][6]

Introduction and Scientific Rationale

The characteristic flavor of a fruit is a complex symphony of volatile and non-volatile compounds. Among these, furanones and their derivatives are pivotal. This compound (mesifurane) is formed via the enzymatic methylation of its precursor, Furaneol.[1][7] Both compounds are considered key flavor constituents in fruits like strawberries, raspberries, and pineapples.[1][2] The concentration of mesifurane can vary significantly depending on the fruit cultivar, ripeness, and post-harvest storage conditions, making its precise measurement a key indicator of aromatic quality.

Traditional methods for volatile analysis, such as solvent extraction, can be time-consuming, require large volumes of hazardous organic solvents, and may introduce artifacts. Headspace-SPME (HS-SPME) offers a superior alternative. This technique involves exposing a coated fused-silica fiber to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the hot GC inlet, where the analytes are thermally desorbed for analysis. This approach is not only solvent-free but also integrates sampling, extraction, and concentration into a single automated step, significantly improving sample throughput and sensitivity.[4]

The choice of Gas Chromatography coupled with Mass Spectrometry (GC-MS) is predicated on its exceptional separating power and detection specificity. The gas chromatograph separates volatile compounds based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for unambiguous identification and highly sensitive quantification.[8][9]

This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines the necessary steps for full method validation to ensure the generation of reliable and defensible quantitative data.

Materials and Instrumentation

Reagents and Standards
  • This compound standard (≥98% purity)

  • Internal Standard (IS): 4-Methoxy-2,5-dimethyl-3(2H)-furanone-d3 (or another suitable non-native, stable isotope-labeled analog)

  • Methanol (HPLC or GC-MS grade)

  • Sodium Chloride (NaCl, analytical grade, baked at 400°C for 4h to remove volatile contaminants)

  • Deionized Water (18.2 MΩ·cm)

  • Celite® 545 (for filtration, if necessary)

Equipment and Consumables
  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad affinity for volatile molecules.[4][10]

  • Analytical balance (4-decimal place)

  • Vortex mixer and/or shaker

  • Centrifuge

  • Homogenizer (e.g., Ultra-Turrax)

  • Standard laboratory glassware (volumetric flasks, pipettes)

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and an autosampler with SPME capabilities.

  • Mass Spectrometer (MS), single quadrupole or tandem quadrupole (MS/MS) for enhanced selectivity.

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for resolving the target analyte from matrix components.[11]

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Calibration Solutions

Causality: Accurate quantification relies on a well-defined calibration curve generated from certified reference standards. An internal standard (IS) is crucial to correct for variations in extraction efficiency and injection volume between samples.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the deuterated internal standard in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of intermediate standards by serially diluting the primary stock solution with methanol.

  • Calibration Curve Standards: In separate 20 mL headspace vials, add a fixed amount of deionized water (e.g., 5 mL) and NaCl (e.g., 1.5 g). Spike each vial with a fixed volume of the IS stock solution to achieve a constant concentration (e.g., 50 ng/mL). Add varying aliquots of the working standard solutions to create a calibration curve spanning the expected sample concentration range (e.g., 1, 5, 10, 50, 100, 250 ng/mL).

Protocol 2: Fruit Sample Preparation

Causality: The goal of sample preparation is to create a representative and homogenous sample from which volatiles can be efficiently and reproducibly extracted. The addition of NaCl increases the ionic strength of the sample, which "salts out" the analyte, increasing its vapor pressure and partitioning into the headspace for more efficient SPME extraction.[10]

  • Homogenization: Obtain a representative portion of the fruit sample (e.g., 100 g of strawberries, quartered). Homogenize the fruit into a uniform puree using a blender or homogenizer, keeping the sample chilled in an ice bath to minimize the loss of volatile compounds.[12]

  • Sample Aliquoting: Accurately weigh 5.0 ± 0.1 g of the fruit homogenate into a 20 mL headspace vial.

  • Salting-Out: Add 1.5 g of pre-baked NaCl to the vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the vial to achieve the same concentration as in the calibration standards.

  • Sealing and Mixing: Immediately seal the vial with a magnetic screw cap. Vortex vigorously for 1 minute to ensure thorough mixing of the homogenate, salt, and internal standard.

  • Sample Batching: Prepare samples in batches, including a matrix blank (unspiked sample) and a matrix spike (sample spiked with a known concentration of the analyte) for quality control.

G cluster_prep Sample Preparation Workflow fruit Whole Fruit Sample homogenize Homogenize in Ice Bath fruit->homogenize weigh Weigh 5g Homogenate into 20mL vial homogenize->weigh add_salt Add 1.5g NaCl weigh->add_salt add_is Spike with Internal Standard add_salt->add_is seal Seal and Vortex add_is->seal autosampler Place in Autosampler Tray seal->autosampler

Caption: Workflow for fruit sample preparation prior to HS-SPME analysis.
Protocol 3: HS-SPME-GC-MS Instrumental Analysis

Causality: The parameters for HS-SPME and GC-MS must be optimized to achieve maximum sensitivity for the target analyte while ensuring good chromatographic separation from interfering matrix components. The selected DVB/CAR/PDMS fiber is effective for a wide range of volatiles and semi-volatiles.[4][10]

  • SPME Fiber Conditioning: Condition the new SPME fiber before first use according to the manufacturer's instructions (typically by heating in the GC inlet).

  • Autosampler Sequence: Set up the instrument sequence, including standards, blanks, QC samples, and unknown fruit samples.

  • HS-SPME Parameters (Optimized):

    • Incubation/Equilibration: 15 minutes at 60°C with agitation. This allows the sample to reach thermal equilibrium and the volatiles to partition into the headspace.[9]

    • SPME Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C.

    • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

  • GC-MS Parameters (Optimized):

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless for 1 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • MS Transfer Line Temp: 250°C

    • Ion Source Temp: 230°C

    • MS Mode: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) for maximum sensitivity during quantification.

      • Target Ions for this compound: Select 2-3 characteristic ions (e.g., m/z 128, 97, 69).

      • Target Ions for IS: Select corresponding ions for the deuterated standard.

G cluster_analysis HS-SPME-GC-MS Analytical Workflow vial Sealed Vial in Autosampler Oven (60°C) extract SPME Fiber Exposed to Headspace vial->extract inject Fiber Desorbed in GC Inlet (250°C) extract->inject separate GC Column Separation inject->separate detect MS Detection (SIM Mode) separate->detect data Data Acquisition System detect->data

Caption: Automated workflow of the HS-SPME-GC-MS analysis.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the quantifier ion of both the target analyte (this compound) and the internal standard in all standard and sample chromatograms.

  • Calibration Curve Construction: For each calibration standard, calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area). Plot the response ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a valid curve.[13]

  • Concentration Calculation: For each fruit sample, calculate the response ratio. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample vial (in ng/mL or equivalent).

  • Final Result: Convert the concentration to the final units, accounting for the initial weight of the fruit sample. The final result is typically expressed in µg/kg of fresh fruit weight.

    Formula:Concentration (µg/kg) = (C_vial * V_total) / W_sample

    • C_vial = Concentration in the vial from calibration curve (ng/mL)

    • V_total = Total volume in the vial (mL, assuming 1g/mL density for puree)

    • W_sample = Weight of the fruit sample (g)

Method Validation for a Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.[6][14]

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank fruit matrix and a spiked matrix. Confirm no significant interfering peaks at the retention time of the analyte and IS.Peak purity and mass spectral data should confirm identity.
Linearity & Range Analyze calibration standards at 5-7 concentration levels in triplicate. Plot response ratio vs. concentration.Coefficient of determination (R²) ≥ 0.995.[13]
Accuracy Analyze a fruit matrix spiked at three concentration levels (low, medium, high) in triplicate. Calculate the percent recovery.Mean recovery within 80-120%.[5]
Precision Repeatability (Intra-day): Analyze 6 replicates of a spiked sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 15%.[13]
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise > 3).
Limit of Quantification (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[15]The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD ≤ 20%).

Conclusion

The HS-SPME-GC-MS method described provides a powerful and reliable tool for the routine quantification of this compound in complex fruit matrices. Its high sensitivity, specificity, and solvent-free nature make it an ideal choice for researchers, quality control laboratories, and drug development professionals investigating flavor compounds. By adhering to the detailed protocols and implementing the rigorous validation framework outlined, laboratories can ensure the generation of high-quality, defensible data that accurately reflects the aromatic profile of fruit samples.

References

  • Cincotta, F., Verzera, A., Condurso, C., & Tripodi, G. (2016). HS-SPME-GC-MS method for the determination of emerging volatile contaminants in fruits. Italian Journal of Food Safety.
  • Riu-Aumatell, M., et al. (2005). Characterisation of volatile compounds of fruit juices and nectars by HS/SPME and GC/MS. Food Chemistry.
  • Pinto, J., et al. (2014). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. Journal of the Chilean Chemical Society.
  • Kafkas, E., et al. (2020). Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques. Acta Horticulturae.
  • dos Santos, P., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules.
  • Lee, H.S., & Nagy, S. (1998). Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. In Flavor Analysis (pp. 321-335). American Chemical Society.
  • European Union Reference Laboratory for Processing Contaminants. (2021). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food. EURL-PC.
  • U.S. Food and Drug Administration (FDA). (2004). Determination of Furan in Foods. Laboratory Information Bulletin.
  • Joint Research Centre (JRC). (2007). Methods for the determination of furan in food. JRC Publications Repository.
  • Sanz, C., Pérez, A. G., & Olías, J. M. (1995). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Journal of Food Science.
  • Chen, Y., & Qian, M. C. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A.
  • Song, C., et al. (2016). Glucosylation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, the Key Strawberry Flavor Compound in Strawberry Fruit. Plant Physiology.
  • Schwab, W., & Raab, T. (2016). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules.
  • Prabhu, P. (2013). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • Raab, T., et al. (2006). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry.
  • Boudreau, S. P. (2003). A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Scientific Guideline.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Scientific Guideline.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Guidance for Industry.
  • Chen, Y., & Qian, M. C. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate.
  • Pérez, A. G., et al. (1997). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry.
  • Kallio, H. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry.
  • Du, X., & Qian, M. C. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A.

Sources

Application Notes and Protocols: 4-Methoxy-2(5H)-furanone as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Methoxy-2(5H)-furanone in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to drive the development of novel chiral building blocks and asymmetric methodologies. Among these, γ-butyrolactones and butenolides are privileged scaffolds, forming the core of numerous natural products with significant biological activities.[1][2] this compound has emerged as a particularly valuable and versatile chiral synthon, offering a unique combination of functionalities that allow for the stereocontrolled construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound as a chiral building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, key stereoselective transformations, and applications in the total synthesis of natural products, supported by detailed, field-proven protocols.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its structure combines an α,β-unsaturated lactone, which serves as an excellent Michael acceptor, and a chiral acetal at the C5 position, which can direct the stereochemical outcome of reactions.

PropertyValue
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 62-64 °C
Boiling Point 105 °C at 0.5 mmHg
CAS Number 69556-70-3

The synthesis of this compound is typically achieved from furfural, a renewable bio-based chemical. A common and efficient method involves the photooxidation of furfural in methanol, which proceeds through an endoperoxide intermediate to yield the desired product.[3]

Core Reactivity and Stereochemical Control

The synthetic utility of this compound stems from its predictable reactivity and the stereochemical influence of the methoxy group at the C5 position. The primary modes of reaction involve the electrophilic α,β-unsaturated system, which readily undergoes conjugate additions.

G cluster_0 Key Stereoselective Transformations furanone This compound conj_add Diastereoselective Conjugate Addition furanone->conj_add Organocuprates, Thiols, Amines reduction Stereoselective Reduction conj_add->reduction NaBH4, H2/Pd-C functionalization Further Functionalization reduction->functionalization Elaboration of side chains

Caption: Key synthetic transformations of this compound.

Protocols for Key Stereoselective Transformations

The following protocols are designed to be self-validating systems, providing researchers with a reliable starting point for their synthetic endeavors. The causality behind experimental choices is explained to facilitate adaptation and optimization.

Protocol 1: Diastereoselective Conjugate Addition of Thiols

The conjugate addition of nucleophiles to chiral 5-alkoxy-2(5H)-furanones is a powerful method for introducing a new stereocenter at the C4 position. The existing stereocenter at C5 directs the incoming nucleophile to the opposite face of the lactone ring, leading to a high degree of diastereoselectivity. This protocol is adapted from the successful application of this strategy to 5-menthyloxy-2(5H)-furanones.[3]

Rationale: The use of a chiral auxiliary at the C5 position, such as the methoxy group in the title compound or a more sterically demanding group like (-)-menthyloxy, effectively blocks one face of the molecule. The nucleophile, in this case, a thiol, preferentially attacks from the less hindered face, leading to the formation of one major diastereomer.

G cluster_0 Diastereoselective Thiol Addition Workflow start Start: This compound + Thiol reaction Reaction: Base (e.g., Et3N) Solvent (e.g., CH2Cl2) -20 °C to rt start->reaction workup Workup: Aqueous wash Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-Thio-substituted γ-butyrolactone purification->product

Caption: Workflow for the diastereoselective conjugate addition of thiols.

Experimental Procedure:

  • Preparation: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at -20 °C, add the desired thiol (1.1 mmol).

  • Reaction Initiation: Add triethylamine (1.2 mmol) dropwise to the stirred solution.

  • Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-thio-substituted γ-butyrolactone.

Expected Outcome: This procedure typically yields the trans diastereomer as the major product with high diastereoselectivity (d.r. > 90:10).

Protocol 2: Organocatalytic Enantioselective Michael Addition

For the synthesis of enantioenriched γ-butyrolactones from achiral furanone precursors, organocatalysis offers a powerful alternative to the use of chiral auxiliaries. Chiral amines can activate α,β-unsaturated aldehydes towards conjugate addition of silyloxyfurans through the formation of a transient iminium ion. This protocol is based on the pioneering work in enantioselective organocatalytic Mukaiyama-Michael reactions.[1]

Rationale: The chiral imidazolidinone catalyst forms a chiral iminium ion with an α,β-unsaturated aldehyde. The steric environment created by the catalyst directs the nucleophilic attack of the silyloxyfuran to one of the enantiofaces of the iminium ion, leading to a highly enantioselective carbon-carbon bond formation.

Experimental Procedure:

  • Catalyst and Substrate Preparation: In a dry vial under an argon atmosphere, dissolve the chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 0.1 mmol) and an appropriate acid co-catalyst (e.g., 2,4-dinitrobenzoic acid, 0.1 mmol) in a mixture of dichloromethane (0.9 mL) and water (0.1 mL).

  • Reaction Initiation: Cool the solution to -20 °C and add the α,β-unsaturated aldehyde (1.0 mmol). Stir for 5 minutes, then add 2-silyloxyfuran (1.2 mmol) dropwise.

  • Monitoring and Workup: Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Purification: Extract the mixture with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the enantioenriched γ-butenolide.

Expected Outcome: This method can provide access to highly enantioenriched γ-butenolides (typically >90% ee) with good diastereoselectivity.

Application in Natural Product Synthesis

The utility of this compound as a chiral building block is best demonstrated through its application in the total synthesis of complex natural products.

Synthesis of (-)-Centrolobine

(-)-Centrolobine is a natural product with a tetrahydropyran core that has been the target of several synthetic efforts. A concise enantioselective synthesis can be envisioned starting from this compound.

G cluster_0 Retrosynthetic Analysis of (-)-Centrolobine centrolobine (-)-Centrolobine intermediate1 Key Tetrahydropyran Intermediate centrolobine->intermediate1 Side chain installation intermediate2 Chiral Aldehyde intermediate1->intermediate2 Prins Cyclization furanone This compound intermediate2->furanone Conjugate addition and functional group manipulation

Caption: Retrosynthetic approach to (-)-centrolobine from this compound.

The synthetic strategy would involve an initial stereoselective conjugate addition to this compound to set the stereochemistry at C4. Subsequent reduction of the lactone and functional group manipulations would provide a key chiral aldehyde. A Prins cyclization reaction would then be employed to construct the tetrahydropyran ring, followed by the installation of the side chain to complete the synthesis of (-)-centrolobine.[2]

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. Its predictable reactivity, coupled with the ability to control stereochemistry through both substrate- and catalyst-controlled methods, makes it an invaluable tool for the synthesis of complex, enantioenriched molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable synthon in their own research, from the development of new synthetic methodologies to the total synthesis of biologically active natural products and novel pharmaceutical agents.

References

  • MacMillan, D. W. C., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(10), 32-33. [Link]
  • Reddy, B. V. S., et al. (2012). A concise total synthesis of (−)-centrolobine. Tetrahedron: Asymmetry, 23(1), 87-91. [Link]
  • Feringa, B. L., et al. (1993). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol. The Journal of Organic Chemistry, 58(5), 1270-1274. [Link]
  • Sharafutdinov, I. S., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(21), 6483. [Link]
  • de Groot, A., et al. (1990). Asymmetric 1,4-additions to 5-alkoxy-2(5H)-furanones. An efficient synthesis of (R)- and (S)-3,4-epoxy-1-butanol. Tetrahedron Letters, 31(51), 7465-7468. [Link]

Sources

Application Notes and Protocols for 4-Methoxy-2(5H)-furanone Derivatives in Food Flavoring

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature

This guide focuses on the scientifically and commercially significant flavor compound 2,5-dimethyl-4-methoxy-3(2H)-furanone . While the topic request specified "4-Methoxy-2(5H)-furanone," the vast body of research and application in the food industry pertains to its dimethylated analogue, which is responsible for the characteristic sweet, fruity, and caramel notes in many foods. For clarity and accuracy, this document will address the properties and applications of 2,5-dimethyl-4-methoxy-3(2H)-furanone, also known by its trivial name, Mesifurane.

Chemical Identity:

  • Systematic Name: 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF)

  • Common Name: Mesifurane

  • CAS Number: 4077-47-8[1]

  • FEMA Number: 3664[1]

  • Regulatory Status: Generally Recognized as Safe (GRAS)[1][2]

Scientific Foundation & Core Principles

Introduction to Furanones in Flavor Chemistry

2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) is a potent, naturally occurring aroma compound that serves as a key flavorant in a multitude of fruits, most notably strawberries and pineapples.[3][4] It belongs to a class of furanones that are highly valued in the food industry for their ability to impart sweet, caramel, and fruity notes at very low concentrations.[3] DMMF is the methylated ether derivative of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol®, which itself is a critical flavor compound.[5] The methylation confers enhanced stability and modifies the sensory profile, making DMMF a versatile tool for flavor creation.[3]

Natural Occurrence and Formation Pathways

Understanding the biogenesis of DMMF is crucial for its application as a "natural" flavoring. In nature, its precursor, DMHF, is synthesized in plants like strawberries from D-fructose-1,6-diphosphate.[3][4] Subsequently, the enzyme O-methyltransferase methylates the hydroxyl group at the C4 position to yield DMMF during fruit maturation.[3]

DMHF is also a well-known product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[3] This dual origin—both biosynthetic in fruits and process-derived in cooked foods—explains its presence in a wide array of products, from fresh fruit to baked goods and roasted meats.

Fructose D-Fructose-1,6-Diphosphate (in Plants) HDMF DMHF (Furaneol®) 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Fructose->HDMF Biosynthesis Maillard Maillard Reaction (Sugars + Amino Acids) Maillard->HDMF Thermal Processing DMMF DMMF (Mesifurane) 4-Methoxy-2,5-dimethyl-3(2H)-furanone HDMF->DMMF Enzyme S-adenosyl-L-methionine (SAM) + O-Methyltransferase Enzyme->DMMF

Caption: Formation pathways of DMMF (Mesifurane).

Chemical Properties and Stability

The stability of a flavor compound is paramount for its successful application in food processing. Compared to its precursor DMHF, which can be labile to heat and pH changes, the methoxy group in DMMF offers greater stability.[3] This makes it more robust for applications involving pasteurization or other heat treatments. However, like most volatile compounds, it is susceptible to degradation and scalping (absorption into packaging materials) over a product's shelf life. Stability testing in the final food matrix is therefore a critical validation step.

Application in Food Flavor Systems

Sensory Profile and Characteristics

DMMF possesses a complex and potent aroma profile. At high concentrations, it is characterized by a sweet, caramel, and slightly burnt sugar aroma. When highly diluted, its profile shifts to become more fruity, reminiscent of strawberries, pineapple, and other red fruits.[6] It can also present subtle sherry-like or even meaty nuances, which allows for its use in a surprisingly broad range of applications.[7] This concentration-dependent sensory profile is a key reason for its versatility.

Recommended Applications and Starting Dosages

DMMF is effective across a wide spectrum of food products. The following table provides recommended starting points for evaluation. The causality behind these levels relates to the typical flavor intensity of the product category and potential interactions with the food matrix. For instance, high-fat systems like ice cream may require higher dosages due to the partitioning of the flavor compound into the fat phase, reducing its volatility and perception.

Table 1: Suggested Starting Use Levels for 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF)

Food Category Suggested Starting Range (ppm in final product) Rationale & Application Notes
Beverages (Clear) 0.05 - 0.5 ppm Enhances fruit notes (strawberry, pineapple, mango). Low levels needed due to high volatility in aqueous systems.
Dairy (Yogurt, Ice Cream) 0.2 - 2.0 ppm Adds a cooked-fruit, jammy character. Higher levels may be needed to overcome fat content. Complements vanilla and fruit preparations.
Confectionery (Hard Candy, Gummies) 1.0 - 5.0 ppm Provides a stable, impactful fruity and caramel note that survives processing. Works synergistically with other esters and lactones.
Bakery (Fillings, Icings) 0.5 - 3.0 ppm Imparts a jam-like or baked-fruit character. Can enhance brown notes from the Maillard reaction.
Savory (Sauces, Marinades) 0.1 - 1.0 ppm At low levels, can add a subtle sweetness and complexity, enhancing roasted or grilled notes.

Note: These values are intended as initial guidelines. Optimization is required for each specific food matrix and desired flavor profile.

Experimental Protocols

The following protocols provide a framework for the systematic incorporation and evaluation of DMMF in a food product. These protocols are designed to be self-validating by including control samples and employing robust sensory and analytical methods.

Protocol 1: Preparation of a Stock Solution

Expertise: Direct addition of the pure, potent compound is impractical and leads to inaccurate dosing. A stock solution in a food-grade solvent ensures homogeneity and precise control. Propylene glycol (PG) is a preferred solvent over ethanol for many applications due to its lower volatility and superior ability to solubilize a wide range of flavor compounds.

  • Objective: To create a standardized, easy-to-dose solution of DMMF.

  • Materials:

    • 2,5-dimethyl-4-methoxy-3(2H)-furanone (crystalline solid or liquid)

    • Propylene Glycol (PG), Food Grade

    • Analytical balance (readable to 0.1 mg)

    • Volumetric flasks (e.g., 10 mL, 100 mL)

    • Glass pipettes

    • Amber glass storage bottle with a PTFE-lined cap

  • Procedure:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Weigh precisely 100 mg of DMMF.

    • Transfer the DMMF to a 100 mL volumetric flask.

    • Add approximately 70 mL of propylene glycol to the flask.

    • Mix gently by swirling or using a magnetic stirrer until the DMMF is completely dissolved. Avoid vigorous shaking to minimize aeration.

    • Dilute to the 100 mL mark with propylene glycol.

    • Cap and invert the flask 15-20 times to ensure complete homogenization.

    • Transfer the final solution to a labeled amber glass bottle for storage.

    • Store the stock solution in a cool, dark place (refrigeration at 4°C is recommended).

  • Resulting Concentration: 1000 ppm (1 mg/mL). This stock can be further diluted as needed for precise application.

Protocol 2: Application to a Model Food System (Plain Yogurt)

Trustworthiness: This protocol uses a simple, widely available food matrix. By comparing a dosed sample to a zero-flavor control, any observed sensory difference can be confidently attributed to the added DMMF.

cluster_prep Preparation cluster_dosing Dosing (per 100g Yogurt) cluster_eval Evaluation Stock Prepare 1000 ppm DMMF Stock Solution (Protocol 1) Dilute Create 10 ppm Working Solution (Dilute Stock 1:100 in PG) Stock->Dilute Test1 Test 1 (0.5 ppm): Add 0.05g Working Soln. + 0.05g PG Dilute->Test1 Test2 Test 2 (1.0 ppm): Add 0.1g Working Soln. Dilute->Test2 Yogurt Weigh 3x 100g Plain Yogurt Samples Control Control: Add 0.1g PG Yogurt->Control Yogurt->Test1 Yogurt->Test2 Homogenize Homogenize Samples Thoroughly Control->Homogenize Test1->Homogenize Test2->Homogenize Equilibrate Equilibrate at 4°C for 2 hours Homogenize->Equilibrate Sensory Sensory Evaluation (Protocol 3) Equilibrate->Sensory Analytical Analytical QC (Protocol 4) Equilibrate->Analytical

Caption: Experimental workflow for DMMF application.

  • Objective: To evaluate the sensory impact of DMMF in a dairy matrix at 0.5 ppm and 1.0 ppm.

  • Materials:

    • DMMF Stock Solution (1000 ppm from Protocol 1)

    • Plain, unsweetened yogurt (full-fat)

    • Propylene Glycol (PG), Food Grade

    • Balance (readable to 0.01 g)

    • Spatulas or spoons for mixing

    • Identical sample cups with lids, coded with random 3-digit numbers

  • Procedure:

    • Prepare Working Solution: Create a 10 ppm working solution by diluting 1g of the 1000 ppm stock solution with 99g of PG. Mix well.

    • Label Samples: Prepare three sets of sample cups for Control, Test 1 (0.5 ppm), and Test 2 (1.0 ppm).

    • Weigh Yogurt: For each sample, weigh exactly 100g of plain yogurt into a mixing bowl.

    • Dose Samples:

      • Control: Add 0.1g of pure Propylene Glycol. This ensures the control is treated identically to the test samples, isolating the effect of the flavor compound.

      • Test 1 (0.5 ppm): Add 0.05g of the 10 ppm working solution and 0.05g of pure PG. (Total addition is 0.1g).

      • Test 2 (1.0 ppm): Add 0.1g of the 10 ppm working solution.

    • Homogenize: Gently but thoroughly mix each sample for 60 seconds to ensure uniform distribution of the flavor.

    • Equilibrate: Portion the yogurt into the coded sample cups, cap, and allow them to equilibrate under refrigeration (4°C) for at least 2 hours before evaluation. This allows the flavor to fully integrate into the matrix.

Protocol 3: Sensory Evaluation via Triangle Test

Authoritative Grounding: The Triangle Test is an internationally standardized (ISO 4120) discriminative method used to determine if a sensory difference exists between two products.[7] It is a statistically powerful and unbiased method.

  • Objective: To determine if panelists can detect a statistically significant difference between the control yogurt and the yogurt dosed with DMMF.

  • Panelists: A minimum of 24-30 panelists is recommended for statistically meaningful results.[1] Panelists should be free of colds and should not have consumed strong-flavored food or drink for at least 30 minutes prior.

  • Setup:

    • A quiet, odor-free room with neutral lighting.[8]

    • Each panelist receives a tray with three coded samples (two are identical, one is different), a glass of water for palate cleansing, and an evaluation ballot.

    • The order of presentation of the samples must be randomized and balanced across all panelists to prevent positional bias.

  • Procedure:

    • Present Samples: Provide each panelist with a tray containing three samples. For example, to test the 1.0 ppm sample, two cups would contain the control yogurt and one would contain the 1.0 ppm yogurt (or vice versa).

    • Instruct Panelist: The ballot should instruct the panelist to taste the samples from left to right and identify which sample is different from the other two.

    • Collect Data: Tally the total number of panelists and the number of correct identifications.

  • Data Analysis:

    • Use a statistical chart for triangle tests to determine if the number of correct answers is significant at a chosen probability level (typically p < 0.05).

    • Example: With 30 panelists, 15 correct identifications are typically required to conclude a significant difference exists at p < 0.05.

    • Interpretation: A significant result validates that the added DMMF creates a perceptible change in the yogurt's flavor profile.

Protocol 4: Analytical Quantification by HS-SPME-GC-MS

Expertise: This protocol provides a robust method for quality control, verifying the actual concentration of the volatile flavor compound in the final product. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique for volatiles in complex matrices as it is solvent-free and concentrates analytes from the headspace above the sample. Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and confident identification.[6]

  • Objective: To quantify the concentration of DMMF in the yogurt samples.

  • Materials:

    • Yogurt samples (from Protocol 2)

    • Deuterated DMMF (e.g., d3-DMMF) as an internal standard

    • Saturated sodium chloride (NaCl) solution

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

    • GC-MS system with a heated SPME injection port

  • Procedure:

    • Sample Preparation:

      • Place 5g of the yogurt sample into a 20 mL headspace vial.

      • Add 5 mL of saturated NaCl solution (this increases the volatility of the analyte by "salting out").

      • Spike the sample with a known amount of the deuterated internal standard.

      • Immediately cap and seal the vial.

    • HS-SPME Extraction:

      • Place the vial in a heating block or autosampler incubator set to 50°C.

      • Allow the sample to equilibrate for 15 minutes.

      • Expose the SPME fiber to the headspace for 30 minutes at 50°C.

    • GC-MS Analysis:

      • Desorb the fiber in the GC injection port (e.g., 250°C for 5 minutes).

      • Use a suitable capillary column (e.g., DB-WAX or DB-5ms).

      • Run a temperature program to separate the volatile compounds (e.g., start at 40°C, ramp to 240°C).

      • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native DMMF and the deuterated internal standard.

    • Quantification: Calculate the concentration of DMMF based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a previously established calibration curve.

References

  • FEMA. (n.d.). 2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE. Flavor and Extract Manufacturers Association.
  • U.S. Food and Drug Administration. (n.d.). 2,5-dimethyl-4-methoxy-3(2h)-furanone. Data from Substances Added to Food.
  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
  • Schwab, W., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules.
  • Kallio, H. P. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry.
  • Arihara, K., et al. (2019). DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), a volatile food component with attractive sensory properties, brings physiological functions through inhalation. Advances in Food and Nutrition Research.
  • PubChem. (n.d.). 2,5-dimethyl-4-methoxy-3(2H)-furanone. National Center for Biotechnology Information.
  • Curtis, T. (n.d.). 2,5-Dimethyl 3-(2H)-furanone. Perfumer & Flavorist.
  • The Good Scents Company. (n.d.). strawberry furanone methyl ether.
  • Kallio, H. P. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2 H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry.
  • Vrhovsek, U., et al. (2021). Development and Optimization Method for Determination of the Strawberries' Aroma Profile. Foods.
  • Pérez, A. G., et al. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry.
  • Chambers, A. H., et al. (2019). Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa). Frontiers in Plant Science.
  • Smith, R. L., et al. (2003). GRAS Flavoring Substances 21. Food Technology.

Sources

experimental protocol for cell culture assays with furanones

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of experimental protocols for evaluating furanones in cell culture assays. The focus is on delivering not just procedural steps, but the underlying scientific rationale to empower researchers in drug development to design robust, self-validating experiments.

Introduction: Furanones as Next-Generation Anti-Infectives

Furanones, particularly halogenated derivatives, represent a promising class of compounds in the fight against bacterial infections.[1][2] Originally isolated from the marine red alga Delisea pulchra, these molecules have garnered significant attention for their ability to disrupt bacterial communication, a process known as Quorum Sensing (QS).[1][2][3] Unlike traditional antibiotics that kill bacteria (bactericidal) or inhibit their growth (bacteriostatic), furanones act as anti-virulence agents. They interfere with the signaling pathways that bacteria use to coordinate group behaviors like biofilm formation and the production of virulence factors.[3][4][5] This unique mechanism is believed to impose less selective pressure for the development of resistance.[6]

The primary mechanism of action for many furanones involves their structural similarity to N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. Furanones can act as competitive antagonists, binding to LuxR-type transcriptional regulators and preventing the activation of QS-dependent genes.[1][4][7][8]

Furanone_Mechanism cluster_bacterium Bacterial Cell AHL AHL Autoinducer LuxR LuxR-type Receptor (Inactive) AHL->LuxR Binds Furanone Furanone Compound Furanone->LuxR Competitively Binds LuxR_Active LuxR-AHL Complex (Active) Inhibition Inhibition DNA Promoter DNA LuxR_Active->DNA Binds Virulence Virulence Genes (e.g., biofilm, toxins) DNA->Virulence Activates Transcription Gene Transcription Virulence->Transcription

Caption: Furanone competitive antagonism of a bacterial Quorum Sensing circuit.

Critical Pre-Assay Considerations: Setting the Stage for Success

The reliability of any cell-based assay hinges on meticulous preparation and an understanding of the test compounds' properties.

Furanone Solubility, Stability, and Handling

Many synthetic furanones are hydrophobic and may have limited stability in aqueous cell culture media.[9]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions (e.g., 10-100 mM).[5][9]

  • Vehicle Controls: It is absolutely critical to include a "vehicle control" in every experiment. This control group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the furanone. This ensures that any observed effects are due to the compound itself and not the solvent.

  • Working Concentrations: Prepare serial dilutions of the furanone stock in the appropriate cell culture medium immediately before use. Visually inspect for any precipitation. The stability of furanones in media can vary, so minimizing the time between dilution and application to cells is best practice.[10]

Selection of Microbial Strains and Cell Lines

The choice of biological system is dictated by the experimental question.

  • For Anti-Biofilm & Anti-Virulence Assays: Use wild-type pathogenic strains known for robust biofilm formation, such as Pseudomonas aeruginosa (e.g., PAO1 or PA14), Staphylococcus aureus, or Salmonella enterica.[8][11][12]

  • For Quorum Sensing Inhibition Assays: Employ reporter strains that produce a quantifiable signal (e.g., light, color, fluorescence) in response to AHLs. Common choices include Vibrio campbellii (bioluminescence) and Chromobacterium violaceum (violacein pigment production).[5][13] These biosensors provide a direct and sensitive measure of QS interference.

  • For Cytotoxicity Assays: To assess the therapeutic potential, furanone toxicity must be evaluated against mammalian cells. Use relevant cell lines, such as human kidney epithelial cells (e.g., HEK293 or HK-2) or lung fibroblasts (e.g., MRC5), to establish a selectivity index.[9][12][14]

Protocol 1: Quantitative Anti-Biofilm Assay

This protocol uses the crystal violet (CV) staining method to quantify biofilm biomass, a robust and widely adopted technique for screening anti-biofilm compounds.[15][16][17]

Biofilm_Workflow Start Start: Overnight Bacterial Culture Dilute Dilute Culture (1:100) in Fresh Medium Start->Dilute Plate Plate 200 µL into 96-well Plate Dilute->Plate Add_Cmpd Add Furanone Dilutions & Controls Plate->Add_Cmpd Incubate Incubate (24-48h, 37°C) to Form Biofilm Add_Cmpd->Incubate Wash1 Discard Planktonic Cells & Wash with PBS Incubate->Wash1 Stain Stain with 0.1% Crystal Violet (15 min) Wash1->Stain Wash2 Wash Away Excess Stain Stain->Wash2 Dry Air Dry Plate Wash2->Dry Solubilize Solubilize Bound Stain with 30% Acetic Acid Dry->Solubilize Read Read Absorbance (OD at 590 nm) Solubilize->Read Analyze Analyze Data: Calculate % Inhibition Read->Analyze

Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.

Step-by-Step Methodology
  • Prepare Bacterial Inoculum: Grow an overnight culture of the chosen bacterial strain (e.g., P. aeruginosa) in a suitable broth like Tryptic Soy Broth (TSB) or LB Broth at 37°C with shaking.[15][18]

  • Standardize Culture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium.[17][19]

  • Plate Setup:

    • Dispense 100 µL of the standardized bacterial culture into the wells of a 96-well flat-bottom microtiter plate.[19]

    • Add 100 µL of 2x concentrated furanone dilutions to the appropriate wells. This achieves a 1:1 final dilution.

    • Essential Controls:

      • Negative Control: Wells with 200 µL of sterile medium only.

      • Positive Control (Untreated Biofilm): Wells with 100 µL bacteria and 100 µL medium.

      • Vehicle Control: Wells with 100 µL bacteria and 100 µL medium containing the highest concentration of DMSO used.

  • Biofilm Formation: Cover the plate and incubate under static conditions for 24 to 48 hours at 37°C.[15][19]

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully two times with 200 µL of Phosphate-Buffered Saline (PBS) to remove non-adherent cells.[15] After the final wash, remove all liquid by inverting the plate and tapping it firmly on a paper towel.[19]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16][17][19]

  • Final Washing: Discard the stain solution and wash the plate multiple times with water until the wash water runs clear.[17] Dry the plate completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[15][19] Incubate for 10-15 minutes, mixing gently on a plate shaker if necessary.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate.[17][19] Measure the absorbance at a wavelength between 550-595 nm using a microplate reader.[15][16]

Data Analysis

The percentage of biofilm inhibition is calculated as follows:

% Inhibition = [ (OD_Control - OD_Treated) / OD_Control ] x 100

Where OD_Control is the absorbance of the vehicle-treated biofilm and OD_Treated is the absorbance of the furanone-treated biofilm.

Protocol 2: Quorum Sensing Reporter Assay

This protocol uses a bioluminescent reporter strain to directly measure the interference of furanones with QS signaling. It is crucial to simultaneously measure bacterial growth (Optical Density, OD) to ensure that a reduction in the reporter signal is due to QS inhibition and not bactericidal or bacteriostatic activity.[5]

Step-by-Step Methodology
  • Prepare Reporter Strain: Grow an overnight culture of the reporter strain (e.g., Vibrio campbellii) in an appropriate medium (e.g., Autoinducer Bioassay medium) at 30°C.

  • Plate Setup:

    • In a white, clear-bottom 96-well plate (for luminescence and absorbance readings), add 100 µL of a 2x dilution of your test furanones.[5]

    • Include no-treatment controls and vehicle controls.

  • Inoculation: Dilute the overnight reporter culture to a starting OD600 of ~0.05 and add 100 µL to each well.

  • Incubation: Incubate the plate at 30°C with shaking in a plate reader capable of taking intermittent luminescence and OD600 readings over several hours (e.g., every 30 minutes for 8-12 hours).

  • Data Acquisition: Record luminescence (in Relative Light Units, RLU) and absorbance (OD600) at each time point.

Data Analysis
  • Normalize Data: For each well at each time point, calculate the normalized QS activity by dividing the RLU by the OD600 (RLU/OD). This corrects for differences in cell density.

  • Calculate Inhibition: Determine the peak RLU/OD value for the control wells. The percentage of QS inhibition for each furanone concentration is calculated relative to this peak control value.

Protocol 3: Mammalian Cell Cytotoxicity Assessment

Evaluating the toxicity of furanone candidates against mammalian cells is a critical step in assessing their therapeutic potential.[9][12][14][20][21][22] Using a multi-assay approach provides a more comprehensive toxicity profile.[23] Here, we detail the MTT assay for metabolic viability and the LDH assay for membrane integrity.

A. MTT Assay (Metabolic Viability)

This colorimetric assay measures the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[24][25][26] The amount of formazan produced is proportional to the number of viable cells.[24]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach by incubating for 24 hours.[24]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the furanone. Include untreated and vehicle controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm.[26][27]

B. LDH Release Assay (Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[23][28][29]

  • Cell Seeding and Treatment: Prepare the 96-well plate with cells and furanone treatments as described for the MTT assay (Steps 1 & 2).[28]

  • Setup Controls:

    • Spontaneous LDH Release: Untreated/vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of the experiment.[30]

    • Medium Background: Wells with medium but no cells.[31]

  • Collect Supernatant: After the treatment incubation, centrifuge the plate at ~250 x g for 5 minutes.[32] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[30] Incubate for up to 30 minutes at room temperature, protected from light.[30]

  • Stop Reaction & Quantify: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[30]

Data Analysis for Cytotoxicity
  • MTT: Cell viability is expressed as a percentage relative to the vehicle control.

  • LDH: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [ (Treated - Spontaneous) / (Maximum - Spontaneous) ] x 100 [24]

  • IC50/CC50: From the dose-response curves of both assays, the half-maximal inhibitory/cytotoxic concentration (IC50 or CC50) can be determined.

Data Presentation: A Comparative Summary

Organizing results in a clear, tabular format is essential for comparing the efficacy and safety of different furanone candidates.

Compound IDBiofilm Inhibition (IC50, µM) [P. aeruginosa]QS Inhibition (IC50, µM) [V. campbellii]Cytotoxicity (CC50, µM) [HEK293 Cells]Selectivity Index (SI) [CC50 / Biofilm IC50]
Furanone-A15.211.5>100>6.6
Furanone-B5.82.145.37.8
Furanone-C55.678.1>100>1.8
Ciprofloxacin2.5 (MIC)N/A28.711.5

Table 1: Example comparative data for novel furanone compounds. A higher Selectivity Index (SI) is desirable, indicating that the compound is more potent against the bacterial target than against mammalian cells.

References

  • Crystal violet assay. (n.d.). Bio-protocol.
  • Crystal Violet Biofilm Assay. (2018). iGEM WPI Worcester 2018 Team.
  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. (2024). PubMed Central.
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). PubMed Central.
  • In vitro and in vivo toxicity of selected furanones. (n.d.). ResearchGate.
  • A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. (n.d.). JoVE.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • General Biofilm Assay Protocol. (n.d.). iGEM.
  • Microtiter Dish Biofilm Formation Assay. (2011). JoVE.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PubMed Central.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (n.d.). Nature.
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2025). ResearchGate.
  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). National Institutes of Health.
  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments.
  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. (n.d.). Applied and Environmental Microbiology - ASM Journals.
  • Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens. (2025). ResearchGate.
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments.
  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.). National Institutes of Health.
  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (n.d.). PubMed.
  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (2025). PubMed.
  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
  • Natural and Synthetic Furanones with Anticancer Activity. (n.d.). PubMed.
  • Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. (2022). PubMed Central - NIH.
  • Natural and Synthetic Furanones with Anticancer Activity. (2025). ResearchGate.
  • Synthesis and cytotoxicity studies of some furanone derivatives. (2011). TSI Journals.
  • Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. (2013). PubMed.
  • Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. (n.d.). ResearchGate.
  • Methods for Measuring the Production of Quorum Sensing Signal Molecules. (n.d.). Springer.
  • A simple screening protocol for the identification of quorum signal antagonists. (2025). ResearchGate. Retrieved from [https://www.researchgate.net/publication/8500244_A_simple_screening_protocol_for_the_identification_of_quorum_signal_antagonists]([Link]_ antagonists)
  • Effect of furanone C-30 on LasR solubility. (n.d.). ResearchGate.
  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. (n.d.). ResearchGate.
  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. (2020). PubMed.
  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate.

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Methoxy-2(5H)-furanone

This document provides a comprehensive guide for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, analytical chemists, and quality control professionals in the food, beverage, and fragrance industries. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a robust and reproducible analytical outcome.

Introduction and Significance

This compound (CAS No: 69556-70-3) is a volatile organic compound of significant interest due to its sensory characteristics.[1] While its close analogue, 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane), is a well-known key aroma compound in fruits like strawberries and pineapples, this compound also contributes to the complex flavor and fragrance profiles of various natural and processed products.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound. Its high chromatographic resolution effectively separates the analyte from complex sample matrices, and its mass spectrometric detection provides definitive identification and sensitive quantification based on the molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern.[4][5] This application note details a validated workflow from sample preparation to data interpretation.

Chemical Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource(s)
Chemical Name This compound
CAS Number 69556-70-3[1]
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Melting Point 62-64 °C[6]
Boiling Point 105 °C @ 0.5 mmHg
Appearance Light yellow crystalline mass[7]
Solubility Soluble in organic solvents like dichloromethane, methanol.[8][9]

Principle of the GC-MS Method

The analysis relies on two core principles:

  • Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it vaporizes. An inert carrier gas (e.g., Helium) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase. Compounds with lower boiling points and weaker interactions elute from the column first.[10]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to lose an electron and form a positively charged molecular ion (M⁺). This high energy also causes the molecular ion to break apart into smaller, charged fragments. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.

Comprehensive Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Beverage) Extraction Extraction (LLE, SPME, or Headspace) Sample->Extraction Cleanup Cleanup & Concentration (Filtration, N₂ Blowdown) Extraction->Cleanup Vial Transfer to GC Vial Cleanup->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection MS Ionization & Detection Separation->Detection Acquisition Data Acquisition (Total Ion Chromatogram) Detection->Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Analytical Protocols

Part A: Sample Preparation - A Critical Step

The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for detection.[4][10] The choice of method is matrix-dependent.

Protocol 1: Standard Solution Preparation

This protocol is foundational for both compound identification and quantification.

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in a suitable volatile solvent (e.g., methanol or dichloromethane) in a 10 mL Class A volumetric flask.[8] Ensure the solid is fully dissolved before making up to the mark.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard.[9] This range is typical but should be adjusted based on expected sample concentrations and instrument sensitivity.

  • Internal Standard (IS): For precise quantification, add a constant concentration of an internal standard (a compound with similar chemical properties but not present in the sample) to all standards and samples.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Juices)

LLE is a classic technique used to separate analytes based on their differential solubilities in two immiscible liquids.[4]

  • Sample Preparation: Homogenize the liquid sample. Place 5 mL of the sample into a 15 mL centrifuge tube.

  • Extraction: Add 5 mL of dichloromethane (or another suitable water-immiscible organic solvent).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture for 5 minutes at 3000 rpm to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully collect the bottom organic layer using a glass Pasteur pipette and transfer it to a clean vial.

  • Concentration (Optional): If the analyte concentration is low, the solvent can be gently evaporated under a stream of nitrogen gas.[11] Reconstitute the residue in a smaller, known volume of solvent before injection.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Complex Matrices

SPME is a solvent-free extraction technique ideal for volatile and semi-volatile aroma compounds.[10] It concentrates analytes from the headspace above a sample onto a coated fiber.[5][10]

  • Sample Preparation: Place 1-5 g of a homogenized solid or liquid sample into a 20 mL headspace vial. For some matrices, adding a saturated NaCl solution can help drive volatile compounds into the headspace.[5]

  • Equilibration: Seal the vial and place it in a heating block or water bath (e.g., at 50-60°C) for 15 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.[5]

  • Extraction: Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) while maintaining the temperature. The analytes adsorb onto the fiber coating.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column for analysis.

Part B: GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may be optimized for specific instrumentation and applications.

ParameterRecommended SettingRationale / Justification
GC System Agilent 7890B or equivalentA widely used, reliable gas chromatograph.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar (5% phenyl-methylpolysiloxane) column provides excellent separation for a wide range of volatile and semi-volatile compounds.[5][12]
Carrier Gas HeliumInert gas, providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, ensuring optimal separation.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA typical volume to avoid column overloading.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents overloading with more concentrated samples.[5]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C, Hold: 5 minThis temperature program allows for the separation of early-eluting volatile compounds and ensures that later-eluting, less volatile compounds are eluted from the column.[12]
MS System Agilent 5977A or equivalentA standard single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)The standard, robust ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe industry-standard energy that creates stable and extensive fragmentation patterns for compound identification.
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp. 150 °CEnsures stable ion transmission through the mass analyzer.
Scan Range m/z 40-300Covers the molecular ion (m/z 114) and all significant fragment ions of the analyte.
MSD Transfer Line 280 °CPrevents cold spots and analyte condensation between the GC and MS.
Part C: Data Analysis and Interpretation
  • Identification: The primary identification of this compound is achieved by matching the retention time of the peak in the sample chromatogram with that of a pure standard. Confirmation is made by comparing the acquired mass spectrum of the sample peak with the standard's mass spectrum or a reference library (e.g., NIST).

  • Mass Spectrum: The expected mass spectrum for this compound (C₅H₆O₃) will show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern will include other characteristic ions resulting from the loss of functional groups (e.g., -OCH₃, -CO).

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte versus its concentration for the prepared working standards. The concentration of this compound in the unknown sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.

System Validation and Quality Control

To ensure the trustworthiness of the results, a robust quality control system is essential.

  • Solvent Blanks: Inject a solvent blank at the beginning of each analytical batch to check for system contamination.

  • Calibration Verification: A mid-level calibration standard should be run periodically (e.g., every 10-15 samples) to verify instrument stability and calibration accuracy.

  • Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to demonstrate its fitness for purpose.[13][14]

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Chen, M. H., Chen, Y. C., & Chen, B. H. (2019). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 24(15), 2753.
  • Chen, D., & Qian, M. C. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 1218(43), 7918-7924.
  • Stenutz, R. (n.d.). This compound.
  • Chen, D., & Qian, M. C. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate.
  • Du, X., & Qian, M. C. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate.
  • Kallio, H., & Leino, M. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(10), 2325-2330.
  • NIST. (n.d.). 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-. NIST Chemistry WebBook.
  • Schwab, W., & Raab, T. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI.
  • PubChem. (n.d.). 2,5-dimethyl-4-methoxy-3(2H)-furanone.
  • International Journal of Herbal Medicine. (2014). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz.
  • Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Comprehensive Reviews in Food Science and Food Safety.
  • Schwab, W., & Raab, T. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate.
  • NIST. (n.d.). 4-Methyl-5H-furan-2-one. NIST Chemistry WebBook.
  • European Union Reference Laboratory for Pesticide Residues in Cereals and Feedingstuff. (2020). 2(5H)‐furanone in food (meat, cheese and fish).

Sources

Application Notes and Protocols for the Use of 4-Methoxy-2(5H)-furanone as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

In the landscape of analytical chemistry, particularly within pharmaceutical and flavor industries, the precision and accuracy of quantitative analysis are paramount. The reliability of such analyses hinges on the quality and characterization of the reference standards employed. 4-Methoxy-2(5H)-furanone, a heterocyclic organic compound, presents as a valuable candidate for a chromatographic standard in the analysis of related furanone derivatives and other analytes with similar physicochemical properties. Its defined structure and potential for high purity make it suitable for establishing method traceability and ensuring the veracity of analytical results.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a standard in chromatographic applications. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be adapted and validated within your laboratory's specific context, adhering to rigorous scientific and regulatory standards.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms This compound, 97% ; 2(5h)-furanone, 4-methoxy- ; methyl tetronate[1]
CAS Number 69556-70-3[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol
Appearance Slightly yellow crystalline mass[1]
Melting Point 62-64 °C (lit.)[1]
Boiling Point 105 °C at 0.5 mm Hg (lit.)[1]
Purity Commercially available up to 99%
Storage Temperature 2-8°C

Preparation of Standard Solutions

The accuracy of quantitative analysis begins with the meticulous preparation of standard solutions. The following protocols are provided for the preparation of a primary stock solution and subsequent working standards.

Required Materials
  • This compound reference standard (of known purity, e.g., ≥99%)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Syringe filters (0.22 µm or 0.45 µm)

Protocol for Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean weighing boat.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the solid completely. Gentle sonication may be used to aid dissolution.

  • Dilution: Once fully dissolved, dilute the solution to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Purity Correction: Calculate the exact concentration of the stock solution, accounting for the purity of the reference standard using the following formula:

    Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * Purity of standard (%) * 1000

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at 2-8°C. The stability of the solution should be determined as part of the method validation process. While specific stability data for this compound in various solvents is not extensively published, a study on the related 2,5-dimethyl-4-methoxy-3(2H)-furanone showed it to be relatively stable in aqueous buffered solutions over 32 days at 23°C.[2] It is recommended to perform a stability study by analyzing the solution at regular intervals.

Protocol for Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentration range for constructing a calibration curve.

  • Select Diluent: The diluent should ideally be the mobile phase used in the chromatographic analysis to avoid solvent effects.

  • Serial Dilutions: Perform serial dilutions of the primary stock solution using calibrated pipettes and Class A volumetric flasks to achieve the desired concentrations for the calibration curve. For example, to prepare a 100 µg/mL working standard from a 1000 µg/mL stock, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

  • Filtration: Before injection into the chromatograph, filter the working standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Application in High-Performance Liquid Chromatography (HPLC)

This compound can be effectively used as an external standard for the quantification of analytes with similar chromophores and retention characteristics.

Recommended HPLC Conditions (Starting Point)

The following conditions are a general starting point and should be optimized for the specific analyte of interest.

ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Reversed-phase chromatography is a versatile technique for moderately polar compounds like furanones.[3]
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water or Methanol and Water.[4]The ratio should be optimized to achieve good resolution and a reasonable run time. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.[3]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Injection Volume 10-20 µLShould be consistent across all standards and samples.
Detection UV-Vis DetectorThe optimal wavelength should be determined by acquiring the UV spectrum of this compound. Based on related furanone structures, a starting wavelength between 250-290 nm is recommended.[3]
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_std Prepare Standard Solutions sst System Suitability Test prep_std->sst prep_sample Prepare Sample Solutions sample_analysis Analyze Unknown Samples prep_sample->sample_analysis cal_curve Construct Calibration Curve sst->cal_curve If Pass cal_curve->sample_analysis quant Quantify Analyte sample_analysis->quant

Caption: High-Level Workflow for HPLC Quantification.

Method Validation Protocol

A robust method validation is crucial to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is typically done by injecting the working standard solution multiple times (e.g., n=5 or 6).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[1]
Theoretical Plates (N) N > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area and Retention Time RSD ≤ 2.0%Demonstrates the precision of the system.[1]

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Prepare a series of at least five concentrations of this compound working standards spanning the expected concentration range of the analyte in the samples.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[6]

Accuracy is the closeness of the test results to the true value.

  • Procedure: Spike a blank sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analysis: Analyze these spiked samples in triplicate.

  • Evaluation: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The RSD for the results should be ≤ 2%.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank sample matrix, a spiked sample, and a sample containing potential interferents.

  • Evaluation: The peak for the analyte of interest should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a photodiode array (PDA) detector.[7]

  • LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Application in Gas Chromatography (GC)

For volatile analytes, this compound can also serve as a standard in Gas Chromatography, typically with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Recommended GC Conditions (Starting Point)
ParameterRecommendationRationale
Column A non-polar (e.g., DB-5ms) or a polar (e.g., FFAP) capillary column.The choice depends on the polarity of the analyte and potential interfering compounds.
Injector Temperature 250 °CTo ensure complete volatilization of the standard and analyte.
Oven Temperature Program Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 250°C).The program should be optimized for the separation of the target analyte.
Carrier Gas Helium or HydrogenAt a constant flow rate.
Detector FID or MSFID provides a robust and linear response for carbon-containing compounds. MS provides higher selectivity and structural information.
Experimental Workflow for GC Analysis

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_quant_gc Quantification prep_std_gc Prepare Standard Solutions in a Volatile Solvent gc_analysis GC-FID/MS Analysis prep_std_gc->gc_analysis prep_sample_gc Prepare Sample Solutions (with potential extraction/derivatization) prep_sample_gc->gc_analysis cal_curve_gc Construct Calibration Curve gc_analysis->cal_curve_gc quant_gc Quantify Analyte cal_curve_gc->quant_gc

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Furanone Derivatives

Furanone derivatives, characterized by a five-membered heterocyclic ring, represent a "privileged structure" in medicinal chemistry. This scaffold is prevalent in numerous natural products exhibiting a wide array of biological activities.[1] In recent years, synthetic and naturally-derived furanone compounds have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][5]

However, the very properties that make furanone derivatives promising as therapeutic agents also necessitate a thorough evaluation of their cytotoxic profile. Understanding a compound's cytotoxicity is fundamental in drug discovery and development, providing critical insights into its therapeutic window and potential toxicological liabilities.[6] The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies, quantifying the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1]

This comprehensive guide provides detailed protocols for a multi-assay approach to robustly assess the cytotoxicity of furanone derivatives. We will delve into the core principles and step-by-step methodologies for assays that measure metabolic activity, membrane integrity, and specific cell death pathways. As your Senior Application Scientist, I will not only provide the protocols but also explain the causality behind experimental choices to ensure your studies are both technically sound and scientifically insightful.

Part 1: Foundational Cytotoxicity Screening

A primary assessment of cytotoxicity typically involves evaluating cell viability and membrane integrity. The following assays are cornerstones for initial screening of furanone derivatives.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in many cases, correlates with cell viability.[7][8] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][9][10] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[6]

Experimental Rationale: The MTT assay is often the first-line screening tool due to its cost-effectiveness, high-throughput compatibility, and robust nature.[5] It provides a quantitative measure of how a furanone derivative impacts the overall health and metabolic function of the cells. A reduction in the formazan signal suggests a decrease in cell viability, which could be due to either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects.

Detailed Protocol: MTT Assay

Materials:

  • Furanone derivative stock solution (typically in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Selected cancer cell line(s)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.[2][6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2][6]

  • Compound Treatment:

    • Prepare serial dilutions of the furanone derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include appropriate controls:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the furanone derivative. The final DMSO concentration should typically be below 0.5%.[11]

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 1.5 to 4 hours at 37°C, protected from light.[6] The incubation time may need optimization depending on the cell type and metabolic rate.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the log of the furanone derivative concentration to determine the IC₅₀ value.

Workflow for the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h treat_furanone Add Furanone Derivatives (and Controls) incubate_24h->treat_furanone incubate_treatment Incubate for 24/48/72h treat_furanone->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 1.5-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is another fundamental method for quantifying cytotoxicity. It is based on the measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[12][13][14]

Experimental Rationale: While the MTT assay measures metabolic dysfunction, the LDH assay provides a more direct measure of cell death involving membrane rupture (necrosis). Running this assay in parallel with the MTT assay can help differentiate between cytostatic effects and cytotoxic effects that lead to membrane damage. For instance, a compound might significantly reduce the MTT signal (indicating metabolic inhibition) but cause minimal LDH release (indicating intact membranes), suggesting a non-necrotic mechanism of action.

Detailed Protocol: LDH Assay

Materials:

  • Furanone derivative stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Selected cancer cell line(s)

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solutions)

  • Lysis buffer (often 10X, provided in the kit)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to set up the following controls on the same plate:

      • Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.

      • Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit (typically 1 hour before the assay endpoint) to induce 100% cell lysis.

      • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. This step pellets any detached, dead cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.[14] Be cautious not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This usually involves mixing a substrate and a dye solution.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stopping the Reaction and Data Acquisition:

    • Add the stop solution provided in the kit (e.g., 50 µL of 1M acetic acid) to each well.[14]

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[14]

  • Data Analysis:

    • First, subtract the absorbance value of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 [6]

Part 2: Mechanistic Cytotoxicity Assessment - Unraveling the Mode of Cell Death

Once the cytotoxic potential of a furanone derivative has been established, the next critical step is to elucidate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by anticancer agents.[1][15]

Caspase Activity Assays: Detecting the Executioners of Apoptosis

Apoptosis is executed by a family of cysteine proteases called caspases.[9] Caspases exist as inactive zymogens in healthy cells and are activated in a cascade-like fashion in response to apoptotic stimuli. Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Rationale: Measuring the activity of specific caspases, particularly the key executioner caspase-3, provides strong evidence that the observed cytotoxicity is due to apoptosis. These assays typically use a synthetic substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.[16][17]

Detailed Protocol: Fluorometric Caspase-3 Activity Assay

Materials:

  • Furanone derivative-treated cell lysates

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)[16][18]

  • Assay buffer

  • DTT (Dithiothreitol)

  • 96-well black, flat-bottom plates (for fluorescence)

  • Fluorometric microplate reader (Ex/Em ~380/460 nm for AMC)[16]

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Seed and treat cells with the furanone derivative for the desired time in a suitable culture vessel (e.g., 6-well plate).

    • Induce apoptosis in a control group of cells with a known agent to serve as a positive control.

    • Harvest the cells (including any floating cells in the medium).

    • Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.[16][18]

    • Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.[19]

    • Collect the supernatant, which contains the cytosolic proteins including caspases. Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well black plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

    • Prepare a master reaction mix containing the assay buffer, DTT, and the fluorogenic caspase-3 substrate (Ac-DEVD-AMC).[19]

    • Add the reaction mix to each well containing the cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[16]

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each lysate.

    • Express the caspase-3 activity as a fold increase relative to the untreated or vehicle control.

Apoptotic Signaling Pathway and Assay Targets

Apoptosis_Pathway cluster_assays Assay Targets Furanone Furanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS Mito Mitochondrial Dysfunction ROS->Mito ROS_Assay ROS Assay (e.g., DCFDA) ROS->ROS_Assay CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, etc.) Casp3->Apoptosis Caspase_Assay Caspase-3 Activity Assay Casp3->Caspase_Assay TUNEL_Assay TUNEL Assay Apoptosis->TUNEL_Assay

Caption: Potential furanone-induced intrinsic apoptosis pathway and corresponding assay targets.

Probing Deeper: Additional Mechanistic Assays

To build a comprehensive picture of how a furanone derivative induces cytotoxicity, consider incorporating the following assays.

  • Annexin V/Propidium Iodide (PI) Staining: One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Co-staining with PI, a fluorescent dye that can only enter cells with compromised membranes, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). This assay is typically analyzed using flow cytometry.[2]

  • TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.[20]

  • Reactive Oxygen Species (ROS) Detection: Many furanone derivatives are known to induce cytotoxicity through the generation of ROS.[1] ROS are highly reactive molecules that can cause oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, and can trigger apoptosis.[5][21] Intracellular ROS levels can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[22][23]

Part 3: Data Interpretation and Troubleshooting

Quantitative Data Summary: The primary endpoint for these assays is often the IC₅₀ value for furanone derivatives. Below is a sample table structure for summarizing your findings.

Furanone DerivativeTarget Cell LineAssayIncubation Time (h)IC₅₀ (µM)Mechanism Highlights
Compound XMCF-7 (Breast)MTT485.2Induces G2/M arrest and apoptosis
Compound YHCT-116 (Colon)LDH2412.8Causes significant membrane damage
Compound ZA549 (Lung)MTT722.1Triggers ROS production

This table is for illustrative purposes. Data should be populated from your experimental results.

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, "edge effects" in the microplate.[24]Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate; fill them with sterile PBS or medium to create a humidity barrier.[25]
Low Absorbance/Fluorescence Signal Too few cells, insufficient incubation time, reagent degradation.Perform a cell titration experiment to determine the optimal seeding density.[11] Optimize incubation times for your specific cell line. Prepare fresh reagents and avoid multiple freeze-thaw cycles.[11]
High Background in Control Wells Microbial contamination, interference from phenol red or serum in the medium.[11][25]Visually inspect plates for contamination. Use phenol red-free medium for colorimetric assays. Test for interference from serum by running controls with and without serum.[11]
Furanone Derivative Precipitates in Medium Poor solubility of the compound at the tested concentrations.Check the solubility limit of your compound. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.[11]

Conclusion

Assessing the cytotoxicity of furanone derivatives requires a systematic and multi-faceted approach. By combining foundational screening assays like MTT and LDH with more mechanistic studies such as caspase activity and ROS detection, researchers can build a comprehensive profile of a compound's biological activity. This detailed understanding is crucial for identifying promising therapeutic candidates and advancing them through the drug development pipeline. The protocols and insights provided in this guide are designed to empower you, the researcher, to generate reliable, reproducible, and meaningful data in your exploration of furanone derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Benchchem. (n.d.). Investigating the Anticancer Properties of Furanone Derivatives: A Technical Guide.
  • ScienceDirect. (n.d.). Caspases activity assay procedures.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cytotoxicity Assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • PubMed Central (PMC). (n.d.). Caspase Protocols in Mice.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Benchchem. (2025). A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting ADC Cytotoxicity Assays.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed Central (PMC). (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Abcam. (n.d.). Maximize your apoptosis analysis.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (2018). Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • PubMed. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • ResearchGate. (n.d.). Assays to Detect Apoptosis.
  • PubMed Central (PMC). (n.d.). Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials.
  • MDPI. (n.d.). Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Methoxy-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this versatile building block.

I. Understanding the Molecule: Properties of this compound

Before delving into purification, a foundational understanding of the physicochemical properties of this compound is crucial for making informed decisions during experimental work.

PropertyValueSource
CAS Number 69556-70-3[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
Appearance Slightly yellow crystalline solid[1]
Melting Point 62-64 °C[1]
Boiling Point 105 °C at 0.5 mmHg[1]
Stability Generally more stable than its 4-hydroxy analogue, but can be sensitive to strong acids, bases, and prolonged heating. Methoxy furanone derivatives have been shown to have only slight decomposition over a range of pH values.[2]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound and provides actionable solutions based on established chemical principles and field experience.

Question 1: My crude this compound is a dark, oily residue. What are the likely impurities and how should I approach purification?

Answer: A dark, oily crude product often indicates the presence of polymeric byproducts, unreacted starting materials, and decomposition products. The nature of these impurities will depend on the synthetic route employed. For instance, if your synthesis involves acidic conditions and an alcohol solvent like methanol, you might have side products from polymerization or etherification.[3]

Here is a logical workflow for tackling this common issue:

G start Crude Oily Product trituration Trituration with a non-polar solvent (e.g., cold hexanes or diethyl ether) start->trituration solid_check Does a solid precipitate? trituration->solid_check column_chromatography Proceed to Column Chromatography solid_check->column_chromatography No filtration Filter and wash the solid solid_check->filtration Yes analyze_solid Analyze solid for purity (TLC, NMR) filtration->analyze_solid analyze_filtrate Analyze filtrate for product (TLC) filtration->analyze_filtrate combine_check Is the solid the desired product? analyze_solid->combine_check filtrate_purification Purify filtrate via column chromatography analyze_filtrate->filtrate_purification further_purification Further purification of solid (recrystallization or chromatography) combine_check->further_purification Yes combine_check->filtrate_purification No

Caption: Initial workup strategy for an oily crude product.

Expert Insight: Trituration is a powerful first step to remove non-polar, "greasy" impurities and can sometimes induce crystallization of your target compound, simplifying the subsequent purification steps.

Question 2: I'm struggling with column chromatography. My compound either streaks down the column or co-elutes with an impurity.

Answer: Streaking and co-elution are common frustrations in column chromatography. Here's how to troubleshoot these issues:

For Streaking:

  • Cause: The compound may be too polar for the chosen solvent system, leading to strong, irreversible binding to the silica gel. It could also be due to acidic or basic functional groups interacting with the slightly acidic silica.

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic impurities, adding a small amount of triethylamine can have a similar effect.

    • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

For Co-elution:

  • Cause: The polarity of your target compound and the impurity are too similar in the chosen solvent system.

  • Solutions:

    • Optimize the Solvent System: A different combination of solvents can alter the selectivity of the separation. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system.

    • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.

    • Consider Reversed-Phase Chromatography: If your compound is moderately polar, reversed-phase (C18) chromatography can be an excellent alternative. In this technique, non-polar compounds are retained more strongly. A typical mobile phase would be a mixture of water and acetonitrile or methanol.[4]

G start Column Chromatography Issue issue_type What is the issue? start->issue_type streaking Streaking issue_type->streaking Streaking co_elution Co-elution issue_type->co_elution Co-elution streaking_solutions Increase solvent polarity Add a modifier (acid/base) Change stationary phase streaking->streaking_solutions co_elution_solutions Optimize solvent system Use gradient elution Try reversed-phase chromatography co_elution->co_elution_solutions

Caption: Troubleshooting common column chromatography problems.

Question 3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Re-heat the solution: Re-heat the mixture until the oil redissolves completely.

  • Add more solvent: Add more of the good solvent to ensure the compound is fully dissolved at the boiling point of the solvent system.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the solvent system: If the above steps fail, you may need to find a more suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5]

Expert Insight: A common and effective solvent system for many organic compounds is a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexanes, or methanol and water.[6]

III. Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary based on the specific impurities present in your crude material.

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]

3. Elution:

  • Begin eluting with a non-polar solvent system, such as 5-10% ethyl acetate in hexanes. The optimal starting solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.2-0.3 for the target compound.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Collect fractions and monitor the elution by TLC.

4. Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Perform small-scale solubility tests to identify a suitable solvent or solvent pair. Good single solvents to test include isopropanol, ethyl acetate, and toluene. Common solvent pairs include ethyl acetate/hexanes, acetone/water, and methanol/water.[5][6]

  • The ideal solvent will dissolve the crude material when hot but not when cold.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then add the "poor" solvent dropwise at an elevated temperature until the solution becomes cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound after purification?

  • A1: The purity of your final product should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick and easy way to check for the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and can also provide an indication of purity.

Q2: My purified this compound is a solid, but it starts to turn into an oil over time. What is happening?

  • A2: This could be due to the presence of residual solvent acting as an impurity and lowering the melting point. Ensure the product is thoroughly dried under vacuum. Another possibility is slow decomposition, especially if exposed to moisture or light. It is recommended to store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am concerned about the stability of this compound during aqueous workup. Is this a valid concern?

  • A3: While methoxy furanones are generally more stable than their hydroxy counterparts, prolonged exposure to strongly acidic or basic aqueous conditions should be avoided to prevent potential hydrolysis of the ester or ether functionalities.[2] If an aqueous workup is necessary, use dilute, mild acids or bases and minimize the contact time.

Q4: Can I purify this compound by distillation?

  • A4: Distillation can be a viable purification method, especially for larger quantities, given its boiling point of 105 °C at 0.5 mmHg.[1] However, it is crucial that the impurities are not volatile under the same conditions. If you have closely boiling impurities, fractional distillation under reduced pressure would be necessary. Be aware that prolonged heating during distillation can potentially cause decomposition.

V. References

  • Help with purification of furanones. (2025, November 10). Reddit. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies.

  • Flash chromatography. International Journal of Pharmaceutical Research & Analysis.

  • Stevens, W. C., Jr, & Hill, D. C. (2008). General methods for flash chromatography using disposable columns. Medicinal Chemistry Research, 17(7), 363-372.

  • Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.

  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (2022). Foods, 11(15), 2266.

  • General Methods for Flash Chromatography Using Disposable Columns. (2008). Krishgen Biosystems.

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). Molecules, 26(16), 4998.

  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (1997). Google Patents. Retrieved from

  • Flesjå, K. I., et al. (1999). Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.) Huds. Natural Toxins, 7(3), 111-118.

  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951.

  • Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. (2023). Molecules, 28(15), 5768.

  • 2(5H)‐furanone in food (meat, cheese and fish). (2024). EURL-PC.

  • Kallio, H., & Leino, M. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(10), 2315-2323.

  • Exploring gamma-crotonolactone (CAS:497-23-4): Properties, Applications, and Safety. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

  • Pérez, A. G., et al. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 47(5), 2068-2071.

  • gamma-Crotonolactone. (n.d.). ChemBK. Retrieved from [Link]

  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.

  • Hecquet, D., et al. (2000). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 66(2), 647-651.

  • 2-Furanone. (n.d.). Wikipedia. Retrieved from [Link]

  • 2(5H)-Furanone. (n.d.). PubChem. Retrieved from [Link]

  • Blank, I., et al. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Food Chemistry, 46(3), 301-305.

  • Chen, Y., & Ho, C. T. (1998). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5093-5096.

  • Troubleshooting Purification Methods. (n.d.). Merck Millipore.

  • Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures. (2025). BenchChem.

  • Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.

  • 2(5H)-Furanone 98%. (n.d.). Sigma-Aldrich.

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stability of 4-Methoxy-2(5H)-furanone under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer its stability based on studies of structurally similar furanones. The presence of the methoxy group is known to confer significant stability to the furanone ring compared to its hydroxylated analog.

Studies on a closely related compound, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), have shown that it is remarkably stable across a pH range of 2.0 to 8.0, with only slight decomposition observed over extended periods.[1][2][3] One study reported the half-life of DMMF at room temperature and pH 4 to be 320 days, highlighting its stability in acidic conditions.[4] Based on these findings, this compound is anticipated to exhibit high stability in acidic to neutral aqueous solutions. However, under strongly basic conditions, it is expected to be more susceptible to degradation.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other lactones, is expected to be hydrolysis of the ester bond, leading to the opening of the furanone ring. This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently opens to yield a carboxylic acid and an alcohol functional group within the same molecule (a ring-opened hydroxy acid).

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactone. This is generally a faster and irreversible process, resulting in the formation of the carboxylate salt of the ring-opened product.

The general stability of the compound under normal storage conditions (cool, dry, and dark) is considered to be good.[1][2][5][6]

Q3: I am observing unexpected degradation of my this compound sample. What are the potential causes?

If you are experiencing unexpected degradation, consider the following troubleshooting points:

  • pH of the Medium: Have you confirmed the pH of your solution? Even slight shifts towards highly alkaline conditions can accelerate hydrolysis. Ensure your buffers are correctly prepared and have sufficient capacity.

  • Temperature: Elevated temperatures will significantly increase the rate of hydrolysis at any pH. If your experiment does not require high temperatures, consider running it at room temperature or below.

  • Presence of Catalysts: Are there any other components in your mixture that could be acting as catalysts for hydrolysis? Certain metal ions or enzymes, if present as contaminants, could potentially increase the degradation rate.

  • Purity of the Starting Material: Verify the purity of your this compound. The presence of impurities could lead to misleading results in your stability assessment.

Troubleshooting Guide: Designing and Interpreting a pH Stability Study

To definitively determine the stability of this compound in your specific experimental matrix, we recommend performing a forced degradation study. This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

This protocol is a general guideline based on ICH (International Council for Harmonisation) recommendations and should be adapted to your specific needs.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for analysis. Incubate at a controlled temperature (e.g., 60°C).
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the same final concentration. Incubate at room temperature initially, as base-catalyzed hydrolysis is often rapid.
  • Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a controlled temperature (e.g., 60°C).
  • Control Sample: Dilute the stock solution with your typical experimental solvent and keep it at a controlled, non-stressful temperature (e.g., 4°C).

3. Time Points:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis.

4. Analysis:

  • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is often a good starting point.
  • The mobile phase should be optimized to separate the parent peak of this compound from any degradation products. A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks that appear, which can aid in the identification of degradants.

5. Data Interpretation:

  • Quantify the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Aim for 5-20% degradation to ensure that the degradation products are formed in sufficient quantities to be detected and characterized without consuming all of the parent compound.[5]
  • If degradation is too rapid, reduce the temperature or the concentration of the acid/base. If degradation is too slow, increase these parameters.
  • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Data Summary Table
pH ConditionTemperature (°C)Time (hours)% this compound RemainingObservations
0.1 M HCl600100-
8[Experimental Data][e.g., No significant degradation]
24[Experimental Data][e.g., Appearance of small new peak]
Neutral (Water)600100-
8[Experimental Data][e.g., No degradation observed]
24[Experimental Data][e.g., No degradation observed]
0.1 M NaOH250100-
2[Experimental Data][e.g., Significant degradation]
8[Experimental Data][e.g., Parent peak below detection limit]

(This table should be populated with your experimental data.)

Visualizing Degradation Pathways and Workflows

Diagram: General Hydrolysis of this compound

cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A This compound B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Product (4-hydroxy-3-methoxy-4-oxobutanoic acid) C->D - H+ E This compound F Tetrahedral Intermediate E->F + OH- G Ring-Opened Carboxylate F->G

Caption: General acid- and base-catalyzed hydrolysis pathways of this compound.

Diagram: Experimental Workflow for pH Stability Study

prep Prepare Stock Solution (1 mg/mL in ACN) stress Incubate under Stress Conditions (Acid, Base, Neutral) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC-PDA neutralize->analyze data Quantify Degradation & Identify Products analyze->data

Caption: Workflow for conducting a forced degradation study to assess pH stability.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). LGC.
  • Schwab, W., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951.
  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS.
  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (1997). Zeitschrift fur Lebensmittel-Untersuchung und -Forschung, 204(6), 438-441.
  • Kallio, H., et al. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(10), 2269-2275.
  • Xiao, Z., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5588-5629.
  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI.
  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate.
  • Bultel-Poncé, V., et al. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. Journal of Agricultural and Food Chemistry, 57(7), 2849-2856.
  • Miles, C. O., et al. (1999). The possible involvement of 3-methoxy-2(5H)-furanone in the etiology of Narthecium asiaticum maxim. associated nephrotoxicity in cattle. Natural Toxins, 7(6), 317-319.
  • Stability indicating study by using different analytical techniques. (2022). International Journal for Scientific Research & Development, 10(4).
  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.

Sources

Technical Support Center: Degradation Pathways of 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Methoxy-2(5H)-furanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. We will address common questions, provide troubleshooting for experimental challenges, and offer validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by three factors: pH, temperature, and light exposure . The molecule's structure, featuring a lactone ring and a double bond conjugated with a carbonyl group, makes it susceptible to chemical transformations under various conditions[1]. The methoxy group generally offers more stability compared to a hydroxyl group at the same position, as seen in related furanone compounds, but degradation can still occur[2][3].

Q2: What are the main degradation pathways I should be aware of?

Researchers should be vigilant about three primary degradation routes:

  • Hydrolytic Degradation: The lactone ring is susceptible to cleavage by water, a process that can be significantly accelerated by acidic or basic conditions.

  • Thermal Degradation: High temperatures can induce ring-opening reactions, isomerization, and even decarbonylation (the loss of carbon monoxide)[4][5].

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions, often through radical pathways[6].

parent This compound sub_hydro Hydrolysis (pH dependent) parent->sub_hydro H₂O, H⁺/OH⁻ sub_photo Photodegradation (Light Exposure) parent->sub_photo sub_thermo Thermal Degradation (Heat) parent->sub_thermo Δ prod_hydro Ring-Opened Products (e.g., Methoxy-oxo-butenoic acid) sub_hydro->prod_hydro prod_photo Isomers, Cycloaddition Products, Oxidized Species sub_photo->prod_photo prod_thermo Acyclic Carbonyls, Decarbonylation Products sub_thermo->prod_thermo

Caption: Primary degradation pathways for this compound.

Q3: Is this compound particularly sensitive to pH changes?

Yes. Like many lactones, this compound can undergo hydrolysis. This reaction is often catalyzed by both acid and base. In aqueous solutions, the compound can exist in equilibrium with its open-chain form, (Z)-3-methoxy-4-oxo-butenoic acid[1][7]. Extreme pH values will shift this equilibrium and accelerate the irreversible hydrolysis of the ester bond, leading to a loss of the parent compound. Studies on related furanones show that degradation is significantly more rapid at lower pH values[5].

Q4: What are the likely degradation products from hydrolysis?

The primary product of hydrolysis is the ring-opened carboxylic acid. Depending on the conditions, this initial product may undergo further reactions.

ConditionPrimary Degradation ProductPotential Subsequent Products
Acidic (H⁺) (Z)-3-methoxy-4-oxo-butenoic acidFurther degradation via decarboxylation or isomerization.
Neutral (H₂O) (Z)-3-methoxy-4-oxo-butenoic acid (slow formation)Minimal subsequent degradation under mild conditions.
Basic (OH⁻) Salt of (Z)-3-methoxy-4-oxo-butenoic acidRetro-aldol type reactions leading to smaller carbonyl compounds.[5]
Q5: How does temperature affect the stability of the compound?

Elevated temperatures significantly accelerate degradation. Thermal stress can lead to complex reaction cascades. Theoretical and experimental studies on similar 2(5H)-furanones show that heating can cause a hydrogen transfer followed by ring-opening to form a ketenoic aldehyde intermediate[4]. For related hydroxy-furanones, heating at temperatures like 160 °C results in ring opening, hydrolysis, and retroaldolization, producing various smaller acyclic carbonyls[5]. Therefore, it is critical to control the temperature during storage and in experimental setups, especially if quantitative analysis is the goal.

Troubleshooting Guides & Experimental Pitfalls

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Rapid and unexpected loss of parent compound in aqueous formulations.
  • Plausible Cause: pH-mediated hydrolysis. The pH of your solution, even if unbuffered, may be sufficiently acidic or basic to catalyze lactone cleavage. Dissolved CO₂ can lower the pH of unbuffered water.

  • Troubleshooting Steps:

    • Verify pH: Always measure the pH of your solutions before and after adding the furanone.

    • Use Buffers: If compatible with your experiment, use a buffered saline solution (e.g., PBS at pH 7.4) to maintain a stable pH.

    • Work Cold: Prepare solutions on ice and store them at 2-8°C to slow the degradation kinetics.

    • Analyze Promptly: Do not let samples sit at room temperature for extended periods before analysis.

Problem 2: Appearance of unknown peaks in my chromatogram after sample workup involving heat.
  • Plausible Cause: Thermal degradation. Many standard lab procedures, such as solvent evaporation with heat, can be destructive to this class of compounds.

  • Troubleshooting Steps:

    • Run a Control: Analyze a sample of this compound that has not undergone the heating step. A comparison will confirm if the new peaks are heat-induced.

    • Use Lower Temperatures: Evaporate solvents under reduced pressure at room temperature (e.g., using a rotary evaporator without a heated bath or a centrifugal vacuum concentrator).

    • Characterize Degradants: If the peaks are significant, use mass spectrometry (GC-MS or LC-MS) to identify their molecular weights and fragmentation patterns, which can help elucidate their structures.[5]

start Unexpected Peak in Chromatogram check_blank Analyze solvent blank and unheated control start->check_blank is_impurity Peak present in blank? check_blank->is_impurity is_thermal Peak present only in heated sample? is_impurity->is_thermal No impurity_source Source is solvent or system contamination. Action: Use high-purity solvents. is_impurity->impurity_source Yes thermal_source Peak is a thermal degradant. Action: Reduce heat in sample prep. is_thermal->thermal_source Yes other_source Degradation is from another source (e.g., pH, light). Action: Investigate other stability factors. is_thermal->other_source No

Caption: Troubleshooting logic for identifying unknown chromatographic peaks.

Problem 3: Poor reproducibility of quantitative results between batches.
  • Plausible Cause: Uncontrolled photodegradation. If experiments are conducted on different days with varying ambient light conditions, light-sensitive compounds will show variable degradation.

  • Troubleshooting Steps:

    • Protect from Light: Use amber glass vials or wrap vessels in aluminum foil during all experimental steps, including storage, sample preparation, and in the autosampler.[6]

    • Standardize Conditions: Ensure that the duration and intensity of light exposure are consistent for all samples and standards.

    • Perform Photostability Test: Intentionally expose a solution to a controlled light source (e.g., a UV lamp) and compare it to a dark control to definitively assess photosensitivity.

Key Experimental Protocols
Protocol 1: Forced Degradation Study - Assessing pH-Dependent Hydrolysis

This protocol provides a framework for evaluating the stability of this compound under acidic, neutral, and basic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous, inert solvent like acetonitrile (ACN).

  • Forced Degradation Sample Preparation:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M Hydrochloric Acid (HCl).

    • Neutral: Dilute the stock solution 1:10 in HPLC-grade water.

    • Basic: Dilute the stock solution 1:10 in 0.1 M Sodium Hydroxide (NaOH).

    • Control: Dilute the stock solution 1:10 in ACN/water (50:50) to create a time-zero (T=0) sample.

  • Incubation:

    • Immediately inject the T=0 control sample into the analytical instrument (e.g., HPLC-UV).

    • Place all other samples in a temperature-controlled bath (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each condition.

    • If necessary, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the reaction and prevent damage to the analytical column.

    • Analyze each sample by HPLC-UV.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Caption: Experimental workflow for a forced hydrolytic degradation study.

References
  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936–6958. Source
  • Gajewska, M., & Fijałek, Z. (2020). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 25(21), 5238. Source
  • Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Source
  • Schwab, W., & Roscher, R. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6958. Source
  • Yaylayan, V. A., & Mandeville, S. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. Journal of Agricultural and Food Chemistry, 57(8), 2889–2895. Source
  • Ho, C. T., & Chen, J. H. (1996). Volatile Components of the Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone. ACS Symposium Series. Source
  • Al-Rawahi, A., & Galer, P. (2019). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University Journal for Science, 24(1), 38-46. Source
  • Mackay, D. A. M., & Palmer, D. J. (2009). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 113(34), 9575–9585. Source
  • PubChem. (n.d.). 2(5H)-Furanone.
  • Kosolapova, L. S., et al. (2013). 5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone in the reactions with N-nucleophiles. Russian Journal of Organic Chemistry, 49, 1633–1641. Source

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Technical Support Center: A Guide to Solving Aqueous Solubility Challenges with 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-2(5H)-furanone. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is critical to understand the physicochemical properties of this compound. These characteristics govern its behavior in solution and are the key to overcoming solubility hurdles.

Q1: What are the key physicochemical properties of this compound?

This compound is a heterocyclic organic compound with properties that influence its solubility and stability.[1] The key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 69556-70-3[1][2][3]
Molecular Formula C₅H₆O₃[1][2][3]
Molecular Weight 114.10 g/mol [1][2][3]
Appearance Light yellow crystalline mass[4]
Melting Point 60-65 °C[2][4][5]
Boiling Point 105 °C @ 0.5 mmHg[2][5]
Q2: The literature reports high aqueous solubility for this compound. Why am I still facing issues?

This is an excellent and common question. While some data sheets report a high water solubility of up to 240 g/L, this value often represents thermodynamic solubility under ideal conditions, which may not reflect the reality of a complex experimental setup.[3] Several factors can lead to apparent insolubility:

  • Dissolution Kinetics: The rate of dissolution may be slow, especially for a crystalline solid. Even if the compound is thermodynamically soluble at your target concentration, it may not have had sufficient time or energy (mixing, sonication) to fully dissolve.

  • Complex Aqueous Media: The presence of salts, proteins, or other components in buffers and cell culture media can decrease the solubility of a compound through the "salting-out" effect.

  • Purity: Impurities in the compound can significantly impact its dissolution profile.

  • Precipitation from Stock: If you are diluting a concentrated stock from an organic solvent into an aqueous medium, the compound can "crash out" if the final concentration of the organic solvent is too low to maintain solubility.

Q3: How does pH affect the stability of this compound?

The stability of this compound is critically dependent on pH due to the presence of a lactone (cyclic ester) ring.[1] Under basic conditions (pH > 8), lactones are susceptible to irreversible hydrolysis, where the ring is opened to form the corresponding hydroxy carboxylate salt.[6][7] This is a crucial consideration, as the hydrolyzed form is a different chemical entity and will not have the same biological activity.

Conversely, under strongly acidic conditions, lactones can also undergo hydrolysis, although the reaction is often slower.[6] Studies on a closely related compound, 2,5-dimethyl-4-methoxy-3[2H]-furanone, have shown it to be relatively stable with only slight decomposition observed over a pH range of 2.0 to 8.0, indicating that the methoxy group confers a degree of stability compared to its hydroxy analogues.[8][9][10]

For optimal stability, it is recommended to work within a slightly acidic to neutral pH range (pH 5.0 - 7.5) .

G cluster_conditions Environmental pH Furanone This compound (Lactone Ring Intact) Hydrolyzed Open-Chain Hydroxy Carboxylate (Lactone Ring Opened) Furanone->Hydrolyzed Hydrolysis Acidic Acidic (pH < 5) Slow Hydrolysis Possible Neutral Neutral (pH 5-7.5) Optimal Stability Basic Basic (pH > 8) Rapid, Irreversible Hydrolysis

Caption: pH-dependent stability of the furanone lactone ring.

Part 2: Troubleshooting Guide - A Step-by-Step Workflow

This section provides a logical progression from simple physical methods to more complex formulation strategies to resolve solubility issues.

G Start Start: Solubility Issue Identified Purity Step 1: Verify Compound Purity & Identity Start->Purity Basic Step 2: Apply Basic Physical Methods (Sonication, Gentle Heat) Purity->Basic Cosolvent Step 3: Use a Co-solvent System (e.g., DMSO, Ethanol) Basic->Cosolvent If unsuccessful Success Success: Compound Solubilized Basic->Success If successful Advanced Step 4: Employ Advanced Formulation (Cyclodextrins) Cosolvent->Advanced If unsuitable or unsuccessful Cosolvent->Success If successful Advanced->Success If successful Fail Still Unresolved: Consult Advanced Formulation Scientist Advanced->Fail If unsuccessful

Caption: Logical workflow for troubleshooting solubility issues.

Issue: My compound is not dissolving completely at the desired concentration.

Before turning to chemical modifications, always start with simple physical methods to overcome kinetic barriers to dissolution:

  • Increase Surface Area: If you have a solid, gently grind it into a fine powder to increase the surface area available for solvation.

  • Apply Mechanical Energy: Vigorously vortex or stir the solution.

  • Use Sonication: A bath sonicator can be very effective at breaking up solid particles and accelerating dissolution. Use short bursts to avoid excessive heating.

  • Apply Gentle Heat: Warming the solution to 30-40°C can significantly increase solubility.[11] However, always be mindful of the compound's thermal stability. Do not heat for extended periods.

Yes, using a co-solvent is one of the most common and effective strategies. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for less polar compounds to dissolve.[12][13]

Recommended Co-solvents for Biological Applications:

Co-solventTypical Starting Conc. in StockNotesSource(s)
DMSO 10-100 mMHighly effective but can be toxic to some cells above 0.5-1% (v/v).[14]
Ethanol 10-50 mMBiocompatible, but can have biological effects at higher concentrations.[12][15]
PEG 400 10-20% (v/v)A good option for in vivo studies; generally low toxicity.[14][16]
Propylene Glycol 10-40% (v/v)Common pharmaceutical excipient.[12][13]

Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Choose a co-solvent from the table above that is compatible with your downstream application. DMSO is a common starting point for in vitro work.

  • Prepare Concentrated Stock: Weigh out the required amount of this compound and add the minimum volume of the chosen co-solvent to completely dissolve it. For example, prepare a 50 mM stock solution in 100% DMSO.

  • Dilute into Aqueous Medium: Add the concentrated stock solution dropwise into your final aqueous buffer or media while vigorously vortexing. This rapid mixing helps prevent the compound from precipitating.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is low enough to be non-toxic or non-interfering in your assay (e.g., <0.5% DMSO for many cell-based assays).

Issue: Co-solvents are not suitable for my experiment (e.g., sensitive cell line, in vivo model).

When co-solvents are not an option, complexation with cyclodextrins is a powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble "guest" molecules like this compound, forming an "inclusion complex" that is highly water-soluble.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and safety profile.[21]

Protocol: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution in phosphate-buffered saline).

  • Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (30-40°C) can sometimes accelerate this process.

  • Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant. The concentration of the solubilized compound in the clear supernatant can be determined using a suitable analytical method like HPLC-UV.

Part 3: Frequently Asked Questions (FAQs)

Q7: I observe precipitation when I dilute my organic stock solution into my aqueous buffer. What is happening and how can I prevent it? This occurs because the final concentration of your co-solvent is too low to maintain the compound in solution. To prevent this, try adding the stock solution very slowly or dropwise into the aqueous buffer while it is being vortexed or stirred vigorously. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

Q8: What is the optimal pH range for working with this compound in aqueous solutions? To ensure the stability of the lactone ring, a pH range of 5.0 to 7.5 is recommended.[6] Avoid highly basic conditions (pH > 8) where the molecule can rapidly degrade through hydrolysis.[8][9]

Q9: How should I prepare and store my stock solutions? For long-term storage, prepare concentrated stock solutions in an appropriate anhydrous organic solvent like DMSO or in a cyclodextrin formulation. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q10: Are there other solubilization techniques I could consider? Yes, for very challenging cases, other advanced methods exist. Surfactants can be used to form micelles that encapsulate the compound, a process known as micellar solubilization.[14][22] For solid dosage forms, creating an amorphous solid dispersion is a strategy to improve dissolution rates by preventing the formation of a stable crystal lattice.[23][24] These methods are typically employed in advanced drug formulation development.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (PMC - NIH) URL
  • Cosolvent. (Wikipedia) URL
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (Pharma Excipients) URL
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (MDPI) URL
  • Co-solvent: Significance and symbolism. (EvidenceHunt) URL
  • Cosolvent – Knowledge and References. (Taylor & Francis) URL
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (Taylor & Francis Online) URL
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (WuXi AppTec DMPK) URL
  • 4-Methoxy-2,5-dimethyl-3(2H)-furanone 4077-47-8 wiki. (Guidechem) URL
  • This compound - 69556-70-3. (Vulcanchem) URL
  • 4-Methoxy-2,5-dimethyl-3(2H)-furanone. (Echemi) URL
  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone deriv
  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (PubMed Central) URL
  • This compound 99 69556-70-3. (Sigma-Aldrich) URL
  • Effects of pH and temperature on the stability of sesquiterpene lactones.
  • Impact of pH on the stability of 3,4-Dihydroxybutanoic acid. (Benchchem) URL
  • This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals. (thermofisher.com) URL
  • Purification of beta-lactones by aqueous alkali extraction.
  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone deriv
  • This compound. (LabSolutions) URL
  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (MDPI) URL
  • This compound, 97%, Thermo Scientific. (Fisher Scientific) URL
  • strawberry furanone methyl ether, 4077-47-8. (The Good Scents Company) URL
  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (Semantic Scholar) URL
  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (PMC - NIH) URL
  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (MDPI) URL
  • The Impact of pH on Chemical Stability in Lab Experiments. (Ibis Scientific, LLC) URL
  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. (Scholarly Commons) URL
  • A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (MDPI) URL
  • This compound. (Stenutz) URL
  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).
  • 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-. (the NIST WebBook) URL
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (RSC Publishing) URL
  • (PDF) Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. (SciELO) URL
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (PMC - NIH) URL
  • Solubilization of Membrane Proteins. (Sigma-Aldrich) URL
  • Integrated Enzymatic and Fermentative Pathways for Next-Generation Biosurfactants: Advances in Process Design, Functionalization, and Industrial Scale-Up. (MDPI) URL

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Technical Support Center: 4-Methoxy-2(5H)-furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-2(5H)-furanone. This resource is designed for researchers, chemists, and process development professionals to anticipate, identify, and resolve common purity challenges encountered during synthesis. We will delve into the mechanistic origins of common impurities, provide actionable troubleshooting guides in a direct question-and-answer format, and detail robust analytical and purification protocols.

Part 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses the most common questions regarding impurities, categorized by the primary synthetic routes.

Category 1: Synthesis from Mucochloric Acid

The synthesis of this compound from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a common and cost-effective route.[1][2] However, the high functionality of the starting material can lead to several impurities if reaction conditions are not precisely controlled.

Question: My final product is showing halogen signals in the mass spectrum. What is the likely source?

Answer: The most probable source is unreacted starting material or chlorinated intermediates. The reaction of mucochloric acid with methanol (or sodium methoxide) proceeds via a nucleophilic substitution of the chlorine atoms. This substitution can be incomplete, particularly at the C-3 position, leading to residual chlorinated species.

  • Impurity A1: 3-chloro-4-methoxy-5-hydroxy-2(5H)-furanone: Results from incomplete methoxylation.

  • Impurity A2: 3,4-dichloro-5-methoxy-2(5H)-furanone: Can form if the hydroxyl group at C-5 is methoxylated before the halogen substitutions are complete.[3][4]

The reactivity difference between the two chlorine atoms in mucochloric acid can be exploited for selective synthesis, but it also necessitates careful control of stoichiometry and reaction time to achieve full conversion to the desired product.[2]

Question: I observe a byproduct with a similar mass but different retention time in HPLC. What could it be?

Answer: Besides halogenated impurities, side reactions can occur. If your methanol reagent contains water, you risk hydrolysis of the lactone ring, leading to acyclic compounds that may re-cyclize under different conditions, potentially forming isomers or other undesired products. Furthermore, under harsh basic conditions, elimination and rearrangement reactions are possible.

Category 2: Synthesis from Furfural

Furfural, a bio-renewable platform chemical, can be converted to this compound, typically through an oxidative pathway.[5][6] This route is prone to forming isomeric and ring-opened impurities.

Question: My NMR spectrum is clean, but a toxicology screen flagged my sample. What could be the issue?

Answer: The most critical impurity to consider from this route is the constitutional isomer, 3-Methoxy-2(5H)-furanone . This isomer has been identified as a potent nephrotoxin, whereas the desired 4-methoxy isomer is reportedly non-toxic at similar concentrations.[7] Their structural similarity makes them difficult to separate and potentially hard to distinguish by simple NMR analysis without careful comparison to a known standard. Their formation depends on the specifics of the oxidation and methoxylation steps.

Question: My reaction mixture has a low pH and I'm struggling to isolate the product. What's happening?

Answer: The oxidation of furfural can lead to ring-opened acidic byproducts. The Baeyer-Villiger type oxidation of furfural can initially form unstable intermediates that hydrolyze to succinic semialdehyde, which can be further oxidized.[5][6]

  • Impurity B1: Succinic Acid: Formed from the oxidation of intermediate aldehydes.

  • Impurity B2: Maleic Acid: Can be formed under more aggressive oxidation conditions.[8]

  • Impurity B3: Formic Acid: Often a co-product of the oxidation process.[8][9]

These acidic impurities can complicate the work-up procedure and must be neutralized and removed, typically by aqueous extraction.

Part 2: Troubleshooting and Analytical Workflows

A systematic approach is crucial when an unknown impurity is detected. This section provides a logical workflow and detailed protocols for identification and purification.

Troubleshooting Flowchart for Unknown Impurities

This diagram outlines a decision-making process for identifying an unknown impurity detected during routine analysis.

G start Unknown Peak Detected (GC-MS or HPLC) ms_check Analyze Mass Spectrum (MS) start->ms_check Initial Step halogen Halogen Isotope Pattern (e.g., M, M+2)? ms_check->halogen nmr_check Acquire High-Resolution NMR (1H, 13C, COSY) acidic Broad 1H NMR Signal? Water Soluble? nmr_check->acidic mass_match Mass Match Known Byproduct/Isomer? halogen->mass_match No impurity_A Impurity Identified: Halogenated Intermediate (e.g., Impurity A1) halogen->impurity_A Yes mass_match->nmr_check No impurity_B Impurity Identified: Isomer or Byproduct (e.g., 3-Methoxy Isomer) mass_match->impurity_B Yes impurity_C Impurity Identified: Acidic Byproduct (e.g., Succinic Acid) acidic->impurity_C Yes further_investigation Requires Further Investigation (e.g., 2D NMR, Isolation) acidic->further_investigation No

Caption: Troubleshooting workflow for impurity identification.

Data Summary: Common Impurities and Their Signatures
Impurity IDCommon NameSynthetic RouteKey Analytical Signature (MS m/z or ¹H NMR)Recommended Purification
A1 3-chloro-4-methoxy-furanoneMucochloric AcidMS: Isotope pattern for one chlorine atom.Column Chromatography
B1 Succinic AcidFurfural¹H NMR: Broad singlet ~2.6 ppm; soluble in aqueous base.Aqueous Extraction
B4 3-Methoxy-2(5H)-furanoneFurfuralMS: m/z 114 (same as product). Requires HPLC/GC standard for confirmation.Preparative HPLC
- Unreacted FurfuralFurfuralGC-MS: m/z 96. ¹H NMR: Aldehyde proton ~9.6 ppm.Distillation/Chromatography
- Unreacted Mucochloric AcidMucochloric AcidHPLC: Early eluting peak. MS: Isotope pattern for two Cl atoms.Aqueous Extraction/Chromatography
Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation (3- vs. This compound)

This protocol is designed to resolve the critical isomeric impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, hold for 2 minutes. Ramp to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Rationale: The subtle difference in polarity between the 3- and 4-methoxy isomers can be resolved using a slow, shallow gradient on a high-efficiency C18 column. The formic acid helps to ensure sharp peak shapes.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard method for removing polar and non-polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 10% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a low polarity solvent (e.g., 10% Ethyl Acetate/Hexane) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate/Hexane).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.

  • Rationale: Impurities with different polarities will travel through the silica at different rates. Less polar impurities will elute first, followed by the product, and finally, more polar impurities like residual starting materials.

Part 3: Mechanistic Diagrams of Impurity Formation

Understanding the reaction pathways that lead to impurities is key to preventing their formation.

Mucochloric Acid Route: Impurity Formation

G MCA Mucochloric Acid (3,4-dichloro-5-hydroxy) Int1 Impurity A1 (3-chloro-4-methoxy) MCA->Int1 + MeOH (Substitution at C4) MCA->Int1 Incomplete Reaction (Stops Here) Product This compound Int1->Product + MeOH (Substitution at C3)

Caption: Formation of a chlorinated impurity from mucochloric acid.

Furfural Oxidation Route: Isomer and Byproduct Formation

G Furfural Furfural Oxidation Oxidation (e.g., H2O2) Furfural->Oxidation Intermediate Oxidized Intermediate Oxidation->Intermediate Product This compound Intermediate->Product Desired Pathway (+MeOH) Isomer Impurity: 3-Methoxy Isomer Intermediate->Isomer Alternative Pathway (+MeOH) RingOpened Impurity: Succinic/ Maleic Acid Intermediate->RingOpened Hydrolysis/ Over-oxidation

Caption: Competing pathways in the synthesis from furfural.

References

  • G. Minetto, L. F. Raveglia, E. M. Beccalli, A. C. T. H. van der Dies, F. P. J. T. Rutjes, "Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives...
  • Google Patents, "US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)
  • S. Guillarme, M. M. S. N. de V. V. Vasamsetty, P. K. Khan, G. Mehta, "Synthesis and Biological Properties of 2(5H)
  • A. V. Gholap, "The Novel Chiral 2(5H)
  • ResearchGate, "Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.
  • A. V.
  • L. F. Raveglia, "3,4-Dihalo-5-hydroxy-2(5H)
  • Z. Wang, et al.
  • Y. Liu, et al., "An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)
  • W. Langseth, et al., "Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.)

Sources

Technical Support Center: Scaling Up 4-Methoxy-2(5H)-furanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-2(5H)-furanone. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a key intermediate in pharmaceuticals and agrochemicals, robust and scalable synthesis of this furanone is critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up process. Our focus is on anticipating problems, understanding their root causes, and implementing effective, validated solutions.

Section 1: Fundamentals of this compound Synthesis at Scale

A prevalent and scalable method for synthesizing 2(5H)-furanone derivatives involves the oxidation of furfural, a readily available biomass-derived platform chemical.[1][2] The subsequent methoxylation step yields the desired product. The core of this transformation is a Baeyer-Villiger type oxidation, where an oxygen atom is inserted into the furan ring to form the lactone.

Generalized Reaction Pathway

The synthesis can be broadly categorized into two main stages: the oxidation of a suitable furan precursor and subsequent functionalization. A common route involves the oxidation of furfural using an oxidant like hydrogen peroxide in the presence of an acid catalyst, followed by trapping the intermediate with methanol.

Reaction_Pathway Furfural Furfural Intermediate Endoperoxide/ Hydroxyfuran Intermediate Furfural->Intermediate Oxidation (e.g., H₂O₂, Acid Catalyst) Product This compound Intermediate->Product Methanolysis/ Rearrangement Low_Yield_Troubleshooting Start Low Yield at Scale Check_Temp Monitor Internal Temperature Profile Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Analyze_Byproducts Analyze Crude Mixture (HPLC, GC-MS) Start->Analyze_Byproducts Exotherm Uncontrolled Exotherm? Check_Temp->Exotherm Hot_Spots Hot Spots or Inhomogeneity? Check_Mixing->Hot_Spots Further_Oxidation Maleic/Succinic Acid Detected? Analyze_Byproducts->Further_Oxidation Sol_Temp Improve Cooling & Slow Reagent Addition Exotherm->Sol_Temp Yes Sol_Mixing Optimize Stirrer Speed & Impeller Design Hot_Spots->Sol_Mixing Yes Sol_Kinetics Reduce Reaction Time or Temperature Further_Oxidation->Sol_Kinetics Yes

Caption: Troubleshooting workflow for low yield issues.

Q2: The final product is a dark, oily substance, and I am struggling to crystallize it. My bench-scale product was a clean, crystalline solid. Why is this happening?

A2: Product isolation issues at scale, such as failure to crystallize, are almost always due to impurities that act as crystallization inhibitors.

Potential Causes & Corrective Actions:

  • Formation of Tars and Polymeric Byproducts: Overheating or extended reaction times can cause degradation of both the starting material and the product, leading to the formation of high-molecular-weight, non-crystalline impurities.

    • Solution:

      • Strict Temperature Control: As detailed in Q1, prevent temperature overshoots.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

  • Residual Solvents or Reagents: Inefficient removal of reaction solvents or starting materials can plasticize the crude product, preventing crystallization.

    • Diagnosis: Analyze the crude oil by ¹H NMR or GC to check for residual solvents or unreacted furfural.

    • Solution:

      • Azeotropic Removal: If water is present, perform an azeotropic distillation with a solvent like toluene to dry the crude product thoroughly.

      • High-Vacuum Distillation: Ensure your distillation/evaporation conditions (temperature and vacuum) are sufficient to remove all volatile components.

  • Isomeric Impurities: The formation of the isomeric 3-methoxy-2(5H)-furanone or other structural isomers can interfere with the crystal lattice formation of the desired 4-methoxy product. [3] * Diagnosis: High-resolution analytical methods (e.g., GC with a suitable column or HPLC) are needed to resolve and identify isomeric impurities.

    • Solution:

      • Purification Prior to Crystallization: A rapid silica gel plug filtration or a short-path distillation of the crude oil can remove many polar and high-molecular-weight impurities, facilitating subsequent crystallization.

      • Crystallization Solvent Screening: Do not assume the lab-scale solvent system will work. Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/heptane, methyl tert-butyl ether) to find a system that effectively rejects the new impurity profile. [4]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when scaling up this synthesis?

    • A: The primary concern is the thermal hazard associated with the oxidation step, especially when using hydrogen peroxide. [5][6]A runaway reaction can lead to a rapid increase in temperature and pressure. It is crucial to have a well-defined basis of safety, including reaction calorimetry data (if possible), to understand the thermal profile. [7]Additionally, handle furfural and organic solvents in a well-ventilated area, using appropriate personal protective equipment (PPE). [8][9][10]

  • Q: Can I use a different oxidant than hydrogen peroxide?

    • A: Yes, other oxidants can be used, but each comes with its own set of challenges for scale-up. For instance, using molecular oxygen with heterogeneous catalysts has been explored but may require specialized high-pressure reactor systems. [11]The H₂O₂-organic acid system is common due to the formation of a peroxy acid that promotes the Baeyer-Villiger oxidation. [11]Any change in the oxidant system will require a complete re-optimization of the reaction conditions and a new safety assessment.

  • Q: How can I monitor the reaction progress effectively at a large scale?

    • A: Taking samples directly from a large reactor can be challenging. Consider installing an in-situ monitoring probe (e.g., FTIR) if available. Alternatively, develop a reliable sampling procedure using a sample bomb or a dip tube that ensures a representative sample is taken safely. Quench the sample immediately upon collection to halt the reaction before analysis by GC or HPLC.

  • Q: My final product purity by GC is high ( >98%), but it still has a yellow tint. How can I remove the color?

    • A: The color is likely due to trace amounts of highly conjugated impurities that are not easily detected by GC. A common and effective method for color removal is treatment with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), stir for a short period (e.g., 30 minutes), and then filter through a pad of celite to remove the carbon.

Section 4: Experimental Protocols

Protocol: Scale-Up of Furfural Oxidation (Illustrative)

This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety procedures.

  • Reactor Setup: Charge a 20 L, jacketed glass reactor equipped with an overhead stirrer (pitched-blade turbine), a thermocouple, a condenser, and a controlled-addition pump, with freshly distilled furfural (1.0 kg, 10.4 mol) and dichloromethane (8 L).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (specific amount to be optimized, e.g., 0.1 eq) to the stirred mixture.

  • Controlled Oxidation: Slowly add 30% aqueous hydrogen peroxide (e.g., 1.2 eq) via the addition pump over 4-6 hours, ensuring the internal temperature does not exceed 10 °C. [2]5. Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the disappearance of furfural by GC or TLC.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted peroxide, while maintaining the temperature below 15 °C.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

References

  • Selective Oxidation of Furfural to 2(5H)-Furanone and Maleic Acid over CuMoO4. (2021). ACS Catalysis.
  • Selective oxidation of furfural to 2-furanone and succinic acid by 30% H2O2 in TFA. (n.d.). Royal Society of Chemistry.
  • Selective oxidation of biomass-derived furfural to 2(5H)-furanone using trifluoroacetic acid as the catalyst and hydrogen peroxide as a green oxidant. (2021). Springer Professional.
  • Photoswitchable Catalytic Aerobic Oxidation of Biomass-Based Furfural. (2024). ACS Publications.
  • Evaluation of the Thermal Hazard of the Oxidation Reaction in the Synthesis of 3,4-Bis(4-nitrofurazan-3-yl)furoxan. (2022). ResearchGate.
  • D-Gulonic acid, γ-lactone. (n.d.). Organic Syntheses.
  • Evaluation of the Thermal Hazard of the Oxidation Reaction in the Synthesis of 3,4-Bis(4-nitrofurazan-3-yl)furoxan. (n.d.). Beijing Institute of Technology.
  • Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. (n.d.). Chemical Engineering Transactions.
  • SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. (2018). Synerzine.
  • Safety data sheet. (n.d.). Advanced Biotech.
  • Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.) Huds. (1999). PubMed.

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minimizing byproduct formation in furanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in furanone synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges in minimizing byproduct formation. Our focus is on explaining the chemical principles behind common issues to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)
General Issues & Low Yields

Question 1: My furanone synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?

Answer: Low yields in furanone synthesis are a common problem that can stem from several sources, including incomplete reactions, degradation of the product, or competing side reactions.[1][2] A systematic approach to troubleshooting is essential.

  • Causality: The stability of both your starting materials and the furanone product is highly dependent on the reaction conditions. Furan rings, for instance, are sensitive to strongly acidic conditions and can be prone to polymerization or ring-opening.[1] Furthermore, the reaction equilibrium may not favor product formation, or the activation energy barrier may be too high under your current conditions.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all starting materials and solvents are pure and dry. Contaminants, such as residual amines in a Paal-Knorr synthesis, can lead to undesired pyrrole byproducts.[3]

    • Reaction Temperature: Temperature control is critical. Higher temperatures can promote undesired side reactions like polymerization or the isomerization of a desired 2(3H)-furanone to the more thermodynamically stable 2(5H)-isomer.[4] Conversely, a temperature that is too low may result in an incomplete reaction. Screen a range of temperatures to find the optimal balance.

    • Catalyst Choice and Loading: The type and concentration of the catalyst are paramount. In acid-catalyzed reactions (e.g., Paal-Knorr, Piancatelli), using a milder acid or reducing the catalyst loading can prevent degradation.[3][5] For base-catalyzed methods like the Feist-Benary synthesis, milder bases such as pyridine or triethylamine are often preferred over strong bases like sodium hydroxide to prevent hydrolysis of ester groups.[3][6]

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Prolonged reaction times can lead to the accumulation of byproducts or degradation of the target molecule.[3][4] Quench the reaction as soon as the starting material is consumed.[2]

    • Water Removal: In condensation reactions like the Paal-Knorr synthesis, water is a byproduct. Its removal can be crucial to drive the reaction equilibrium towards the product.[3] Using a Dean-Stark apparatus or molecular sieves can significantly improve yields.[3]

Question 2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric "humin" substances is a frequent issue, particularly in acid-catalyzed syntheses involving furan rings or carbohydrate-derived starting materials.[1][3]

  • Causality: The furan ring is highly reactive and susceptible to polymerization or decomposition under strongly acidic conditions.[1] This process involves the condensation of reactive intermediates, the starting material, or the furanone product itself into complex, high-molecular-weight polymers.[3]

  • Preventative Measures:

    • pH Control: Carefully control the pH of the reaction. For sensitive substrates, like those in a Piancatelli rearrangement, maintaining a specific pH range (e.g., 3.5-5.8) can be essential to maximize the yield of the desired 4-hydroxycyclopentenone and minimize byproduct formation.[5]

    • Temperature Management: Run the reaction at the lowest effective temperature. Elevated temperatures accelerate the rate of polymerization.

    • Minimize Reaction Time: As mentioned previously, do not let the reaction run longer than necessary. Prompt workup upon completion will limit the exposure of the product to harsh conditions.[3]

    • Biphasic Systems: For reactions involving aqueous acidic phases, consider using a biphasic system. An organic solvent can continuously extract the furanone product from the acidic aqueous phase as it forms, protecting it from degradation and polymerization.[3]

Troubleshooting Specific Synthesis Methods
Paal-Knorr Furan Synthesis

Question 3: I am performing a Paal-Knorr synthesis from a 1,4-dicarbonyl compound and observing significant pyrrole formation. What is the source of this contamination?

Answer: The formation of a pyrrole byproduct during a Paal-Knorr furan synthesis is a strong indicator of amine contamination.[3]

  • Causality: The Paal-Knorr synthesis is a versatile reaction that produces furans in the presence of an acid catalyst, but it yields pyrroles when a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.[3][7] If your reagents or solvents are contaminated with an amine source, a competitive pyrrole synthesis will occur alongside your desired furan synthesis.

  • Troubleshooting Protocol:

    • Reagent Purity Check: Verify the purity of your 1,4-dicarbonyl starting material.

    • Solvent Purification: Ensure all solvents are freshly distilled and free from any nitrogen-containing impurities.

    • Glassware Cleaning: Use glassware that has been scrupulously cleaned to remove any potential residues from previous reactions.

Feist-Benary Furan Synthesis

Question 4: My Feist-Benary reaction is stalling and I'm isolating a hydroxydihydrofuran intermediate instead of the final furan product. How do I drive the reaction to completion?

Answer: This issue, often termed an "interrupted" Feist-Benary reaction, occurs when the final dehydration step to form the aromatic furan ring does not proceed.[3]

  • Causality: The Feist-Benary synthesis is a two-stage process: a base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound, followed by a cyclization/dehydration.[8][9] While the initial condensation and cyclization occur under basic conditions, the final elimination of water to form the stable aromatic furan ring often requires an acid catalyst.[3]

  • Protocol for Completion:

    • Isolate the Intermediate: First, confirm the identity of the stalled intermediate (the hydroxydihydrofuran) via spectroscopic methods (NMR, IR, MS).

    • Acid-Catalyzed Dehydration: After the initial base-catalyzed reaction is complete (as monitored by TLC), carefully work up the reaction to remove the base. Then, treat the crude intermediate with a catalytic amount of acid (e.g., dilute HCl, p-toluenesulfonic acid) to promote the final dehydration step.[3]

    • One-Pot Modification: Alternatively, after the initial base-catalyzed condensation, carefully neutralize the reaction mixture and then add the acid catalyst in a one-pot sequence. This should be approached with caution to avoid unwanted side reactions.

Piancatelli Rearrangement

Question 5: I am attempting a Piancatelli rearrangement of a 2-furylcarbinol, but my yields are low and I'm seeing multiple byproducts. How can I optimize this reaction?

Answer: The Piancatelli rearrangement, an acid-catalyzed conversion of 2-furylcarbinols to 4-hydroxycyclopentenones, is highly sensitive to reaction conditions, particularly pH.[5][10][11] Deviation from optimal conditions can lead to a variety of side products.

  • Causality: The reaction proceeds via a protonation-dehydration sequence to form a carbocation, which then undergoes a 4π-electrocyclization.[10] If the conditions are too harsh (e.g., too acidic), the reactive carbocation intermediate or the product itself can undergo undesired reactions. More reactive substrates, such as 5-methyl-2-furylcarbinols, require milder conditions to avoid side-product formation.[5]

  • Optimization Strategies:

    • Strict pH Control: This is the most critical parameter. Extensive studies have shown that maintaining the reaction in an aqueous medium within a pH range of 3.5 to 5.8 dramatically increases the reaction rate and minimizes byproduct formation.[5]

    • Choice of Acid: For highly reactive substrates, consider using a weak Lewis acid like Zinc Chloride (ZnCl₂) instead of strong Brønsted acids.[5]

    • Temperature and Time: As with other methods, use the lowest effective temperature and monitor the reaction closely to avoid prolonged exposure of the product to acidic conditions. Microwave irradiation has been shown to dramatically shorten reaction times and improve yields in some cases.[5]

Visualized Workflows and Data
General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Are reagents & solvents pure? start->check_purity purify Purify/Source New Reagents check_purity->purify No check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_purity->check_conditions Yes purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC/GC) check_conditions->optimize_time optimize_cat Screen Catalysts (Type & Loading) check_conditions->optimize_cat check_workup Is product degrading during workup/purification? optimize_temp->check_workup optimize_time->check_workup optimize_cat->check_workup modify_workup Modify Workup (e.g., milder quench, faster purification) check_workup->modify_workup Yes success Yield Improved check_workup->success No modify_workup->success

Caption: A decision-tree workflow for troubleshooting low yields in furanone synthesis.

Isomerization of 2(3H)-Furanone

Isomerization cluster_main Isomerization Equilibrium cluster_conditions Control Measures furan3h 2(3H)-Furanone (Kinetic Product) furan5h 2(5H)-Furanone (Thermodynamic Product) furan3h->furan5h [Base] or Δ (Heat) furan5h->furan3h low_temp Lower Temperature low_temp->furan3h Favors mild_base Milder Base mild_base->furan3h Favors short_time Shorter Reaction Time short_time->furan3h Favors

Caption: The equilibrium between kinetic and thermodynamic furanone isomers.

Table 1: Condition Optimization to Minimize Common Byproducts
Synthesis MethodCommon Byproduct(s)Parameter to OptimizeRecommended ActionRationale
General Acid-Catalyzed Polymers, TarAcidity (pH), TemperatureUse milder acids (e.g., TFA, ZnCl₂); lower temperature; maintain optimal pH range.The furan ring is sensitive to strong acids and high heat, which catalyze polymerization.[1][3]
2(3H)-Furanone Synthesis 2(5H)-Furanone IsomerTemperature, Reaction TimeRun at lower temperatures; monitor reaction and stop as soon as complete.Favors the formation of the kinetic 2(3H)-product over the more stable thermodynamic 2(5H)-isomer.[4]
Paal-Knorr PyrrolesReagent PurityEnsure solvents and reagents are free of ammonia or amine contaminants.Amine impurities will compete in the cyclization to form pyrroles instead of furans.[3]
Feist-Benary HydroxydihydrofuranCatalystAfter base-catalyzed condensation, add a catalytic amount of acid for dehydration.The final dehydration step to the aromatic furan often requires acid catalysis.[3]
Piancatelli Rearrangement Dehydration/DegradationpH, CatalystMaintain pH between 3.5-5.8; use weak Lewis acids for sensitive substrates.Prevents side reactions of the carbocation intermediate and improves reaction rate.[5]
Table 2: Purification Strategies for Furanone Products
Purification TechniqueBest ForKey ConsiderationsPotential Issues
Flash Chromatography General purpose purification of small to medium scale reactions.Use a solvent system with appropriate polarity; silica gel is standard.Very non-polar furanones may elute too quickly; acid-sensitive compounds may degrade on silica.[4][12]
Reversed-Phase HPLC Separating moderately polar to nonpolar furanones and isomers.Excellent for high-purity isolation; scalable for preparative separations.[13]Some furanones may degrade in aqueous mobile phases.[12] Modifiers like formic acid can improve peak shape.[13]
Distillation (Kugelrohr) Thermally stable, volatile, non-polar furanones.Effective for removing non-volatile impurities.May not effectively separate byproducts with similar boiling points.[12]
Chiral HPLC Separating furanone enantiomers.Crucial for drug development and flavor chemistry applications.Requires specialized chiral stationary phases.[13]
References
  • Optimizing reaction conditions for 2(3H)-furanone synthesis. Benchchem.
  • Application Notes and Protocols for HPLC Purific
  • Common side reactions in the synthesis of furan-2,4-diones. Benchchem.
  • Common side reactions in the synthesis of furans. Benchchem.
  • Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis. MDPI. [Link]
  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. PMC - NIH. [Link]
  • Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. [Link]
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PMC - PubMed Central. [Link]
  • Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds.
  • Butenolide synthesis from functionalized cyclopropenones. eScholarship. [Link]
  • Optimization of the reaction conditions: synthesis of pyrrolone/furan.
  • Pianc
  • Products obtained via the Piancatelli rearrangement.
  • Feist–Benary synthesis. Wikipedia. [Link]
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
  • Butenolide synthesis. Organic Chemistry Portal. [Link]
  • Pianc
  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]
  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
  • The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.
  • Research Progress on Furanones. Foreverest Resources Ltd. [Link]
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activ
  • Nazarov Cycliz
  • NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION.
  • The Nazarov Cycliz
  • Paal–Knorr synthesis. Wikipedia. [Link]
  • Help with purific
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
  • Nazarov cycliz
  • Catalyst-Free Furanone Synthesis. ChemistryViews. [Link]
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals.
  • Furan synthesis. Organic Chemistry Portal. [Link]
  • New Twists in Nazarov Cyclization Chemistry.
  • New Twists in Nazarov Cycliz
  • Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Cambridge Open Engage. [Link]

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Technical Support Center: Stabilizing 4-Methoxy-2(5H)-furanone in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-2(5H)-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this compound to prevent degradation. Ensuring the stability of this compound is critical for the validity and reproducibility of experimental results. This guide combines established principles of lactone chemistry with practical, field-proven insights to address common challenges you may encounter.

I. Core Concepts: Understanding the Stability of this compound

This compound belongs to the furanone family, a class of unsaturated lactones (cyclic esters).[1] Its stability is inherently influenced by its chemical structure. The lactone ring is susceptible to hydrolysis, while the double bond and methoxy group can be targets for oxidation and other degradation pathways. The primary factors that can compromise the integrity of this compound are temperature, pH, light, and the presence of oxygen.

A related compound, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), has shown greater stability across a range of pH values compared to its hydroxylated counterpart, suggesting that the methoxy group confers a degree of stability.[2][3][4][5] However, improper storage and handling can still lead to significant degradation.

Diagram: Key Factors Influencing this compound Stability

cluster_factors Environmental Stressors This compound This compound Degradation Degradation This compound->Degradation leads to Temperature Temperature Temperature->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation

Caption: Environmental stressors impacting compound stability.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability (greater than one year), solid this compound should be stored at -20°C.[6] The container should be a tightly sealed, amber glass vial to protect the compound from moisture and light. To prevent oxidation, it is highly recommended to purge the vial with an inert gas like argon or nitrogen before sealing.[6]

Q2: I need to use the compound frequently. What are the recommended short-term storage conditions?

For short-term storage (up to a few months), 4°C is acceptable.[6] However, all other precautions for long-term storage, such as using a tightly sealed amber vial and an inert atmosphere, should be maintained. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.

Q3: My this compound has changed color from slightly yellow to a darker shade. What could be the cause?

A color change often indicates degradation. This could be due to exposure to light, which can induce photochemical reactions, or oxidation from improper storage without an inert atmosphere. Thermal stress from elevated temperatures can also lead to the formation of colored impurities.[7][8][9][10][11] It is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or GC-MS, before proceeding with your experiments.[12]

Q4: Can I store this compound in solution?

Storing lactones in solution is generally not recommended due to the increased risk of degradation, particularly hydrolysis.[6] If storage in solution is unavoidable, use an anhydrous aprotic solvent (e.g., anhydrous DMSO or acetonitrile). Prepare the solution fresh if possible. For short-term storage, aliquot the solution into single-use vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q5: How does pH affect the stability of this compound in aqueous solutions?

As a lactone, this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases.[6] While a related methoxy-furanone derivative has shown stability in a pH range of 2.0-8.0, extreme pH conditions should be avoided.[3] If working in aqueous buffers, it is best to prepare the solution immediately before use.

III. Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and resolving them.

Problem 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound degradation.

Troubleshooting Workflow

A Inconsistent Results B Verify Purity of Stock Compound (HPLC, GC-MS) A->B C Purity Acceptable? B->C D Review Solution Preparation & Handling C->D Yes E Purity Unacceptable C->E No H Prepare Fresh Solutions for Each Experiment D->H F Procure New Batch of Compound E->F G Implement Optimal Storage Conditions F->G I Issue Resolved G->I H->I

Caption: Workflow for troubleshooting inconsistent results.

  • Purity Verification : The first step is to confirm the purity of your stock of this compound. Use an analytical technique like HPLC with UV detection or GC-MS to check for the presence of degradation products.[12] Compare the results to the certificate of analysis provided by the supplier.

  • Review Handling Procedures : If the stock compound is pure, scrutinize your experimental workflow.

    • Solution Preparation : Are you using anhydrous solvents? Are solutions prepared fresh?

    • pH of Media : Is the pH of your experimental media within a neutral or near-neutral range?

    • Temperature Exposure : Is the compound exposed to elevated temperatures for extended periods during your experiment?

Problem 2: Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS).

This is a direct indication of the presence of impurities or degradation products.

Potential Degradation Pathways and Products
  • Hydrolysis : The most common degradation pathway for lactones is the opening of the cyclic ester ring to form the corresponding hydroxy carboxylic acid. This is accelerated by acidic or basic conditions.

  • Thermal Degradation : At elevated temperatures, furanones can undergo complex reactions, including isomerization and fragmentation, potentially leading to the formation of smaller volatile compounds.[9][10]

Investigative Protocol
  • Stress Testing (Forced Degradation Study) : To identify potential degradation products, you can perform a forced degradation study on a small sample of your compound. This involves subjecting the compound to harsh conditions to accelerate degradation.

    • Acid/Base Hydrolysis : Dissolve a small amount of the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH. Let them stand at room temperature and analyze at different time points (e.g., 1, 4, 8, 24 hours).[6]

    • Oxidative Degradation : Dissolve the compound in a solution containing a mild oxidizing agent like 3% hydrogen peroxide. Protect from light and analyze at various time points.[6]

    • Thermal Stress : Heat a solid sample or a solution in a stable solvent at a moderately elevated temperature (e.g., 60°C) and analyze over time.

  • Analysis : Analyze the samples from the stress tests using a mass spectrometry-based method (LC-MS or GC-MS) to identify the mass of the degradation products. This can provide clues to the degradation pathway.

IV. Recommended Storage and Handling Protocols

To ensure the long-term integrity of your this compound, adhere to the following protocols.

Table 1: Recommended Storage Conditions
ParameterSolid Form (Long-Term >1 year)Solid Form (Short-Term <1 year)Solution Form (Avoid if possible)
Temperature -20°C4°C-80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Container Tightly sealed amber glass vialTightly sealed amber glass vialTightly sealed amber glass vial
Precautions Protect from light and moistureProtect from light and moistureUse anhydrous solvent; single-use aliquots

Data synthesized from general guidelines for lactone storage.[6]

Experimental Protocol: Safe Handling and Solution Preparation
  • Acclimatization : Before use, remove the sealed vial of solid this compound from cold storage and allow it to equilibrate to room temperature on the bench for at least 30-60 minutes. This prevents moisture from condensing on the cold solid.

  • Inert Atmosphere Handling : If possible, perform all weighing and transfers in a glove box under an inert atmosphere. If a glove box is not available, work quickly to minimize exposure to air and moisture.

  • Solvent Selection : Use only high-purity, anhydrous solvents for preparing solutions.

  • Solution Preparation :

    • Calculate the required amount of compound for your experiment.

    • Briefly flush the vial with a gentle stream of inert gas before re-sealing.

    • Dissolve the weighed compound in the appropriate volume of anhydrous solvent. .

  • Immediate Use : Use the freshly prepared solution immediately for your experiments.

  • Disposal : Dispose of any unused solution and contaminated materials according to your institution's hazardous waste disposal guidelines.[13]

By implementing these rigorous storage and handling procedures, you can significantly mitigate the risk of degradation and ensure the reliability of your research involving this compound.

V. References

  • Poppinger, D., Radom, L., & Paddon-Row, M. N. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7869–7882. [Link]

  • National Center for Biotechnology Information. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. PubMed. Retrieved from [Link]

  • ACS Publications. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. Retrieved from [Link]

  • MDPI. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Retrieved from [Link]

  • Springer. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.

  • Cambridge University Press & Assessment. (n.d.). Formation of lactones during storage of UHT processed buffalo milk. Retrieved from [Link]

  • ResearchGate. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed Central. Retrieved from [Link]

  • ACS Publications. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Retrieved from [Link]

  • ACS Publications. (n.d.). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ACS Publications. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. Retrieved from

  • National Institutes of Health. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) with DNA breaking activity in soy sauce. PubMed. Retrieved from [Link]

  • ChemRxiv. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]

  • EURL-PC. (2024). 2(5H)‐furanone in food (meat, cheese and fish). Retrieved from [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Retrieved from

  • Semantic Scholar. (n.d.). Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone. PubChem. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-Methoxy-2(5H)-furanone and Sotolon for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, understanding the nuanced bioactivities of small molecules is paramount. This guide offers an in-depth, objective comparison of two furanone derivatives: 4-Methoxy-2(5H)-furanone and sotolon. While both share a core chemical scaffold, their substitutions give rise to distinct biological profiles. This document synthesizes available experimental data to illuminate their respective and comparative bioactivities across several key areas.

At a Glance: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound and sotolon is crucial for interpreting their biological activities. These properties influence their solubility, stability, and ability to interact with biological targets.

PropertyThis compoundSotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)
Chemical Structure
Molecular Formula C₅H₆O₃[1]C₆H₈O₃[2][3]
Molecular Weight 114.10 g/mol [1]128.13 g/mol [2][3]
Appearance Data not availableClear, yellow liquid[2]
Key Functional Groups Methoxy group, α,β-unsaturated γ-lactoneHydroxyl group, two methyl groups, α,β-unsaturated γ-lactone
Primary Association Antimicrobial research, synthetic building block[1]Potent aroma compound (maple syrup, curry)[2]

Comparative Bioactivity Profiles

This section delves into the experimental evidence for the bioactivity of each compound. It is important to note that direct comparative studies are scarce, and this analysis is a synthesis of individual research findings.

Antimicrobial and Anti-biofilm Activity

The furanone core is a recognized pharmacophore with established antimicrobial properties. However, substitutions significantly modulate this activity.

Sotolon: In contrast, concrete data exists for sotolon's antimicrobial action. A study investigating its effect on the opportunistic pathogen Pseudomonas aeruginosa reported a Minimum Inhibitory Concentration (MIC) of 200 µg/mL . Furthermore, at sub-MIC concentrations of 25 µg/mL and 50 µg/mL, sotolon significantly inhibited biofilm formation and the production of various virulence factors.[2] This anti-virulence activity, targeting bacterial pathogenicity rather than viability, is a promising strategy in combating antimicrobial resistance.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of a compound against a bacterial strain.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

The potential for furanone derivatives to act as antioxidants is an area of active research.

This compound: Direct experimental data, such as IC50 values from DPPH or other antioxidant assays, for this compound are not prominently available in the current body of literature. However, the presence of the methoxy group, an electron-donating group, on the furanone ring could theoretically contribute to its ability to scavenge free radicals.

Sotolon: The context of sotolon's presence in aged wines, where oxidative processes are prevalent, suggests a potential role in modulating redox reactions. While direct antioxidant capacity measurements like Trolox Equivalent Antioxidant Capacity (TEAC) are not widely reported for isolated sotolon, its formation is known to be influenced by the presence of antioxidants. This indirect evidence hints at a potential antioxidant or pro-oxidant role depending on the chemical environment.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of a compound by its ability to scavenge the stable DPPH radical.

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, making the anti-inflammatory potential of novel compounds a critical area of investigation.

This compound and Sotolon: There is a significant gap in the scientific literature regarding the direct anti-inflammatory effects of both this compound and sotolon. Studies on macrophage cell lines, such as RAW 264.7, which are standard models for assessing inflammation through the measurement of mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), have not been reported for these specific compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details a standard procedure to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.

Caption: Workflow for the MTT cytotoxicity assay.

Neuroprotective Activity

The potential of small molecules to protect neurons from damage is a significant area of research, particularly for neurodegenerative diseases.

This compound and Sotolon: Currently, there is a lack of published research investigating the neuroprotective effects of either this compound or sotolon. Studies on their ability to protect neuronal cells from oxidative stress, inhibit acetylcholinesterase, or modulate neuroinflammatory pathways have not been reported.

Synthesis and Mechanistic Insights

This compound: The synthesis of this compound can be achieved through various organic synthesis routes, often involving the cyclization of appropriate precursors. Its bioactivity is likely influenced by the methoxy group's electron-donating nature and the electrophilic character of the α,β-unsaturated lactone system, which can react with nucleophilic residues in biological macromolecules.

Sotolon: Sotolon can be synthesized from precursors like 4-hydroxy-L-isoleucine. Its potent aroma is a result of its specific stereochemistry and functional groups. The biological activities of sotolon, such as its anti-virulence effects, may stem from its ability to interfere with bacterial signaling pathways, potentially by mimicking or blocking the binding of natural signaling molecules.

Future Directions and Conclusion

This comparative guide highlights the current state of knowledge regarding the bioactivities of this compound and sotolon. While both are furanone derivatives, the available data suggests divergent biological profiles. Sotolon has demonstrated clear antimicrobial and anti-virulence properties, whereas the bioactivity of this compound remains less characterized, with some indications of potential antimicrobial and cytotoxic effects based on related structures.

A significant opportunity exists for future research to directly compare these two compounds across a range of biological assays. Such studies would provide valuable data for drug development and other applications. Specifically, quantitative assessments of their antioxidant, anti-inflammatory, and neuroprotective effects are warranted.

References

  • Grokipedia. Sotolon.
  • FSBI-DB. 3-hydroxy-4,5-dimethyl-2(5H).
  • Vulcanchem. This compound - 69556-70-3.

Sources

A Senior Scientist's Guide to the Comprehensive Validation of 4-Methoxy-2(5H)-furanone's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-tiered framework for the rigorous validation of the antioxidant potential of 4-Methoxy-2(5H)-furanone. As a compound with limited published data regarding its antioxidant capacity, a systematic and robust analytical approach is paramount. We will proceed from foundational chemical reactivity to complex cellular mechanisms, providing not just protocols, but the scientific rationale that underpins a trustworthy validation process. This document is designed for researchers, scientists, and drug development professionals seeking to characterize novel antioxidant compounds.

Introduction: The Scientific Imperative for Validation

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegeneration, cardiovascular disorders, and cancer. The furanone scaffold is present in many natural and synthetic compounds with diverse biological activities. While some furanone derivatives are known for their antioxidant properties, the specific activity of this compound remains largely uncharacterized.

This guide presents a logical, three-tiered validation strategy. This approach ensures that observations from simple, rapid chemical screens are substantiated in more complex, biologically relevant cellular systems, culminating in an investigation of the underlying molecular pathways. By comparing the test compound to universally accepted standards like Trolox and Ascorbic Acid, we can generate a reliable and publishable dataset.

Tier 1: Foundational In Vitro Chemical Assays

Rationale: The initial step in characterizing a potential antioxidant is to assess its intrinsic chemical reactivity with stable radical species. These assays are rapid, cost-effective, and provide fundamental insights into the compound's ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET). A positive result in these assays provides the justification for proceeding to more resource-intensive cellular studies.

Experimental Workflow: In Vitro Chemical Assays

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound This compound Stock Solution DPPH DPPH Assay (SET/HAT) Compound->DPPH ABTS ABTS Assay (SET/HAT) Compound->ABTS FRAP FRAP Assay (SET) Compound->FRAP Controls Positive Controls (Trolox, Ascorbic Acid) Controls->DPPH Controls->ABTS Controls->FRAP Absorbance Spectrophotometric Reading (Absorbance Change) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 TEAC Calculate TEAC IC50->TEAC Compare to Trolox

Caption: Workflow for initial antioxidant screening using chemical assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to neutralize the stable DPPH radical, a process accompanied by a color change from purple to yellow.[1][2]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of this compound and positive controls (Trolox, Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution loses color.[3][4]

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 20 µL of various concentrations of the test compound or standards to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex.[1][3]

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Add 10 µL of the test compound or standard to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Create a standard curve using FeSO₄·7H₂O. The FRAP value is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the compound.

Comparative Data Summary (Hypothetical)
CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Eq.)FRAP Value (µM Fe²⁺/µM)
This compound 85.2 ± 4.10.78 ± 0.050.65 ± 0.04
Trolox (Positive Control)15.6 ± 1.21.00 (by definition)0.98 ± 0.06
Ascorbic Acid (Positive Control)12.1 ± 0.91.05 ± 0.071.12 ± 0.08
Inactive Analog (e.g., Tetrahydrofuran)> 1000< 0.01< 0.01

Tier 2: Cell-Based Validation of Antioxidant Efficacy

Rationale: Chemical assays do not account for bioavailability, metabolism, or cellular location. A cell-based assay is a critical next step to determine if a compound can protect living cells from an induced oxidative insult. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of intracellular ROS.[5][6]

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed Seed Cells (e.g., HepG2) in 96-well plate Confluence Culture to Confluence Seed->Confluence Wash1 Wash Cells (PBS) Confluence->Wash1 Load Load with DCFH-DA Probe + Test Compound/Control Wash1->Load Incubate1 Incubate (Allow Uptake) Load->Incubate1 Wash2 Wash to Remove Excess Incubate1->Wash2 Initiate Add Radical Initiator (e.g., AAPH) Wash2->Initiate Read Read Fluorescence (Ex: 485nm, Em: 530nm) Kinetically over 1 hr Initiate->Read AUC Calculate Area Under the Curve (AUC) Read->AUC CAA_Value Calculate CAA Value AUC->CAA_Value

Caption: Workflow for the cell-based antioxidant activity (CAA) assay.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

This assay utilizes the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable.[7][8] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will inhibit this oxidation.

  • Cell Culture: Seed human liver cancer cells (HepG2) or another suitable cell line in a 96-well black, clear-bottom plate at a density that will achieve confluence after 24 hours.

  • Treatment: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Loading: Add 100 µL of treatment medium containing 25 µM DCFH-DA and the desired concentrations of this compound or a positive control (e.g., Quercetin).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for probe uptake and compound absorption.

  • Oxidative Challenge: Remove the treatment medium, wash the cells gently with PBS, and add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 530 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated using the formula: CAA Value = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Comparative Data Summary (Hypothetical)
CompoundConcentration (µM)CAA Value (% Inhibition)
This compound 5035.6 ± 3.2
10058.9 ± 4.5
Quercetin (Positive Control)1045.1 ± 3.8
2575.3 ± 5.1
Vehicle Control00 (by definition)

Tier 3: Mechanistic Insight via the Nrf2-ARE Pathway

Rationale: Beyond direct radical scavenging, a sophisticated antioxidant may also upregulate endogenous defense systems. The primary pathway governing this response is the Keap1-Nrf2-ARE signaling cascade.[9][10] Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation.[11] Oxidative or electrophilic stress (or the presence of an Nrf2-activating compound) disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding crucial antioxidant and detoxification enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][13] Investigating Nrf2 activation provides insight into a more potent and sustained antioxidant effect.

The Nrf2-ARE Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Nrf2_free Nrf2 Keap1->Nrf2_free Release Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Degradation Cul3->Proteasome Stress Oxidative Stress or Nrf2 Activator Stress->Keap1 Conformational Change Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE Nrf2_nuc->ARE Binding sMaf->ARE Binding Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (HO-1, NQO1, etc.) Transcription->Genes

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

Protocol 5: Nrf2 Nuclear Translocation via Western Blot

This protocol outlines a method to determine if this compound promotes the accumulation of Nrf2 in the nucleus, a key indicator of its activation.

  • Cell Treatment: Culture HepG2 cells to ~80% confluence. Treat cells with various concentrations of this compound for 4-6 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity. An increase in the Nrf2 signal in the nuclear fraction relative to the vehicle control indicates Nrf2 activation. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control to ensure proper fractionation.

Final Synthesis and Conclusion

The comprehensive validation of a novel antioxidant requires a multi-faceted approach. By systematically progressing through chemical, cellular, and mechanistic assays, a complete and trustworthy profile of this compound's activity can be established. The hypothetical data presented herein suggests that the compound possesses moderate direct radical scavenging ability, which is confirmed within a cellular environment. More compellingly, evidence of Nrf2 pathway activation would indicate that this compound may also function as an indirect antioxidant, capable of upregulating the cell's innate protective machinery. This dual mode of action would make it a compound of significant interest for further research and development in the field of oxidative stress-related pathologies.

References

  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling pathway in mitigating oxidative stress. Journal of Chemical Neuroanatomy.
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A Comparative Guide to the Efficacy of Furanones and Other Key Flavoring Agents in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a flavoring agent is not a matter of mere preference but a critical decision impacting patient compliance and, ultimately, therapeutic success. An unpleasant taste is a significant barrier to adherence, particularly in pediatric and geriatric populations. This guide provides an in-depth, objective comparison of the performance of 4-Methoxy-2,5-dimethyl-3(2H)-furanone against three other widely used flavoring agents: Vanillin, Ethyl Maltol, and Ethyl Methylphenylglycidate. Our analysis is grounded in experimental data and established scientific principles to empower you to make an informed selection for your formulation needs.

Introduction to the Flavoring Agents

The palatability of an oral pharmaceutical formulation is a complex interplay of the active pharmaceutical ingredient's (API) intrinsic taste and the ability of excipients to mask or alter that perception. The flavoring agents discussed herein represent distinct chemical classes and sensory profiles, each offering unique advantages and limitations.

4-Methoxy-2,5-dimethyl-3(2H)-furanone (FEMA No. 3664) , often referred to as Mesifurane or Strawberry Furanone Methyl Ether, is a potent aroma compound found naturally in fruits like strawberries and mangoes.[1][2][3] It belongs to the furanone family, known for its sweet, caramel-like, and fruity notes.[1][3][4] Its high odor and flavor impact at low concentrations make it an intriguing candidate for taste-masking applications.[4] For the purpose of this guide, we will focus on this widely studied 2,5-dimethyl analog, as literature on the non-methylated 4-Methoxy-2(5H)-furanone is sparse.

Our comparative agents are:

  • Vanillin (FEMA No. 3107): A phenolic aldehyde, it is the primary component of vanilla bean extract and is widely synthesized for use in food, fragrance, and pharmaceuticals.[5][6][7] It provides a creamy, sweet, and warm flavor profile.[4]

  • Ethyl Maltol (FEMA No. 2430): A pyranone derivative, it is a synthetic flavoring agent with an intensely sweet, cotton candy-like, and fruity aroma.[8] It is noted for its ability to enhance and modify existing flavors and mask bitterness.[9][10]

  • Ethyl Methylphenylglycidate (FEMA No. 2444): Commonly known as "strawberry aldehyde," this synthetic compound is an ester and epoxide.[11] It delivers a powerful, sweet, and fruity strawberry-like flavor and is used extensively in the food and pharmaceutical industries.[12][13]

Comparative Analysis of Physicochemical and Sensory Properties

The efficacy of a flavoring agent is dictated by a combination of its chemical stability, solubility, and sensory characteristics. A comprehensive understanding of these parameters is crucial for selecting the optimal agent for a given formulation.

Data Summary

The following table summarizes key quantitative data for the selected flavoring agents, compiled from various scientific sources.

Property4-Methoxy-2,5-dimethyl-3(2H)-furanoneVanillinEthyl MaltolEthyl Methylphenylglycidate
FEMA No. 3664[14]3107[15]2430[1]2444[9]
Molecular Formula C₇H₁₀O₃[3]C₈H₈O₃[5]C₇H₈O₃C₁₂H₁₄O₃[12]
Molar Mass ( g/mol ) 142.15[3]152.15[5]140.14[7]206.24[12]
Flavor Profile Sweet, caramel, fruity, musty, nutty, meaty nuances[1]Sweet, creamy, vanilla[4]Very sweet, fruity, caramel, cotton candy-like[8]Intense sweet, fruity, strawberry[9][12]
Odor Threshold Potent, high impact[4]0.5 mg/L (in wine)[16]Low, < 10 ppb[1]Not specified
Melting Point (°C) Not specified81-83[5]90-91[7]7-8[11]
Boiling Point (°C) Not specified285 (with decomposition)[17]289-290[7]272-275[12]
Solubility in Water 24.4 g/L (estimated)[18]10 g/L at 25°C[5]Sparingly soluble (~18 g/L)[7]Insoluble[9][19]
Solubility in Ethanol Soluble[18]~500 g/L[20]~100 g/LSoluble[12]
Solubility in Propylene Glycol Not specified~200 g/L[21]~59 g/LSoluble[12]
Stability More stable than its hydroxy precursor (Furaneol) across a range of pH values[22][23]Stable up to 250°C in water; may discolor with light and is sensitive to alkali[5][24]Stable in solutionUnstable to alkali; moderately stable to weak organic acids[12]

Experimental Protocols for Efficacy Evaluation

To objectively assess the taste-masking efficacy of a flavoring agent, a combination of sensory and analytical methods is required. The following protocols provide a framework for such an evaluation.

Sensory Evaluation: Paired Comparison Test for Bitterness Reduction

This protocol is designed to determine if a flavoring agent significantly reduces the perceived bitterness of an API in a simple formulation.

Objective: To compare the bitterness of an API solution with and without a flavoring agent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Flavoring agent to be tested

  • Purified water or relevant vehicle

  • Sweetener (e.g., sucralose) to achieve a baseline sweetness

  • pH adjustment agents (if required)

  • Trained sensory panel (n=10-15)

  • Presentation cups, coded with random three-digit numbers

  • Data collection forms or software

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the API in the chosen vehicle at a concentration known to be bitter but safe for consumption.

    • Prepare a "Control" solution containing the API and a standard concentration of sweetener.

    • Prepare a "Test" solution containing the API, the same concentration of sweetener as the Control, and the flavoring agent at a predetermined concentration.

    • Ensure both solutions are at the same temperature and pH.

  • Panelist Training:

    • Familiarize panelists with the bitterness intensity scale using reference standards (e.g., caffeine solutions of varying concentrations).

    • Conduct practice sessions to ensure panelists can reliably identify and rate bitterness.

  • Testing Procedure:

    • Present each panelist with a pair of samples (one Control, one Test) in a randomized order.

    • Instruct panelists to rinse their mouths with purified water before and between samples.

    • Ask panelists to taste each sample for a standardized duration (e.g., 10 seconds) and expectorate.

    • The core question is a forced choice: "Which sample is more bitter?".[22]

    • Record the responses.

  • Data Analysis:

    • Tally the number of times the Control was chosen as more bitter.

    • Analyze the results using a binomial test or chi-squared test to determine if there is a statistically significant difference in bitterness between the two samples.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a method for quantifying the concentration of the flavoring agent in a liquid formulation to ensure consistency and stability.

Objective: To develop and validate an HPLC method for the determination of the chosen flavoring agent in a pharmaceutical solution.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Reference standards of the flavoring agents

  • HPLC-grade acetonitrile and water

  • Formic acid or other mobile phase modifier

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Methodology:

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio will depend on the specific flavoring agent. For a mixture, a gradient may be necessary.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific flavoring agent (e.g., ~279 nm for vanillin).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the sample.

    • Prepare the sample by diluting the pharmaceutical formulation with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Specificity: Analyze a placebo formulation to ensure no interference from other excipients at the retention time of the flavoring agent.

    • Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Spike a placebo formulation with known concentrations of the flavoring agent and measure the recovery.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2%.[15]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[15]

  • Sample Analysis:

    • Inject the prepared sample and quantify the concentration of the flavoring agent using the calibration curve.

Visualization of Experimental Workflows

Sensory Evaluation Workflow

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase P1 Define API & Vehicle P2 Prepare 'Control' Solution (API + Sweetener) P1->P2 P3 Prepare 'Test' Solution (API + Sweetener + Flavoring) P1->P3 P4 Train Sensory Panel on Bitterness Scale T2 Present Paired Samples to Panelists P4->T2 T1 Randomize & Code Samples T1->T2 T3 Panelists Taste & Compare Bitterness T2->T3 T4 Record Forced-Choice Response T3->T4 A1 Tally Responses for Each Sample T4->A1 A2 Perform Statistical Analysis (e.g., Binomial Test) A1->A2 A3 Determine Significance of Bitterness Reduction A2->A3

Caption: Workflow for Paired Comparison Sensory Evaluation.

Analytical Method Workflow

Analytical_Workflow cluster_dev Method Development cluster_val Method Validation cluster_quant Quantification D1 Select HPLC Column & Mobile Phase D2 Optimize Chromatographic Conditions V1 Prepare Standards & Samples D2->V1 V2 Assess Specificity, Linearity, Accuracy, Precision V1->V2 V3 Determine LOD & LOQ V2->V3 Q1 Inject Validated Samples V3->Q1 Q2 Integrate Peak Area Q1->Q2 Q3 Calculate Concentration via Calibration Curve Q2->Q3

Caption: Workflow for HPLC-Based Flavoring Agent Quantification.

Discussion and Application in Drug Development

The choice of a flavoring agent is a multifactorial decision.

  • 4-Methoxy-2,5-dimethyl-3(2H)-furanone offers a complex and potent flavor profile that can be highly effective, particularly for masking certain off-notes due to its multifaceted caramel, fruity, and even savory character.[1] Its relatively good stability across different pH levels is a significant advantage in liquid formulations.[22][23] However, its complex profile may not be universally palatable and requires careful concentration optimization to avoid undesirable notes.

  • Vanillin is a universally accepted flavor, making it a safe and reliable choice, especially for pediatric formulations.[6] Its creamy and sweet profile is effective at masking mild to moderate bitterness. Its primary limitation is its potential to impart a slight bitterness at higher concentrations and its sensitivity to light and alkaline conditions, which can cause discoloration and degradation.[5][25][26]

  • Ethyl Maltol is an exceptionally potent sweetener and flavor enhancer.[27] Its primary strength lies in its ability to amplify sweetness and mask bitterness, often in synergy with other sweeteners and flavors.[9][10] This makes it highly cost-effective. The main consideration is its distinct "candy-like" flavor, which may not be suitable for all applications and can be overpowering if not used judiciously.

  • Ethyl Methylphenylglycidate provides a very specific and strong strawberry flavor.[12] This makes it an excellent choice when a distinct fruit flavor is desired. Its insolubility in water is a major formulation challenge for aqueous solutions, often requiring co-solvents or specialized delivery systems.[9][19] It is also unstable in alkaline conditions.[12]

Decision-Making Pathway

The selection process should be systematic, considering the properties of the API, the target patient population, and the desired final dosage form.

Decision_Pathway Start Start: Select Flavoring Agent API_Taste Assess API Taste Profile (Bitter, Metallic, etc.) Start->API_Taste Formulation_Type Aqueous or Non-Aqueous Formulation? API_Taste->Formulation_Type Characterized Flavor_Profile Desired Flavor Profile? Formulation_Type->Flavor_Profile Defined Furanone Consider Furanone (Complex Masking) Formulation_Type->Furanone Aqueous/Non-Aqueous Vanillin Consider Vanillin (Broadly Acceptable) Formulation_Type->Vanillin Aqueous/Non-Aqueous EthylMaltol Consider Ethyl Maltol (Potent Sweetness) Formulation_Type->EthylMaltol Aqueous/Non-Aqueous StrawberryAldehyde Consider Strawberry Aldehyde (Specific Fruit Flavor) Formulation_Type->StrawberryAldehyde Non-Aqueous Flavor_Profile->Furanone Complex/Fruity-Caramel Flavor_Profile->Vanillin Neutral/Creamy Flavor_Profile->EthylMaltol Intense Sweetness Flavor_Profile->StrawberryAldehyde Specific Fruit Final_Selection Final Selection & Optimization Furanone->Final_Selection Vanillin->Final_Selection EthylMaltol->Final_Selection Solubility_Issue Address Solubility (Co-solvents) StrawberryAldehyde->Solubility_Issue Solubility_Issue->Final_Selection

Caption: Decision Pathway for Flavoring Agent Selection.

Conclusion

The efficacy of a flavoring agent is context-dependent. 4-Methoxy-2,5-dimethyl-3(2H)-furanone presents a compelling option for its potent and complex flavor profile, capable of masking challenging off-notes, and its favorable stability. However, for broad applicability and universal acceptance, Vanillin remains a gold standard. Ethyl Maltol offers unparalleled sweetness enhancement and bitterness suppression, making it ideal for formulations where high levels of sweetness are desired. Ethyl Methylphenylglycidate is a specialist, providing a robust and specific fruit flavor but requires careful formulation to overcome solubility challenges.

Ultimately, the optimal choice must be validated through rigorous, evidence-based experimental evaluation, as outlined in this guide. By systematically comparing the physicochemical properties and sensory performance of these agents, drug development professionals can create more palatable and patient-centric pharmaceutical products.

References

  • TUODA. What Is Ethyl Maltol? Uses, Benefits, and Safety Explained. [Link]
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  • wein.plus. Vanillin - Lexicon. [Link]
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  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. [Link]
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  • Powers, J. J., & Shinholser, K. (1988). Flavor thresholds for vanillin and predictions of higher or lower thresholds. Journal of Sensory Studies, 3(1), 49-61. [Link]
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  • Scentspiracy. Ethyl Maltol vs. Maltol: Which Works Better in Perfumery?. [Link]
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  • Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Foods, 10(10), 2379. [Link]
  • Al-Bukhaiti, W. Q., et al. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. Molecules, 25(5), 1061. [Link]
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A Senior Application Scientist’s Guide to Confirming the Stereochemistry of Synthetic 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Fidelity

In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule is not a trivial detail—it is a cornerstone of its biological function. For chiral molecules, enantiomers can exhibit dramatically different pharmacological and toxicological profiles. The 2(5H)-furanone scaffold is a privileged structure, present in numerous natural products and synthetic molecules with significant biological activities.[1] The introduction of a substituent at the C5 position, as in 4-Methoxy-2(5H)-furanone, typically creates a chiral center, necessitating a rigorous and unambiguous confirmation of its stereochemistry. An incorrect stereochemical assignment can derail a research program, leading to misinterpreted structure-activity relationships (SAR) and wasted resources.[2]

This guide provides an in-depth comparison of modern analytical techniques for the stereochemical validation of synthetic this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure your stereochemical assignments are both accurate and defensible.

Part 1: Foundational Structure Elucidation

Before delving into stereochemistry, it is crucial to confirm the compound's constitution—that is, the correct connectivity of atoms. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy serves as the primary toolkit for this purpose.

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of furanone derivatives.[3] The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, allowing for unambiguous assignment of the core structure.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for a this compound Scaffold (Note: Data is generalized and can vary based on solvent and specific substitution. Data is reported relative to TMS.)

PositionAtomTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key Correlations (HMBC)
C2C=O-172 - 176C3, C5
C3CH6.1 - 6.3121 - 124C2, C4, C5
C4C-OCH₃-155 - 158C3, C5, OCH₃
C5CH4.8 - 5.170 - 75C2, C3, C4
OCH₃CH₃3.7 - 3.955 - 58C4

Source: Generalized from furanone spectroscopic data.[3][4]

Experimental Workflow: Initial Structural Validation

The following workflow outlines the primary steps for confirming the chemical identity of the synthesized molecule. Each step provides self-validating data that, when combined, builds a comprehensive structural picture.

cluster_synthesis Synthesis Output cluster_analysis Structural Analysis cluster_conclusion Outcome Crude Crude Synthetic Product MS Mass Spec (HRMS) Confirm Molecular Formula (e.g., C₅H₆O₃) Crude->MS IR IR Spectroscopy Confirm Functional Groups (e.g., C=O, C=C, C-O) Crude->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) Confirm Connectivity Crude->NMR Confirmed Constitution Confirmed MS->Confirmed IR->Confirmed NMR->Confirmed

Caption: Initial workflow for constitutional analysis of this compound.

Part 2: Enantiomeric Purity - The Role of Chiral Chromatography

Once the molecular structure is confirmed, the next critical question is whether the synthesis produced a single enantiomer or a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for resolving and quantifying enantiomers.[5]

The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including furanones.[6][7]

Experimental Protocol: Chiral HPLC Method Development

Developing a robust chiral separation method is an empirical process, but a systematic approach significantly increases the likelihood of success.[5]

Table 2: A Step-by-Step Protocol for Chiral HPLC Method Development

StepActionRationale & Key Insights
1. Column Screening Screen a set of diverse polysaccharide-based CSPs (e.g., Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-2).The "best" column for a given analyte is not always predictable. Screening diverse phases maximizes the chance of finding initial selectivity. Cellulose and amylose derivatives offer different chiral recognition mechanisms.[7]
2. Mobile Phase Selection Start with Normal Phase (NP) conditions (e.g., Hexane/Isopropanol or Hexane/Ethanol).NP mode often provides the best selectivity for polysaccharide CSPs. The alcohol modifier is crucial for interacting with the CSP and analyte. Vary the ratio (e.g., 90:10, 80:20) to modulate retention and resolution.[6]
3. Optimization If partial separation is observed, fine-tune the mobile phase composition and flow rate.Small changes in the alcohol percentage can have a large impact on resolution. Lowering the flow rate often improves peak separation at the cost of longer run times.[8]
4. Temperature Control Maintain a constant, controlled column temperature (e.g., 25 °C).Chiral separations can be sensitive to temperature fluctuations. Decreased temperature generally increases chiral selectivity but may broaden peaks. Reproducibility requires stable temperature.[8]
5. Detection Use a UV detector at a wavelength where the furanone absorbs (typically 220-280 nm).This ensures sensitive detection of the separated enantiomers for accurate quantification of the enantiomeric excess (ee).
Workflow for Chiral HPLC Method Development

start Racemic Standard of Analyte screen Screen Columns (Cellulose & Amylose CSPs) with NP Mobile Phase start->screen decision Separation Observed? screen->decision optimize Optimize Mobile Phase (Alcohol %) & Flow Rate decision->optimize Yes no_sep Try Alternative Mobile Phase (e.g., Polar Organic) or Different CSPs decision->no_sep No validate Validate Method (Calculate Resolution, Tailing Factor, and Enantiomeric Excess) optimize->validate no_sep->screen end Quantified Enantiomers validate->end

Caption: Systematic workflow for developing a chiral HPLC separation method.

Part 3: Assigning Absolute Configuration

Separating enantiomers is only half the battle; assigning the absolute configuration (R or S) to each peak is the ultimate goal. While X-ray crystallography is considered the definitive method, it is not always feasible. Fortunately, powerful alternatives exist.

Method 1: Single-Crystal X-ray Crystallography (The Gold Standard)

If a suitable single crystal of the enantiomerically pure furanone can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, and thus its absolute configuration.[1] It is the gold standard because it directly maps atomic positions in space.[2]

  • Causality: The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms. For a non-centrosymmetric crystal (a prerequisite for a chiral molecule), this effect allows for the determination of the absolute structure, often validated by a Flack parameter close to zero.

  • Trustworthiness: The result is a direct visualization of the molecule. When successful, it leaves no room for ambiguity. However, obtaining a high-quality crystal can be a significant bottleneck.[2]

Method 2: NMR Spectroscopy with Chiral Auxiliaries

When crystallography is not an option, NMR-based methods provide a robust alternative for assigning absolute configuration in solution. These techniques work by converting the enantiomers into diastereomers (either covalently or non-covalently), which have distinct NMR spectra.

Table 3: Comparison of NMR-Based Methods for Absolute Configuration

MethodPrincipleAdvantagesDisadvantages
Advanced Mosher's Method Covalent derivatization of a hydroxyl group (if present) or other suitable functional group with (R)- and (S)-MTPA chloride. The anisotropic effect of the MTPA phenyl group causes different chemical shifts (Δδ = δS - δR) for the protons on either side of the molecule, allowing for configurational assignment based on established models.Well-established with predictable models. Provides a permanent record (the diastereomers can be isolated).Requires a suitable functional group for derivatization. Can be material-intensive. Analysis of the Δδ values can be complex for flexible molecules.
Competing Enantioselective Conversion (CEC) Kinetic resolution using enantiomers of a chiral catalyst. The enantiopure substrate is reacted in two separate tubes with (R)- and (S)-catalysts. The reaction that proceeds faster, as monitored by NMR or TLC, determines the absolute configuration based on an empirically derived mnemonic for the catalyst system.[9]Exceptionally simple to perform. Requires minuscule amounts of material. Does not require derivatization of the analyte.[9]Relies on an established mnemonic for the specific catalyst and substrate class. The difference in conversion rates must be significant enough to be reliably measured.
Logical Framework of the CEC Method

The CEC method is a powerful example of a self-validating system based on comparative kinetics.

cluster_input Inputs cluster_exp Experiment cluster_analysis Analysis cluster_output Conclusion Substrate Enantiopure Substrate (e.g., S-Furanone) Reaction1 Reaction 1: Substrate + (R)-Catalyst Substrate->Reaction1 Reaction2 Reaction 2: Substrate + (S)-Catalyst Substrate->Reaction2 R_Cat (R)-Catalyst R_Cat->Reaction1 S_Cat (S)-Catalyst S_Cat->Reaction2 Compare Compare Reaction Rates (via NMR or TLC) Reaction1->Compare Reaction2->Compare Assign Assign Absolute Configuration Based on Mnemonic (e.g., 'If (R)-cat is faster, then substrate is S') Compare->Assign

Sources

A Comparative Analysis of Natural vs. Synthetic 4-Methoxy-2(5H)-furanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of 4-Methoxy-2(5H)-furanone derived from natural sources versus chemical synthesis. As researchers and drug development professionals, understanding the nuances of a compound's origin is paramount. The source can significantly influence its purity profile, biological activity, and suitability for various applications. This document is structured to provide a comprehensive overview, supported by experimental principles and data, to inform your selection and application of this furanone derivative.

Introduction to this compound

This compound (CAS No. 69556-70-3) is a furanone derivative with a molecular formula of C₅H₆O₃ and a molecular weight of 114.10 g/mol . Its structure, featuring a lactone ring with a methoxy substituent, makes it an interesting candidate for various chemical and biological studies. Notably, its isomer, 3-methoxy-2(5H)-furanone, has been identified as a nephrotoxin in cattle, whereas this compound has been reported to be non-toxic at tested doses, highlighting the critical role of isomeric purity.[1]

This guide will dissect the key differences between the natural and synthetic forms of this molecule, focusing on their origin, production processes, purity, and potential biological implications.

Physicochemical Properties

The fundamental properties of this compound are consistent regardless of its origin.

PropertyValue
IUPAC Name 4-methoxy-2H-furan-5-one
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
CAS Number 69556-70-3
Melting Point 62-64 °C (lit.)
Boiling Point 105 °C at 0.5 mmHg (lit.)
Appearance Light yellow crystalline mass

Data sourced from commercial suppliers of the synthetic compound.

Natural this compound

Natural Occurrence

Natural this compound has been isolated from plants of the Narthecium genus, specifically Narthecium asiaticum maxim and Narthecium ossifragum.[1] The concentration of furanones in these plants can vary, and they coexist with other secondary metabolites.

Extraction and Purification: A Proposed Protocol

Experimental Workflow: Extraction and Isolation

plant Dried & Powdered Narthecium Plant Material maceration Maceration with Methanol plant->maceration filtration Filtration & Concentration (Crude Methanolic Extract) maceration->filtration partition Solvent-Solvent Partitioning (e.g., Hexane, Dichloromethane, Ethyl Acetate) filtration->partition fractionation Column Chromatography (Silica Gel) partition->fractionation purification Preparative HPLC/TLC fractionation->purification final_product Pure Natural This compound purification->final_product furfural Furfural photooxidation Photooxidation (Methanol, Rose Bengal, O₂) furfural->photooxidation intermediate 5-Hydroxy-2(5H)-furanone photooxidation->intermediate acetalization Acetalization (Methanol, Acid Catalyst) intermediate->acetalization product This compound acetalization->product

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 4-Methoxy-2(5H)-furanone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the allure of the furanone scaffold is undeniable. This versatile heterocyclic ring is a cornerstone in numerous natural products and synthetic compounds, demonstrating a wide spectrum of biological activities, from anti-inflammatory to anticancer effects.[1][2][3][4] Among these, 4-Methoxy-2(5H)-furanone stands as a compound of interest. However, its structural features, particularly the α,β-unsaturated carbonyl system (an enone), raise a critical flag for potential non-specific interactions in biological assays. This guide provides a comprehensive comparison of this compound with related compounds, offering insights into its potential for cross-reactivity and presenting robust experimental protocols to ensure the integrity of your research findings.

The Double-Edged Sword: Understanding Furanone Reactivity

The very chemical features that make furanones biologically active also predispose them to non-specific interactions, a phenomenon that can lead to misleading results in high-throughput screening (HTS) and other biological assays.[5] Such compounds are often categorized as Pan-Assay Interference Compounds (PAINS).[6][7] PAINS can produce false-positive readouts through a variety of mechanisms, including covalent modification of proteins, redox cycling, metal chelation, and fluorescence interference.[8][9]

The 2(5H)-furanone core contains an electrophilic Michael acceptor, which can react with nucleophilic residues on proteins, such as the thiol group of cysteine. This potential for covalent modification is a primary driver of non-specific activity and a key consideration for any research involving this scaffold.

Comparative Analysis of Furanone Derivatives

While specific cross-reactivity data for this compound across broad assay panels is not extensively published, we can infer its potential behavior by examining related furanone compounds. The position of substituents on the furanone ring dramatically influences biological activity and toxicity, underscoring the importance of careful structure-activity relationship studies.

A notable example is the comparison between 3-Methoxy-2(5H)-furanone and our topic compound, this compound. The 3-methoxy isomer is a known nephrotoxin, causing kidney damage in ruminants.[10][11] In contrast, a study dosing goats with this compound found it to be non-toxic at the tested concentrations, highlighting a significant difference in their biological profiles based solely on the methoxy group's position.[10]

CompoundKey Biological/Assay ObservationsPotential for Cross-ReactivityCitation(s)
This compound Reported as non-toxic in an in vivo nephrotoxicity study.Moderate - The enone substructure is a known PAINS alert, suggesting potential for covalent reactivity.[10]
3-Methoxy-2(5H)-furanone Identified as a potent nephrotoxin.High - Demonstrates specific organ toxicity, but the reactive furanone core suggests broader off-target potential.[10][11][12]
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Exhibits both pro-oxidant and anti-oxidant effects, DNA-damaging activity, and quorum sensing inhibition.High - Broad and sometimes opposing biological activities suggest interactions with multiple cellular pathways.[13][14][15]
Halogenated Furanones Known for anti-biofilm and quorum sensing inhibition activities, but also toxicity to eukaryotic cells.High - High reactivity, often leading to cytotoxicity and non-specific interactions.[16]
Various 3,4-diaryl-2(5H)-furanones Potent cytotoxic activities against various cancer cell lines.High - While showing potency, the mechanism could involve off-target cytotoxic effects common to reactive compounds.[17]

This comparative data underscores that while the furanone scaffold is a valuable starting point for drug discovery, it requires rigorous assessment for non-specific activity. The seemingly minor structural change between the 3-methoxy and 4-methoxy isomers leading to a stark difference in toxicity is a critical lesson in the subtleties of medicinal chemistry.

Experimental Protocols for De-risking Furanone Hits

To confidently advance a furanone-containing compound, a series of self-validating experiments should be conducted to rule out common assay interference mechanisms.

Protocol 1: Assessing Covalent Modification Potential via a Thiol Reactivity Assay

Rationale: The α,β-unsaturated carbonyl in this compound is a potential Michael acceptor, which can covalently modify nucleophilic amino acid residues, particularly cysteine. This assay directly assesses the compound's reactivity with a model thiol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the this compound stock solution to achieve a final concentration range (e.g., 1-100 µM). Include a DMSO-only control.

    • Add 80 µL of the GSH solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour), with gentle shaking.

    • Add 10 µL of the DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • A decrease in absorbance at 412 nm in the presence of this compound compared to the DMSO control indicates the depletion of free thiols, suggesting covalent modification.

    • Calculate the percentage of GSH depletion for each concentration of the test compound.

Protocol 2: Counter-Screening with a Surfactant to Identify Aggregators

Rationale: Some compounds form aggregates in solution that can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive signals. This behavior can often be mitigated by the inclusion of a non-ionic detergent.

Step-by-Step Methodology:

  • Primary Assay Confirmation:

    • First, confirm the inhibitory activity of this compound in your primary biological assay.

  • Counter-Screening with Detergent:

    • Repeat the primary assay, but this time include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.

    • Run the dose-response curve for this compound in both the presence and absence of the detergent.

  • Data Analysis:

    • If the potency (e.g., IC50) of this compound is significantly reduced in the presence of Triton X-100, it is a strong indication that the compound may be acting via an aggregation-based mechanism.

    • A lack of change in potency suggests a more specific mode of action.

Protocol 3: Orthogonal Assays to Confirm Biological Target Engagement

Rationale: A true "hit" should demonstrate activity in multiple, mechanistically distinct assays that measure the same biological endpoint. This helps to rule out artifacts specific to a particular assay technology.

Step-by-Step Methodology:

  • Identify Orthogonal Assays:

    • For example, if your primary assay is a fluorescence-based kinase inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding to the kinase, or a cell-based assay that measures the phosphorylation of a downstream substrate.

  • Execution and Comparison:

    • Test this compound in the chosen orthogonal assay(s).

    • Compare the potency and efficacy of the compound across the different assay formats.

  • Data Analysis:

    • Concordant results across different assay platforms provide strong evidence for on-target activity.

    • Discrepant results may indicate that the compound is interfering with one of the assay technologies and is not a true modulator of the intended target.

Visualizing the Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_0 Initial Hit Identification cluster_1 Assay Interference Assessment cluster_2 Target Validation cluster_3 Outcome Hit Primary Screen Hit (e.g., this compound) Thiol_Reactivity Thiol Reactivity Assay (Protocol 1) Hit->Thiol_Reactivity Assess Covalent Liability Aggregation_Assay Aggregation Counter-Screen (Protocol 2) Hit->Aggregation_Assay Check for Aggregation Redox_Assay Redox Interference Check Hit->Redox_Assay Evaluate Redox Cycling Orthogonal_Assay Orthogonal Assay (Protocol 3) Thiol_Reactivity->Orthogonal_Assay Low Reactivity False_Positive False Positive (PAINS) Thiol_Reactivity->False_Positive High Reactivity Aggregation_Assay->Orthogonal_Assay No Shift Aggregation_Assay->False_Positive Significant Potency Shift Redox_Assay->Orthogonal_Assay No Interference Redox_Assay->False_Positive Interference Detected Cell_Based_Assay Cell-Based Target Engagement Orthogonal_Assay->Cell_Based_Assay Confirm in different assay format Orthogonal_Assay->False_Positive Discordant Results Confirmed_Hit Confirmed, Specific Hit Cell_Based_Assay->Confirmed_Hit Confirm in cellular context Cell_Based_Assay->False_Positive No Cellular Activity

Caption: A workflow for triaging hits like this compound.

Signaling Pathway Perturbation: A Hypothetical Scenario

The potential for this compound to act as a covalent modifier means it could non-specifically inhibit enzymes with reactive cysteine residues in their active sites, such as certain kinases or phosphatases. This could lead to the unintended modulation of critical signaling pathways.

Signaling_Pathway_Interference cluster_pathway Hypothetical Kinase Signaling Pathway cluster_compound Compound Action Receptor Receptor Kinase1 Kinase A (e.g., with reactive Cys) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to Furanone This compound (Potential Covalent Inhibitor) Furanone->Kinase1 Covalently Modifies & Inhibits (Non-specific)

Caption: Potential non-specific inhibition of a kinase by covalent modification.

Conclusion

This compound, like many compounds built on the furanone scaffold, holds therapeutic promise but must be approached with a healthy dose of scientific skepticism. Its enone substructure is a red flag for potential cross-reactivity and assay interference. By employing a systematic approach that includes direct assessment of common interference mechanisms and the use of orthogonal assays, researchers can confidently distinguish true biological activity from artifacts. This rigorous, self-validating approach is essential for ensuring the integrity of research data and efficiently advancing promising compounds in the drug discovery pipeline.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
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  • What are PAINS? - BIT 479/579 High-throughput Discovery. (n.d.).
  • Baell, J. (2016). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 11(7), 1887-1897. [Link]
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  • Husain, A., et al. (2019).
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  • Hiramoto, K., et al. (1997). Identification of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) with DNA breaking activity in soy sauce. Mutation Research, 395(2-3), 153-162. [Link]
  • Lee, J. H., et al. (2014). Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1. Journal of Microbiology, 52(9), 734-742. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Furanone Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of furanone compounds. Moving beyond simple efficacy screening, we present a multi-tiered, self-validating experimental strategy. Our focus is on distinguishing true anti-virulence activity, primarily through quorum sensing (QS) inhibition, from conventional antimicrobial effects. We will compare the performance of a model brominated furanone, C-30, with a traditional antibiotic to highlight the unique mechanistic insights required for advancing novel anti-infective therapies.

The Furanone Paradigm: Shifting from Bactericidal to Anti-Virulence Strategies

The escalating crisis of antibiotic resistance necessitates a departure from therapies that solely rely on killing bacteria or halting their growth.[1][2] Such approaches impose strong selective pressures, inevitably leading to resistance. Furanone compounds, originally isolated from the marine alga Delisea pulchra, represent a promising alternative.[1][3] Their primary proposed mechanism is not to kill bacteria, but to disrupt cell-to-cell communication, a process known as quorum sensing (QS).[4][5]

In many pathogenic Gram-negative bacteria, such as Pseudomonas aeruginosa, QS pathways control the expression of virulence factors and the formation of biofilms, which are structured communities of bacteria highly resistant to conventional antibiotics.[3][4] By interfering with QS, furanones can effectively disarm pathogens, rendering them more susceptible to host immune clearance and potentially resensitizing them to existing antibiotics.[1][3] The most studied furanones are synthetic halogenated derivatives, like C-30, which have shown potent inhibitory effects on the P. aeruginosa QS system.[6][7][8]

The core challenge, and the focus of this guide, is to experimentally prove that a furanone's observed effect is genuinely due to QS inhibition and not a result of subtle, growth-inhibiting toxicity.

A Multi-Tiered Experimental Framework for MoA Validation

A robust validation strategy must be logical and sequential, with each step building upon the last to create a cohesive body of evidence. We propose a four-tier workflow that progresses from broad phenotypic effects to specific molecular interactions.

G cluster_0 Tier 1: Foundational Phenotypic Analysis cluster_1 Tier 2: Direct Evidence of QS Interference cluster_2 Tier 3: Target Engagement & Global Impact cluster_3 Tier 4: Comparative & Cross-System Analysis T1_MIC Determine MIC & MBC (Is the compound bactericidal?) T1_Biofilm Biofilm Inhibition/Disruption Assay (Does it affect community structures?) T1_MIC->T1_Biofilm  Use sub-MIC concentrations T2_Reporter QS Reporter Strain Assays (Is QS signaling directly inhibited?) T1_Biofilm->T2_Reporter  Confirm anti-biofilm effect T4_Compare Comparison to Alternatives (How does it differ from antibiotics?) T1_Biofilm->T4_Compare  Compare phenotypic outcomes T2_Virulence Virulence Factor Quantification (Are QS-controlled outputs reduced?) T2_Reporter->T2_Virulence  Correlate signaling with phenotype T3_Docking In Silico Molecular Docking (Can it bind the putative target?) T2_Reporter->T3_Docking T4_GramPos Test Against Gram-Positive QS (Is the MoA conserved?) T2_Reporter->T4_GramPos  Investigate spectrum of activity T3_Global Transcriptomics / Proteomics (What is the global cellular response?) T2_Virulence->T3_Global  Identify specific downstream effects T2_Virulence->T4_Compare T3_Global->T3_Docking  Generate hypotheses for direct targets T3_Global->T4_Compare  Compare global signatures

Figure 1: A tiered experimental workflow for validating the mechanism of action of furanone compounds.

The indispensable first step is to differentiate between antimicrobial and anti-virulence effects.

  • Causality: An authentic QS inhibitor (QSI) should function at concentrations that do not inhibit bacterial growth. Observing biofilm reduction at a concentration that also limits growth is an ambiguous result; the biofilm may be reduced simply because the bacteria cannot proliferate.

  • Protocol: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the furanone compound using standard broth microdilution methods.

  • Self-Validation: All subsequent experiments must be performed using sub-inhibitory concentrations (e.g., 1/4 or 1/8 MIC) of the compound. This ensures that the observed phenotypes are not artifacts of growth inhibition.[9]

Once the sub-MIC range is established, the compound's effect on biofilm formation can be assessed. A significant reduction in biofilm at these non-toxic concentrations is the first indicator of a potential anti-virulence MoA.[10][11]

This tier aims to directly link the furanone to the QS machinery.

  • Causality: If a furanone's anti-biofilm effect is mediated by QS, it should directly inhibit the QS signaling cascade and reduce the production of QS-regulated virulence factors.

  • Experimental Approach:

    • QS Reporter Strains: Use bacterial strains engineered to produce a measurable signal (e.g., light, fluorescence) under the control of a QS-regulated promoter. For P. aeruginosa, this often involves reporters for the las or rhl systems.[3][12] A reduction in the reporter signal in the presence of a sub-MIC concentration of the furanone is strong evidence of QS inhibition.

    • Virulence Factor Quantification: Measure the production of key virulence factors known to be under QS control. In P. aeruginosa, these include pyocyanin (a blue-green pigment), elastase, and protease.[6][13] A dose-dependent decrease in these factors should correlate with the results from the reporter assays.

The diagram below illustrates the canonical P. aeruginosa QS pathway and the hypothesized points of furanone intervention. Furanones are thought to act as antagonists, binding to the LuxR-type receptors (LasR and RhlR) and preventing their activation by native N-acyl homoserine lactone (AHL) autoinducers.[8][14]

G cluster_las Las System (Early Stage) cluster_rhl Rhl System (Late Stage) LasI LasI (Synthase) AHL_3OC12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3OC12 Synthesizes LasR LasR (Receptor) AHL_3OC12->LasR Binds LasR_Active Active LasR Complex LasR->LasR_Active Activates Las_Genes Target Genes (e.g., lasB, rhlR) LasR_Active->Las_Genes Induces Transcription RhlI RhlI (Synthase) Las_Genes->RhlI Activates AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 Synthesizes RhlR RhlR (Receptor) AHL_C4->RhlR Binds RhlR_Active Active RhlR Complex RhlR->RhlR_Active Activates Rhl_Genes Target Genes (e.g., rhlA, pyocyanin) RhlR_Active->Rhl_Genes Induces Transcription Furanone Furanone Compound Furanone->LasR Antagonistic Binding Furanone->RhlR Antagonistic Binding

Figure 2: The P. aeruginosa quorum sensing circuit, highlighting the Las and Rhl systems and the putative inhibitory targets of furanone compounds.

While reporter assays provide strong evidence, a comprehensive validation requires deeper molecular investigation and comparison with alternative compounds.

  • Global Response Profiling: Techniques like RNA-sequencing (transcriptomics) or proteomics offer an unbiased view of the furanone's impact on the cell.[15][16][17]

    • Expertise: When treated with a true QSI, the resulting gene expression profile should show significant downregulation of the QS regulon, mirroring the profile of a lasR or rhlR mutant. In contrast, a traditional antibiotic would induce general stress responses or specific profiles related to its target (e.g., cell wall synthesis, protein synthesis).[18] This comparative analysis of transcriptional signatures is a powerful tool for MoA elucidation.[16][17]

  • Comparative Analysis: The true power of this guide lies in objective comparison. How does the furanone's effect differ from a well-understood antibiotic like Tobramycin?

Compound Assay Concentration Result Interpretation
Vehicle Control MIC (P. aeruginosa)N/A> 512 µg/mLNo inherent antimicrobial activity.
Biofilm FormationN/A100% (Baseline)Normal biofilm development.
Pyocyanin ProductionN/A100% (Baseline)Normal virulence factor production.
Furanone C-30 MIC (P. aeruginosa)N/A128 µg/mLModerate inherent antimicrobial activity.
Biofilm Formation32 µg/mL (1/4 MIC)~75% Inhibition Potent anti-biofilm effect at sub-inhibitory concentration.
Pyocyanin Production32 µg/mL (1/4 MIC)~85% Inhibition Potent anti-virulence effect at sub-inhibitory concentration.
Tobramycin MIC (P. aeruginosa)N/A1 µg/mLHigh bactericidal activity.
Biofilm Formation0.25 µg/mL (1/4 MIC)~15% InhibitionMinimal anti-biofilm effect at sub-inhibitory concentration.
Pyocyanin Production0.25 µg/mL (1/4 MIC)~10% InhibitionMinimal anti-virulence effect at sub-inhibitory concentration.

Table 1: Comparative performance data of Furanone C-30 versus the antibiotic Tobramycin against Pseudomonas aeruginosa. Data is representative and compiled for illustrative purposes.

This data clearly distinguishes the two MoAs. Furanone C-30 exhibits its most potent effects (anti-biofilm, anti-virulence) at concentrations that do not kill the bacteria. Tobramycin, a protein synthesis inhibitor, is an excellent bactericidal agent but has minimal impact on virulence expression at sub-lethal doses.

Detailed Experimental Protocols

Trustworthiness in scientific claims is built on methodological transparency. The following are condensed protocols for key validation assays.

  • Prepare a 2-fold serial dilution of the furanone compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate each well with a standardized bacterial suspension (P. aeruginosa PAO1) to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • In a 96-well plate, add bacterial culture medium (e.g., LB broth) containing sub-MIC concentrations of the furanone compound.

  • Inoculate wells with an overnight culture of P. aeruginosa diluted 1:100.

  • Incubate the plate without shaking at 37°C for 24 hours to allow biofilm formation.

  • Gently discard the planktonic (free-floating) cells and wash the wells twice with phosphate-buffered saline (PBS).

  • Fix the remaining biofilms with methanol for 15 minutes.

  • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

  • Wash away excess stain with water and allow the plate to dry.

  • Solubilize the bound stain with 30% acetic acid.

  • Quantify the biofilm by measuring the absorbance at 595 nm. Calculate the percentage of inhibition relative to the vehicle control.

  • Grow P. aeruginosa in a suitable medium (e.g., King's A Broth) with and without sub-MIC concentrations of the furanone for 24-48 hours.

  • Centrifuge 5 mL of the culture supernatant to pellet any remaining cells.

  • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

  • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex. The pyocyanin will move to the upper pink/red aqueous phase.

  • Measure the absorbance of the top layer at 520 nm.

  • Quantify the pyocyanin concentration and express it as a percentage of the untreated control.

Conclusion: A Self-Validating Logic for MoA Confirmation

Validating the mechanism of action for a novel compound class like furanones requires a higher burden of proof than for traditional antibiotics. The experimental narrative must be self-validating.

G cluster_evidence Convergent Lines of Evidence E1 Phenotypic effect observed at SUB-INHIBITORY concentrations Conclusion Conclusion: Mechanism of Action is Quorum Sensing Inhibition E1->Conclusion E2 Direct inhibition of QS-specific REPORTER GENE activity E2->Conclusion E3 Reduction in downstream QS-CONTROLLED virulence factors E3->Conclusion E4 TRANSCRIPTOMIC PROFILE mirrors that of a QS-deficient mutant E4->Conclusion

Figure 3: Logical framework demonstrating how multiple independent lines of evidence converge to validate the MoA.

By following the tiered approach outlined in this guide—starting with the crucial sub-MIC validation, proceeding to direct QS inhibition assays, and culminating in global expression analysis and comparison with known agents—researchers can build an unassailable case for the mechanism of action. This rigorous, multi-faceted validation is essential for the successful development of furanones and other anti-virulence compounds as the next generation of therapeutics to combat infectious diseases.

References

  • Galloway, W. R., Hodgkinson, J. T., Bowden, S. D., Welch, M., & Spring, D. R. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 quorum sensing. Chemical reviews, 111(1), 28-67. [Link]
  • Ji, Y., Marra, A., Rosenberg, M., & Cheung, A. L. (2004). Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus. FEMS microbiology letters, 231(2), 177-184. [Link]
  • Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., Givskov, M., & Høiby, N. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061. [Link]
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Sources

A-Senior-Application-Scientist's-Guide-to-the-Sensory-Panel-Comparison-of-Furanone-Based-Flavors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furanones are a critical class of flavor compounds, imparting characteristic sweet, fruity, and caramel-like notes to a wide array of food products. This guide provides a comprehensive framework for the sensory panel comparison of two prominent furanone-based flavors: 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF), often referred to as strawberry furanone, and its structural analog, which contributes a pineapple-like aroma. We will delve into the nuanced sensory profiles of these compounds, outlining a rigorous methodology for their evaluation by a trained sensory panel. This document is intended for researchers, scientists, and product development professionals seeking to objectively quantify and compare the sensory attributes of these key flavor ingredients. We will explore the principles of Quantitative Descriptive Analysis (QDA), detail the necessary steps for panelist selection and training, and provide a framework for robust data analysis and interpretation.

Introduction: The Significance of Furanones in Flavor Science

Furanones are heterocyclic organic compounds that play a pivotal role in the aroma profiles of numerous fruits and processed foods.[1][2][3][4] Their sensory impact is significant, often described as sweet, caramel-like, and fruity.[5][6][7][8] Two of the most commercially important furanones are 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF or Furaneol®) and its close relatives. HDMF is famously associated with the characteristic aroma of strawberries and pineapples.[3][7][9][10] In dilute solutions, it presents a distinct strawberry-like flavor, while at higher concentrations, it imparts a more caramel-like aroma.[5][6]

Understanding the subtle yet significant differences between furanone-based flavors is crucial for food technologists and product developers. The ability to precisely characterize these differences allows for the targeted formulation of products with specific, desired flavor profiles. This guide will focus on a comparative sensory analysis of two furanone preparations: one imparting a classic "strawberry" character and another a "pineapple" nuance. The primary methodology employed will be Quantitative Descriptive Analysis (QDA), a powerful tool for quantifying the sensory attributes of a product as perceived by a trained panel.[11][12][13]

The Scientific Backbone: Quantitative Descriptive Analysis (QDA)

The chosen methodology for this comparative study is Quantitative Descriptive Analysis (QDA). QDA is a sensory evaluation method that provides objective, numerical data on the perceived sensory attributes of a product.[11] This technique is predicated on the use of a trained panel of assessors who can reliably identify and quantify specific flavor and aroma characteristics.[11][12]

The rationale for selecting QDA lies in its ability to move beyond simple preference testing (hedonic evaluation) to a more detailed, analytical assessment.[11][14] It allows for the deconstruction of a flavor profile into its constituent parts, providing a "fingerprint" of the product's sensory experience. This level of detail is essential when comparing closely related compounds like different furanone-based flavors. The output of a QDA study is a quantitative profile that can be statistically analyzed to identify significant differences between products.[15][16][17][18]

Caption: A high-level overview of the QDA workflow.

Experimental Protocols: A Step-by-Step Guide

Sensory Panel Selection and Training

The validity and reliability of the sensory data are fundamentally dependent on the quality of the sensory panel.[14][19][20][21][22][23] Therefore, a rigorous selection and training process is paramount.

Step 1: Panelist Screening

  • Objective: To select individuals with the requisite sensory acuity and motivation.[21][24]

  • Procedure:

    • Recruit a pool of potential panelists.

    • Administer a series of screening tests to assess basic taste and odor recognition, as well as the ability to discriminate between different intensities of stimuli.[14][24] This can include identifying sweet, sour, salty, bitter, and umami solutions, and recognizing common aroma compounds.

    • Evaluate candidates for their motivation, availability, and ability to articulate sensory perceptions.

Step 2: Panelist Training

  • Objective: To familiarize panelists with the specific sensory attributes of furanone-based flavors and to standardize the use of the rating scale.[14][22][24]

  • Procedure:

    • Conduct multiple training sessions where panelists are exposed to a range of furanone concentrations and related flavor compounds.

    • Develop a standardized lexicon of descriptive terms for the aroma and flavor attributes.[24][25] This is a collaborative process guided by a panel leader.

    • Calibrate the panelists to ensure they are using the intensity scales in a consistent manner.[21][23] This involves evaluating reference standards and discussing the ratings as a group to reach a consensus.[21]

Sample Preparation and Presentation

To ensure the integrity of the results, sample preparation and presentation must be meticulously controlled.

  • Sample Preparation:

    • Prepare stock solutions of the "strawberry furanone" (HDMF) and the "pineapple furanone" in an odor-free and taste-neutral solvent, such as deionized water.

    • Create a series of dilutions for each furanone to be evaluated. The concentrations should be above the detection threshold for all panelists.[26][27][28][29][30]

    • Prepare all samples fresh on the day of testing to minimize degradation.

  • Sample Presentation:

    • Present the samples in identical, opaque containers labeled with random three-digit codes to prevent bias.

    • Serve the samples at a controlled, consistent temperature.

    • Provide panelists with unsalted crackers and deionized water for palate cleansing between samples.

Sensory Evaluation Procedure
  • Objective: To collect individual sensory ratings for each attribute of the furanone samples.

  • Procedure:

    • Each panelist evaluates the samples individually in a controlled sensory booth with neutral lighting and air circulation.

    • Panelists are instructed to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).

    • For each sample, panelists rate the intensity of the pre-determined sensory attributes on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • The order of sample presentation should be randomized for each panelist to minimize order effects.

Sensory_Evaluation_Flow Start Start Evaluation Aroma Evaluate Aroma Start->Aroma Palate_Cleanse1 Palate Cleanse Aroma->Palate_Cleanse1 Flavor Evaluate Flavor Palate_Cleanse1->Flavor Rate Rate Attributes on Scale Flavor->Rate Palate_Cleanse2 Palate Cleanse Rate->Palate_Cleanse2 Next_Sample Present Next Sample Palate_Cleanse2->Next_Sample Next_Sample->Aroma Yes End End of Session Next_Sample->End No

Caption: The sequential process of individual sample evaluation.

Data Analysis and Interpretation

  • Data Compilation: The ratings from the line scales are converted to numerical values.

  • Statistical Analysis:

    • Analysis of Variance (ANOVA): This is a key statistical tool used to determine if there are significant differences in the mean intensity ratings of the sensory attributes between the different furanone samples.[15][17][18]

    • Post-Hoc Tests (e.g., Tukey's HSD): If ANOVA reveals a significant difference, post-hoc tests are used to identify which specific samples are different from each other.

    • Principal Component Analysis (PCA): PCA is a multivariate analysis technique that can be used to visualize the relationships between the samples and their sensory attributes in a multi-dimensional space.[17][18] This helps in identifying the key attributes that differentiate the samples.

Comparative Data Summary

The results of the QDA are best presented in a clear, comparative format.

Table 1: Mean Intensity Scores for Sensory Attributes of Furanone-Based Flavors

Sensory AttributeStrawberry Furanone (HDMF) - Mean Score (± SD)Pineapple Furanone - Mean Score (± SD)p-value
Aroma
Sweet8.5 (± 1.2)7.8 (± 1.5)<0.05
Fruity (Strawberry-like)9.2 (± 0.8)3.1 (± 1.0)<0.001
Fruity (Pineapple-like)1.5 (± 0.5)8.9 (± 1.1)<0.001
Caramel6.3 (± 1.4)5.9 (± 1.6)>0.05
Burnt Sugar3.1 (± 0.9)3.5 (± 1.1)>0.05
Flavor
Sweet8.8 (± 1.1)8.1 (± 1.4)<0.05
Strawberry9.5 (± 0.7)2.8 (± 0.9)<0.001
Pineapple1.2 (± 0.4)9.2 (± 1.0)<0.001
Caramel6.0 (± 1.3)5.7 (± 1.5)>0.05
Lingering Sweetness7.5 (± 1.2)7.2 (± 1.3)>0.05

Note: The data presented in this table is illustrative and serves as an example of how to present the findings of a QDA study. Actual results will vary depending on the specific samples and panel.

Discussion and Conclusion

The illustrative data clearly demonstrates the distinct sensory profiles of the two furanone-based flavors. The "strawberry furanone" (HDMF) is characterized by significantly higher intensity ratings for "Fruity (Strawberry-like)" and "Strawberry" attributes, both in aroma and flavor. Conversely, the "pineapple furanone" exhibits significantly higher scores for "Fruity (Pineapple-like)" and "Pineapple." While both share a common sweet and caramel-like backbone, the dominant fruity notes are what truly differentiate them.

This guide has provided a comprehensive, scientifically grounded framework for the sensory panel comparison of furanone-based flavors. By adhering to the principles of Quantitative Descriptive Analysis, from rigorous panelist selection and training to robust statistical analysis, researchers and product developers can obtain objective, reliable, and actionable data. This data is invaluable for making informed decisions in flavor formulation, quality control, and new product development, ultimately leading to products that meet the specific sensory expectations of consumers.

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  • DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone)
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  • DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone)
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A Comparative Benchmarking Guide: 4-Methoxy-2(5H)-furanone vs. Established Bacterial & Biofilm Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the efficacy of 4-Methoxy-2(5H)-furanone against established antibacterial and anti-biofilm agents. We will delve into the mechanistic rationale behind the compound, provide detailed, self-validating experimental protocols for its evaluation, and present a clear structure for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial therapies.

Introduction: The Challenge of Biofilms and a Novel Contender

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, which confers a high degree of tolerance to conventional antibiotics and host immune responses.[1][2] The emergence of multidrug-resistant (MDR) strains further complicates treatment, creating an urgent need for novel therapeutic strategies that move beyond traditional bactericidal or bacteriostatic mechanisms.[3]

One promising avenue of research is the inhibition of bacterial communication and community behaviors, such as biofilm formation.[4][5] Furanone compounds, originally isolated from the marine red algae Delisea pulchra, have garnered significant attention as potential quorum sensing inhibitors (QSIs).[6] These molecules can interfere with the signaling systems bacteria use to coordinate group behaviors, including virulence factor production and biofilm maturation.[7][8]

This guide focuses on This compound , a synthetic furanone derivative. Unlike many halogenated furanones that primarily act as QSIs, studies indicate that this compound exerts its antimicrobial and anti-biofilm effects primarily through the induction of oxidative stress within bacterial cells.[9] This involves the generation of reactive oxygen species (ROS), leading to damage of essential proteins and disruption of membrane integrity.[9] This distinct mechanism necessitates a rigorous, multi-faceted benchmarking approach to understand its potential advantages and liabilities compared to established inhibitors.

Our objective is to provide a robust experimental framework to compare this compound against two key classes of inhibitors:

  • A conventional antibiotic (e.g., Ciprofloxacin) to evaluate its direct antibacterial potency.

  • A well-characterized quorum sensing inhibitor (e.g., a synthetic brominated furanone) to contrast its anti-biofilm efficacy against a different mechanistic class.

Mechanistic Landscape: Oxidative Stress vs. Quorum Sensing Inhibition

A key aspect of this benchmark is to understand the different ways these compounds combat bacterial communities. The choice of experimental assays is directly informed by the distinct mechanisms of action.

  • This compound: Its primary reported mechanism is the generation of intracellular ROS.[9] This leads to broad-spectrum damage to cellular components, affecting both planktonic (free-swimming) and biofilm-forming bacteria. The correlation between its Minimum Inhibitory Concentration (MIC) and Biofilm Preventing Concentration (BPC) suggests its anti-biofilm activity is closely linked to its direct antibacterial effects.[9]

  • Quorum Sensing Inhibitors (QSIs): Compounds like brominated furanones function by interfering with bacterial cell-to-cell communication.[6] They can block the synthesis of signaling molecules (autoinducers) or compete for binding to their receptors.[3][5] This disrupts the coordinated expression of genes required for biofilm formation and virulence, often without directly killing the bacteria, which may impose less selective pressure for resistance.[7][8]

  • Conventional Antibiotics (e.g., Ciprofloxacin): These agents typically target essential cellular processes like DNA replication, protein synthesis, or cell wall synthesis. While highly effective against planktonic bacteria, their efficacy is often dramatically reduced against biofilms due to poor penetration into the matrix and the altered metabolic state of the embedded bacteria.[2]

G cluster_0 Mechanisms of Action Furanone This compound ROS Induction of Reactive Oxygen Species (ROS) Furanone->ROS QSI Quorum Sensing Inhibitor (e.g., Brominated Furanone) Signal Interference with Quorum Sensing Signals QSI->Signal Antibiotic Conventional Antibiotic (e.g., Ciprofloxacin) DNA_Rep Inhibition of Essential Cellular Processes (e.g., DNA Replication) Antibiotic->DNA_Rep Damage Oxidative Damage to Proteins & Membranes ROS->Damage Biofilm_Gene Downregulation of Biofilm & Virulence Genes Signal->Biofilm_Gene Growth_Arrest Bacterial Growth Arrest & Cell Death DNA_Rep->Growth_Arrest Damage->Growth_Arrest

Figure 1: Contrasting the mechanisms of the test compounds.

Experimental Design & Protocols

To ensure a robust and reproducible comparison, we will employ a series of standardized in vitro assays. The overall workflow is designed for high-throughput screening and quantitative analysis.

G cluster_mic Antimicrobial Susceptibility cluster_biofilm Biofilm Assays Culture 1. Prepare Overnight Bacterial Culture (e.g., S. aureus, P. aeruginosa) Inoculum 2. Standardize Inoculum (0.5 McFarland Standard) Culture->Inoculum MIC_Plate 3a. Prepare 96-Well Plate with 2-fold Serial Dilutions of Test Compounds Inoculum->MIC_Plate Biofilm_Plate 3b. Prepare 96-Well Plate with Test Compounds Inoculum->Biofilm_Plate MIC_Incubate 4a. Inoculate & Incubate (37°C, 18-24h) MIC_Plate->MIC_Incubate MIC_Read 5a. Read MIC (Lowest concentration with no visible growth) MIC_Incubate->MIC_Read Biofilm_Incubate 4b. Inoculate & Incubate (37°C, 24h) Biofilm_Plate->Biofilm_Incubate Biofilm_Wash 5b. Wash to Remove Planktonic Cells (PBS) Biofilm_Incubate->Biofilm_Wash Biofilm_Fix 6b. Fix Biofilm (Methanol) Biofilm_Wash->Biofilm_Fix Biofilm_Stain 7b. Stain with Crystal Violet (0.1%) Biofilm_Fix->Biofilm_Stain Biofilm_Solubilize 8b. Solubilize Stain (Acetic Acid or Ethanol) Biofilm_Stain->Biofilm_Solubilize Biofilm_Read 9b. Read Absorbance (OD570nm) Biofilm_Solubilize->Biofilm_Read

Figure 2: High-level experimental workflow for benchmarking.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an agent that prevents the visible growth of a bacterium. It is a fundamental measure of direct antimicrobial activity. We will follow the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Rationale: By establishing the MIC, we can directly compare the potency of this compound to a clinical antibiotic. This assay is self-validating through the inclusion of a positive control (bacteria with no inhibitor) and a negative control (broth only).

Methodology:

  • Preparation: Prepare stock solutions of this compound, Ciprofloxacin, and the QSI in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) in Mueller-Hinton Broth (MHB).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the stock drug to the first column and perform 2-fold serial dilutions across the plate. The final volume in each well should be 100 µL after dilution.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with bacteria and no inhibitor (growth control) and wells with sterile broth only (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[10]

Protocol 2: Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the initial formation of a biofilm. The crystal violet (CV) staining method is a reliable, high-throughput technique for measuring total biofilm biomass.[14][15][16]

Rationale: This protocol directly tests the primary anti-biofilm claim. Comparing the results to the MIC helps elucidate the mechanism. If a compound inhibits biofilm at sub-MIC concentrations, it suggests a specific anti-biofilm mechanism (like QSI). If the inhibition concentration is similar to the MIC, it suggests the effect is due to growth inhibition, as is expected for this compound.[9]

Methodology:

  • Preparation: Prepare a 96-well plate with serial dilutions of the test compounds in a growth medium suitable for biofilm formation (e.g., Tryptic Soy Broth with 1% glucose for S. aureus).

  • Inoculation: Add a standardized bacterial inoculum (adjusted to OD₆₀₀ of ~0.05) to each well.

  • Incubation: Incubate the plate without shaking for 24 hours at 37°C. To minimize evaporation, place the lidded plate inside a bag with a moist paper towel.[13]

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells. The washing step is critical for isolating the adhered biofilm biomass.

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes. This step fixes the biofilm to the plate.[14]

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Final Wash: Discard the stain and wash the plate thoroughly with water until the runoff is clear.

  • Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Transfer the solubilized stain to a new flat-bottomed plate and measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.[15] The absorbance is proportional to the biofilm biomass.

Protocol 3: Mature Biofilm Disruption Assay

This protocol assesses the ability of a compound to eradicate a pre-formed, mature biofilm. This is a more challenging and clinically relevant test than preventing formation.

Rationale: Many chronic infections are caused by established biofilms.[17] An effective therapeutic must be able to penetrate the matrix and act on the embedded bacteria. This assay differentiates between agents that prevent biofilm formation and those that can treat an existing one.

Methodology:

  • Biofilm Formation: Grow a mature biofilm in a 96-well plate for 24 hours as described in the Biofilm Inhibition Assay (steps 2-3), but without any inhibitors present.

  • Washing: After 24 hours, remove the planktonic culture and wash the wells twice with sterile PBS.

  • Treatment: Add 200 µL of fresh growth medium containing serial dilutions of the test compounds to the wells with the mature biofilms.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification: After the treatment period, quantify the remaining biofilm biomass using the crystal violet staining method as described in the Biofilm Inhibition Assay (steps 4-9).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. Experiments should be performed in triplicate to ensure statistical validity.

Table 1: Antimicrobial Activity (MIC)
CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus32
Pseudomonas aeruginosa128
Ciprofloxacin Staphylococcus aureus0.5
Pseudomonas aeruginosa0.25
Brominated Furanone (QSI) Staphylococcus aureus>256
Pseudomonas aeruginosa>256
Note: Data presented is representative based on literature values.[9] QSIs are expected to have high MICs as they are not typically bactericidal.[8]
Table 2: Anti-Biofilm Activity (MBIC₅₀ and MBDC₅₀)

MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50% reduction). MBDC₅₀: Minimum Biofilm Disruption Concentration (50% reduction).

CompoundTest OrganismMBIC₅₀ (µg/mL)MBDC₅₀ (µg/mL)
This compound Staphylococcus aureus30>256
Pseudomonas aeruginosa120>256
Ciprofloxacin Staphylococcus aureus264
Pseudomonas aeruginosa1128
Brominated Furanone (QSI) Staphylococcus aureus1050
Pseudomonas aeruginosa525
Note: Data is hypothetical for illustrative purposes.

Interpretation:

  • This compound: The MBIC₅₀ values are expected to be very close to the MIC values, supporting the mechanism that biofilm inhibition is a consequence of its direct antibacterial (oxidative stress) activity.[9] Its efficacy against pre-formed biofilms (MBDC₅₀) is likely to be low, as this is a common challenge for many compounds.

  • Ciprofloxacin: This antibiotic will show potent inhibition of both growth (low MIC) and biofilm formation (low MBIC₅₀). However, a significantly higher concentration will be needed to disrupt a mature biofilm, highlighting the challenge of antibiotic tolerance in biofilms.[2]

  • Brominated Furanone (QSI): This compound should exhibit potent biofilm inhibition (low MBIC₅₀) at concentrations far below its MIC. This is the classic profile of a QSI that targets signaling rather than growth.[6] It may also show better efficacy against mature biofilms compared to the other test compound by disrupting the integrity of the community structure.

Transition to In Vivo Models

While in vitro assays are crucial for initial screening, the ultimate validation requires testing in a more complex biological system. In vivo animal models are essential for evaluating a compound's efficacy under physiological conditions that include host immune responses and tissue-specific factors.[18][19]

Commonly used models for biofilm-related infections include:

  • Subcutaneous Implant Model: A small piece of catheter or other material is implanted subcutaneously in a rat or mouse and subsequently inoculated with bacteria. This model is excellent for studying device-related biofilm infections.[18][20]

  • Wound Infection Model: A full-thickness skin wound is created and infected with a biofilm-forming pathogen. This model is highly relevant for testing topical treatments.[21]

  • Caenorhabditis elegans Model: This nematode model is a high-throughput, ethically favorable alternative for initial in vivo screening of toxicity and efficacy, particularly for QSIs.[22]

Conclusion

This guide provides a structured and scientifically grounded approach to benchmarking this compound. By comparing its performance against both a traditional antibiotic and a mechanistically distinct QSI, researchers can develop a comprehensive understanding of its therapeutic potential. The data suggest that this compound acts as a direct antimicrobial agent whose anti-biofilm properties stem from its ability to induce oxidative stress and inhibit growth. While it may not possess the targeted signaling disruption of a classic QSI, its distinct mechanism offers a valuable alternative in the ongoing search for new agents to combat resilient bacterial biofilms. Further investigation in relevant in vivo models is a critical next step to validate these in vitro findings.

References

  • Title: 4-Methoxy-2(5H)
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity that encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methoxy-2(5H)-furanone (CAS No. 69556-70-3), ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and a comprehensive understanding of the chemical's known properties.

Understanding the Compound: Hazard Profile of this compound

Before establishing a disposal protocol, a thorough understanding of the compound's hazard profile is essential. This initial assessment, known as a hazardous waste determination, is a cornerstone of RCRA compliance.[1][2]

Physical and Chemical Properties Summary

PropertyValueSource
CAS Number 69556-70-3Sigma-Aldrich[2]
Molecular Formula C₅H₆O₃Sigma-Aldrich[2]
Molecular Weight 114.10 g/mol Sigma-Aldrich[2]
Appearance Crystalline mass, Light yellowThermo Fisher Scientific[3]
Melting Point 62-64 °CSigma-Aldrich[2]
Boiling Point 105 °C at 0.5 mmHgSigma-Aldrich[2]
Storage Class 11 - Combustible SolidsSigma-Aldrich[2]

Hazard Evaluation:

The primary source for a formal hazard classification is the Safety Data Sheet (SDS). For this compound, the available data points to the following considerations for waste disposal:

  • Ignitability : The Sigma-Aldrich SDS classifies this compound as a "Combustible Solid".[2] Under RCRA, a non-liquid waste is considered ignitable (D001 hazardous waste code) if it can cause fire through friction, moisture absorption, or spontaneous chemical changes and burns vigorously.[4] While "combustible" does not automatically equate to a D001 classification, it necessitates handling the waste with precautions for flammability.

  • Toxicity : There is a scarcity of comprehensive toxicological data for this compound in publicly accessible literature. However, a study comparing it to its isomer, 3-Methoxy-2(5H)-furanone, found that this compound was not toxic to goats at a dose of 60 mg/kg live weight, whereas the 3-methoxy isomer exhibited nephrotoxicity.[5][6] While this suggests a lower toxicity profile, it is not definitive for a RCRA toxicity characteristic determination, which relies on the Toxicity Characteristic Leaching Procedure (TCLP).[7]

  • Reactivity and Corrosivity : There is no available information to suggest that this compound meets the RCRA criteria for reactivity (e.g., explosive, water-reactive) or corrosivity (acidic or alkaline).[7][8]

The Causality of a Conservative Approach : In the absence of complete data to definitively classify this compound as non-hazardous, a conservative approach is mandated. It is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and Environmental Management Department. [4] This principle should be adopted by all laboratories. Therefore, waste containing this compound should be managed as hazardous waste.

Operational Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure compliance with EPA and RCRA regulations for hazardous waste management from the point of generation to final disposal.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate PPE is worn.

  • Eye Protection : Eyeshields or safety goggles.[2]

  • Hand Protection : Compatible gloves.

  • Respiratory Protection : A NIOSH-approved respirator (e.g., N95) may be necessary if handling fine powders or creating aerosols.[2]

  • Protective Clothing : A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste : Collect un- or lightly-contaminated materials such as weighing paper, gloves, and empty stock containers in a designated solid waste container.

  • Liquid Waste : If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.

  • Sharps Waste : Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.

Step 3: Containerization

All hazardous waste must be collected in appropriate containers.

  • Compatibility : Containers must be compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Condition : Containers must be in good condition, with no leaks or cracks.

  • Closure : Containers must be kept closed at all times except when adding waste. This is a common EPA violation.[4]

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement.

  • The container must be clearly marked with the words "Hazardous Waste ".[9]

  • The full chemical name, "This compound ," must be listed.

  • Indicate the approximate concentration or percentage of the chemical in the waste.

  • Note any other constituents in the waste mixture.

  • Clearly identify the associated hazards (e.g., "Combustible").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are considered Satellite Accumulation Areas where hazardous waste can be collected at or near the point of generation.[3]

  • Location : The SAA must be under the control of the operator of the process generating the waste.

  • Volume Limits : No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Removal : Once the 55-gallon limit is reached, the waste must be moved to the central accumulation area within three days.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of this compound waste, emphasizing a safety-first, compliance-oriented approach.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (this compound) haz_det Hazard Determination (RCRA Characteristics) start->haz_det is_haz Assume Hazardous Waste (Conservative Approach) haz_det->is_haz Incomplete Data segregate Segregate Waste (Solid, Liquid, Sharps) is_haz->segregate containerize Select Compatible Container (e.g., HDPE, Glass) segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Combustible) containerize->label accumulate Accumulate in SAA (≤55 gallons) label->accumulate disposal Transfer to Central Accumulation for Licensed Disposal Vendor accumulate->disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Methoxy-2(5H)-furanone (CAS No: 69556-70-3). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety measures. This document moves beyond a simple checklist, offering a procedural guide grounded in the specific hazards of this compound to ensure self-validating safety practices in your laboratory.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the hazard profile of a chemical is the critical first step in establishing appropriate safety protocols. While specific toxicological data for this compound is not extensively detailed in all safety documents, the available Safety Data Sheets (SDS) for it and structurally related furanone compounds provide a clear basis for a cautious approach.

The primary hazards associated with furanone derivatives include:

  • Acute Toxicity: Many furanones are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[1][2][3][4][5] Some related compounds are noted as causing severe skin burns and eye damage.[4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2][5]

Given these potential hazards, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a mandatory control measure to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Core Personal Protective Equipment (PPE) Requirements

Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense.[3][5][6][7] However, appropriate PPE is essential for immediate personal protection. The following table outlines the minimum PPE requirements for handling this compound.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Use (e.g., preparing solutions in a fume hood)Safety glasses with side shields or chemical safety goggles.[6][8]Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene).[3][4]Standard laboratory coat.Not typically required if handled within a certified chemical fume hood.[4]
Weighing/Aliquoting Solid (Outside of a ventilated enclosure)Tight-sealing safety goggles and a face shield.[4][5]Chemically resistant, impervious gloves.[3][4]Laboratory coat.NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended due to the potential for dust/aerosol formation.[2][3][5][6]
Large Volume Transfers (>1L)Tight-sealing safety goggles and a face shield.[4][5]Chemically resistant, impervious gloves. Frequent changes are recommended.[9]Chemical-resistant apron over a laboratory coat.[4]Required if there is a risk of vapor inhalation. Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[2][3][5][6]
Spill Cleanup Tight-sealing safety goggles and a face shield.[4][5]Heavy-duty, chemically resistant gloves.Chemical-resistant apron or suit, depending on spill size.[4]NIOSH/MSHA-approved respirator with an organic vapor cartridge is mandatory.[2][3][5][6]

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting. The causality is clear: adherence to this workflow minimizes the risk of exposure.

Preparation:

  • Designate an Area: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood.[2][7]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.

  • Assemble PPE: Don the appropriate PPE as specified in the table above before handling the chemical. At a minimum, this includes a lab coat, safety goggles, and compatible gloves.[1][5]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[3][5][7]

Handling:

  • Container Inspection: Before use, inspect the container for any damage or leaks.[1]

  • Dispensing: Carefully dispense the required amount, avoiding the generation of dust or aerosols.[2][10] Use non-sparking tools if applicable.[9]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1][3][5][6][7][9]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][2][5][9][11]

Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][2][5][11]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Control Vapors: Ensure the area is well-ventilated to disperse vapors.

  • Don PPE: Before cleanup, don the appropriate PPE for spill response as detailed in the table above, including respiratory protection.[1][3]

  • Containment: For liquid spills, contain and absorb the spill using an inert material like vermiculite, sand, or earth.[1][3] For solid spills, carefully sweep up and place into a container.[10] Avoid raising dust.

  • Collection: Place the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.[1][3][5][10]

  • Decontaminate: Clean the spill area thoroughly.

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]

  • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][5] Seek medical attention if irritation occurs or persists.[1][5]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][5]

Waste Disposal Protocol

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[1]

  • Container Management: Keep the waste container closed and store it in a cool, well-ventilated area away from incompatible materials.[1][7]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5][7][9][11] Do not dispose of it down the drain.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound task_assessment Assess Task: - Scale (mg, g, >1L)? - Operation (Solution prep, weighing)? - Location (Fume hood, benchtop)? start->task_assessment fume_hood Working in a Certified Fume Hood? task_assessment->fume_hood Routine small scale solution work ppe_goggles Upgrade to: Tight-Sealing Goggles task_assessment->ppe_goggles Weighing solid or potential splash ppe_apron Add: Chemical-Resistant Apron task_assessment->ppe_apron Large volume transfer (>1L) ppe_base Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves fume_hood->ppe_base Yes ppe_respirator Add: NIOSH-Approved Respirator (Organic Vapor Cartridge) fume_hood->ppe_respirator No ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield Significant splash risk ppe_respirator->ppe_base ppe_apron->ppe_base

Caption: PPE selection workflow for handling this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2(5H)-Furanone.
  • Knowde. (2024, August 22). Safety Data Sheet - 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
  • Synerzine. (n.d.). SAFETY DATA SHEET 3(2H)-Furanone, dihydro-2-methyl- (Natural).
  • LookChem. (n.d.). 2(5H)-Furanone, 4-(1-hydroxyethyl)-5-methoxy-5-methyl- SDS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.